ZnDTPA
描述
属性
Key on ui mechanism of action |
Zn-DTPA forms stable chelates with metal ions by exchanging zinc for a metal of greater binding capacity. The radioactive chelates are then excreted by glomerular filtration into the urine. In animal studies, Zn-DTPA forms less stable chelates with uranium and neptunium in vivo resulting in deposition of these elements in tissues including the bone. Zn-DTPA treatments are not expected to be effective for uranium and neptunium. Radioactive iodine is not bound by DTPA. |
|---|---|
CAS 编号 |
11082-38-5 |
分子式 |
C14H21N3O10Zn |
分子量 |
456.7 g/mol |
IUPAC 名称 |
zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydron |
InChI |
InChI=1S/C14H23N3O10.Zn/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);/q;+2/p-2 |
InChI 键 |
UVJDUBUJJFBKLD-UHFFFAOYSA-L |
规范 SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Zn+2] |
其他CAS编号 |
11082-38-5 |
产品来源 |
United States |
Foundational & Exploratory
The Core Mechanism of Zn-DTPA Chelation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) as a chelating agent, primarily for the decorporation of transuranic actinides such as plutonium (Pu), americium (Am), and curium (Cm). The document elucidates the fundamental principles of chelation, the pharmacokinetics and pharmacodynamics of Zn-DTPA, and detailed experimental protocols for its study. Quantitative data on stability constants, pharmacokinetic parameters, and decorporation efficacy are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the complex interactions at both a molecular and systemic level.
Introduction
Internal contamination with radionuclides poses a significant health risk due to their long biological half-lives and the damaging effects of ionizing radiation. Chelating agents are a cornerstone of medical countermeasures to enhance the elimination of these toxic metal ions from the body. Zn-DTPA is a well-established and FDA-approved decorporation agent that leverages the principles of coordination chemistry to form stable, water-soluble complexes with trivalent and tetravalent actinides, thereby facilitating their renal excretion.[1][2] This guide serves as a technical resource for professionals engaged in the research and development of chelating therapies.
Mechanism of Action of Zn-DTPA Chelation
The primary mechanism of action of Zn-DTPA is a displacement reaction driven by the relative stability of metal-ligand complexes. DTPA is a polyaminocarboxylic acid that can form up to eight coordinate bonds with a metal ion.[3] In Zn-DTPA, the zinc ion is held within the DTPA molecule. When Zn-DTPA is introduced into the bloodstream, it encounters contaminating metal ions, such as plutonium, that have a higher binding affinity for DTPA than zinc does.[3] This difference in affinity, quantified by the stability constant (log K), drives the displacement of the zinc ion and the formation of a new, more stable actinide-DTPA complex.[3] This newly formed complex is water-soluble and is rapidly excreted from the body via glomerular filtration in the kidneys.[4]
The Role of Stability Constants
The efficacy of the displacement reaction is fundamentally governed by the stability constants of the DTPA complexes with various metal ions. A higher log K value indicates a more stable complex. As shown in Table 1, the stability constants for DTPA with transuranic actinides are significantly higher than that of the Zn-DTPA complex, providing the thermodynamic driving force for the chelation process.
Table 1: Stability Constants (log K) of DTPA with Various Metal Ions
| Metal Ion | Valence | Log K | Reference(s) |
|---|---|---|---|
| Zinc (Zn²⁺) | +2 | 18.2 - 18.8 | |
| Calcium (Ca²⁺) | +2 | 10.7 - 10.9 | [5] |
| Plutonium (Pu⁴⁺) | +4 | 29.5 | |
| Americium (Am³⁺) | +3 | 22.9 | [6] |
| Curium (Cm³⁺) | +3 | 23.1 | |
| Iron (Fe³⁺) | +3 | 27.3 | |
| Lead (Pb²⁺) | +2 | 18.8 | |
| Cadmium (Cd²⁺) | +2 | 19.1 |
Note: Stability constants can vary depending on experimental conditions such as temperature and ionic strength.
Pharmacokinetics of Zn-DTPA
The pharmacokinetic profile of Zn-DTPA is characterized by rapid distribution in the extracellular fluid and swift renal excretion.[7] It does not readily penetrate cell membranes, and its metabolism is minimal.[4] The key pharmacokinetic parameters are summarized in Table 2.
Table 2: Pharmacokinetic Parameters of DTPA
| Parameter | Value | Species | Reference(s) |
|---|---|---|---|
| Plasma Half-life | |||
| Initial Phase (t½α) | 1.4 min | Human | [8] |
| Second Phase (t½β) | 14.5 min | Human | [8] |
| Terminal Phase (t½γ) | 94.4 min | Human | [8] |
| Overall | 20-60 min | Human | [7] |
| Volume of Distribution (Vd) | Corresponds to extracellular fluid volume | Human | [4] |
| Clearance (CL) | Primarily renal via glomerular filtration | Human | [4] |
| Bioavailability (Oral) | <5% | Human | [4] |
| Protein Binding | Minimal | Human | [4] |
Note: Parameters are for the DTPA ligand. The chelated metal may influence the exact values.
Cellular Uptake of Actinides and the Extracellular Action of Zn-DTPA
While Zn-DTPA acts primarily in the extracellular space, understanding the mechanisms of cellular uptake of actinides is crucial to appreciate the importance of rapid chelation therapy. Recent research has identified that plutonium and other actinides can be transported into cells by hijacking iron transport mechanisms, specifically involving the proteins transferrin and siderocalin.[5][8][9][10][11][12]
As depicted in the diagram above, actinides in the bloodstream can bind to endogenous proteins like transferrin and siderocalin, forming complexes that are then recognized by cell surface receptors, leading to their internalization. Zn-DTPA intercepts the actinides in the extracellular space before they can be taken up by cells, forming a stable complex that is then excreted.
Potential Cellular Effects of Extracellular Zinc Chelation
Although Zn-DTPA is largely impermeable to cell membranes, its action of chelating extracellular zinc can transiently affect cellular zinc homeostasis and signaling.[13][14] Cells maintain a tightly controlled balance of intracellular zinc, which acts as a structural component of many proteins and as a signaling molecule.[15][16][17] A temporary reduction in extracellular zinc availability can influence the activity of zinc transporters (ZIP and ZnT families) and potentially impact zinc-dependent signaling pathways involved in processes like apoptosis and oxidative stress response.[6][10][13][14][18][19]
Decorporation Efficacy of Zn-DTPA
The effectiveness of Zn-DTPA in removing transuranic actinides has been demonstrated in numerous animal studies. The decorporation efficacy is dependent on the specific radionuclide, its chemical form, the route of contamination, and the timing and duration of the chelation therapy.
Table 3: Decorporation Efficacy of DTPA in Animal Models
| Radionuclide | Animal Model | Treatment Regimen | Efficacy (Reduction in Body Burden) | Reference(s) |
|---|---|---|---|---|
| Plutonium-238 | Rat | Continuous Zn-DTPA infusion for 14 days, starting 1h post-exposure | ~82% | [1] |
| Americium-241 | Rat | Continuous Zn-DTPA infusion for 14 days, starting 1h post-exposure | ~86% | [1] |
| Americium-241 | Beagle Dog | IV Zn-DTPA for 14 days, starting 1 day post-contamination | ~10-fold increase in excretion | [20] |
| Plutonium | Rat | Ca-DTPA followed by Zn-DTPA | Significant reduction in liver and bone deposits | [4] |
Note: Efficacy can vary significantly based on experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Zn-DTPA chelation.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes.
Protocol:
-
Reagents and Equipment:
-
Potentiometer with a pH electrode
-
Autotitrator or manual burette
-
Thermostated reaction vessel
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)
-
Solution of DTPA of known concentration
-
Solution of the metal salt of interest of known concentration
-
Inert electrolyte (e.g., KCl or NaClO₄) to maintain constant ionic strength
-
-
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
To determine the protonation constants (pKa values) of DTPA, titrate a solution of DTPA (with the inert electrolyte) with the standardized base.
-
To determine the metal-ligand stability constant, prepare a solution containing the metal ion, DTPA (typically in a 1:1 or 1:2 molar ratio), and the inert electrolyte.
-
Titrate this mixture with the standardized base.
-
Record the pH at regular intervals after each addition of the titrant.
-
-
Data Analysis:
-
Plot the titration curves (pH vs. volume of base added).
-
The data are then analyzed using specialized software (e.g., Hyperquad, SCOGS) that fits the experimental data to a chemical model to calculate the stability constants.[20]
-
In Vivo Radionuclide Decorporation Study in a Rodent Model
Animal models are essential for evaluating the efficacy of decorporation agents.
Protocol:
-
Animals and Husbandry:
-
Use a suitable rodent model (e.g., Wistar or Sprague-Dawley rats).
-
Acclimate animals to the housing conditions and provide food and water ad libitum.
-
All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Procedure:
-
Administer the radionuclide (e.g., ²³⁸Pu or ²⁴¹Am citrate solution) to the animals via a clinically relevant route (e.g., intravenous, intramuscular, or inhalation).
-
At a specified time post-contamination, begin treatment with Zn-DTPA (e.g., intraperitoneal or intravenous injection). Include a control group receiving a vehicle (e.g., saline).
-
House animals in metabolic cages to allow for the separate collection of urine and feces.
-
Collect excreta daily for the duration of the study.
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).
-
-
Sample Analysis (Alpha Spectrometry):
-
Sample Preparation:
-
Radiochemical Separation:
-
Add a tracer of a different isotope of the radionuclide of interest (e.g., ²⁴²Pu or ²⁴³Am) to each sample to determine the chemical yield of the separation process.
-
Use anion exchange or extraction chromatography to separate the radionuclide from the sample matrix and other interfering elements.[22]
-
-
Source Preparation:
-
Electrodeposit the purified radionuclide onto a stainless steel disc.[21]
-
-
Alpha Spectrometry:
-
Count the prepared discs in an alpha spectrometer to determine the activity of the radionuclide in each sample.
-
The activity of the tracer is used to correct for losses during the chemical separation.
-
-
-
Data Analysis:
-
Calculate the percentage of the injected dose of the radionuclide in each tissue and in the cumulative excreta.
-
Compare the retention and excretion of the radionuclide in the Zn-DTPA treated group with the control group to determine the decorporation efficacy.
-
In Vitro Competitive Binding Assay
This assay can be used to determine the relative binding affinities of different metal ions for DTPA.
Protocol:
-
Reagents and Equipment:
-
A radiolabeled metal ion with a known affinity for DTPA (e.g., ⁶⁵Zn).
-
Unlabeled competing metal ions of interest.
-
DTPA solution.
-
A method to separate bound from free radioligand (e.g., size exclusion chromatography, dialysis, or a filtration assay).
-
A radiation counter (e.g., gamma counter for ⁶⁵Zn).
-
-
Procedure:
-
Incubate a fixed concentration of DTPA with a fixed concentration of the radiolabeled metal ion.
-
In a series of tubes, add increasing concentrations of the unlabeled competing metal ion.
-
Allow the reactions to reach equilibrium.
-
Separate the DTPA-bound radiolabel from the free radiolabel.
-
Quantify the amount of bound radioactivity in each tube.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabel as a function of the concentration of the competing metal ion.
-
Determine the IC₅₀ value, which is the concentration of the competing metal ion that displaces 50% of the radiolabeled metal ion from DTPA.
-
The IC₅₀ value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the competing metal ion for DTPA.[23]
-
Conclusion
Zn-DTPA is a highly effective chelating agent for the decorporation of transuranic actinides. Its mechanism of action is based on a thermodynamically favorable displacement reaction, where the zinc ion is exchanged for a radionuclide with a higher binding affinity for the DTPA ligand. The resulting stable, water-soluble complex is then rapidly excreted from the body. The efficacy of Zn-DTPA is supported by a wealth of data from in vivo studies. This technical guide has provided a detailed overview of the core principles of Zn-DTPA chelation, quantitative data for a deeper understanding of its properties, and standardized protocols for its further investigation. This information serves as a valuable resource for researchers and professionals working to advance the field of medical countermeasures against radionuclide contamination.
References
- 1. A rapid method for estimation of Pu-isotopes in urine samples using high volume centrifuge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Study on the pH Speciation and Stability Constants for Chelating Agents With Metals - koreascholar [db.koreascholar.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
- 8. pnas.org [pnas.org]
- 9. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zinc and Oxidative Stress: Current Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Siderocalin-mediated recognition, sensitization, and cellular uptake of actinides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Zinc induced apoptosis in HEP-2 cancer cells: the role of oxidative stress and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 22. eichrom.com [eichrom.com]
- 23. giffordbioscience.com [giffordbioscience.com]
Pentetate Zinc Trisodium: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentetate zinc trisodium (Zn-DTPA) is a crucial chelating agent employed in the decorporation of internal radionuclide contamination. This technical guide provides an in-depth analysis of its chemical structure, physicochemical properties, and the principles governing its therapeutic efficacy. The document elucidates the mechanism of action, focusing on the displacement of zinc by transuranic elements such as plutonium, americium, and curium. Detailed experimental protocols for its synthesis, analysis in biological matrices, and in vivo evaluation are presented to support further research and development in this critical area of medical countermeasure development.
Chemical Structure and Physicochemical Properties
Pentetate zinc trisodium, chemically named trisodium zinc diethylenetriaminepentaacetate, is a coordination complex where a zinc ion is bound to the pentadentate ligand diethylenetriaminepentaacetic acid (DTPA).[1] The molecule also contains three sodium counter-ions.
Chemical Structure:
-
Molecular Formula: C₁₄H₁₈N₃Na₃O₁₀Zn[1]
-
IUPAC Name: trisodium;zinc;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate[1]
The structure of the DTPA ligand provides eight potential coordination sites, allowing it to form highly stable complexes with metal ions.[2]
Physicochemical Properties of Pentetate Zinc Trisodium:
| Property | Value | Reference(s) |
| Molecular Weight | 522.7 g/mol | [3] |
| Appearance | Clear, colorless solution | [3] |
| pH (injection solution) | 6.5 - 7.5 | [3] |
| Osmolality | 1260 mOsmol/kg (hyperosmolar) | [3] |
| Solubility | Water-soluble | [4] |
Mechanism of Action: Chelation and Decorporation
The primary therapeutic function of pentetate zinc trisodium is to facilitate the excretion of certain internally deposited radionuclides.[5] This is achieved through a process of chelation, where the DTPA ligand binds to the contaminating metal ion, forming a stable, water-soluble complex that can be readily eliminated from the body, primarily through glomerular filtration.[5]
The core of its mechanism lies in the principle of competitive binding, governed by the stability constants of the metal-ligand complexes. DTPA has a higher affinity for certain transuranic elements than it does for zinc.[5] When administered, pentetate zinc trisodium circulates in the bloodstream and extracellular fluid. Upon encountering a radionuclide with a higher stability constant with DTPA, the zinc ion is displaced, and the radionuclide is chelated.[5]
Stability Constants of DTPA Complexes:
The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. A higher log K value indicates a more stable complex.
| Metal Ion | Oxidation State | Log K Value | Reference(s) |
| Zinc (Zn²⁺) | +2 | 18.2 - 18.8 | [6] |
| Plutonium (Pu³⁺) | +3 | 20.58 ± 0.04 | [1][7] |
| Plutonium (Pu⁴⁺) | +4 | 33.67 ± 0.02 | [1][7] |
| Americium (Am³⁺) | +3 | ~22.9 | [7] |
| Curium (Cm³⁺) | +3 | ~22.9 | [7] |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
The significantly higher stability constants of DTPA with plutonium, americium, and curium compared to zinc drive the chelation process, leading to the decorporation of these harmful radionuclides.
Signaling Pathway Diagram: Chelation and Excretion
Caption: Chelation mechanism of pentetate zinc trisodium.
Pharmacokinetics
| Parameter | Description | Reference(s) |
| Absorption | Poorly absorbed from the GI tract. | [3] |
| Distribution | Rapidly distributed throughout the extracellular fluid space. Minimal penetration into cells. | [3] |
| Metabolism | Undergoes minimal metabolic change. | [3] |
| Excretion | Primarily excreted by glomerular filtration into the urine. Over 99% of an injected dose is excreted within 24 hours. | [3][8] |
| Plasma Half-life | Characterized by three exponential components with average half-lives of 1.4 min, 14.5 min, and 94.4 min. | [3] |
Experimental Protocols
Synthesis of Crystalline Pentetate Zinc Trisodium
This protocol is adapted from patent literature describing the synthesis of crystalline Zn-DTPA.[4][8]
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Zinc oxide (ZnO) or other zinc salt
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Organic solvent (e.g., ethanol or isopropanol)
Procedure:
-
In a reaction vessel, dissolve DTPA in deionized water.
-
Neutralize the DTPA solution by the stoichiometric addition of sodium hydroxide.
-
Add an equimolar amount of zinc oxide to the solution with stirring. The reaction can be performed at room temperature or with gentle heating to facilitate dissolution.
-
Concentrate the reaction solution by removing 90-99% of the water, for example, by vacuum distillation.
-
Add an organic solvent in which Zn-DTPA has low solubility to the concentrated aqueous solution to induce precipitation of the crystalline product.
-
Isolate the crystalline pentetate zinc trisodium by filtration.
-
Wash the crystals with the organic solvent and dry under vacuum.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of crystalline pentetate zinc trisodium.
Analysis of Pentetate Zinc Trisodium in Biological Samples by LC-MS/MS
This protocol is based on a validated method for the quantification of Zn-DTPA in human plasma and urine.[9][10]
Materials and Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
C18 analytical and guard columns
-
Solid-Phase Extraction (SPE) cartridges
-
Methanol, ammonium formate, ammonia solution
-
Pentetate zinc trisodium standard
-
Internal standard (e.g., a stable isotope-labeled analog)
Procedure:
-
Sample Preparation (Plasma or Urine):
-
Thaw samples at room temperature.
-
Spike samples with the internal standard.
-
Perform protein precipitation for plasma samples (e.g., with acetonitrile or methanol).
-
Centrifuge to pellet precipitated proteins.
-
Perform Solid-Phase Extraction (SPE) on the supernatant (for plasma) or diluted urine for sample clean-up and concentration.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: C18 column (e.g., Proteonavi, 250 × 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of methanol, 2 mM ammonium formate (pH 6.3), and ammonia solution (e.g., 50:50:0.015, v/v/v).[9]
-
Flow Rate: 0.45 mL/min.[9]
-
Injection Volume: Appropriate volume based on sensitivity requirements.
-
Mass Spectrometry: Operate in negative ion mode with Multiple Reaction Monitoring (MRM) for the specific transitions of Zn-DTPA and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of Zn-DTPA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Experimental Workflow: Bioanalysis
Caption: Workflow for the bioanalysis of pentetate zinc trisodium.
In Vivo Evaluation of Radionuclide Decorporation
This protocol provides a general framework for evaluating the efficacy of pentetate zinc trisodium in a rodent model of internal radionuclide contamination.[11][12]
Materials and Animals:
-
Laboratory rats (e.g., Wistar or Sprague-Dawley)
-
Radionuclide solution for contamination (e.g., ²⁴¹Am-citrate)
-
Pentetate zinc trisodium injection
-
Metabolic cages for urine and feces collection
-
Gamma counter or other appropriate radiation detection equipment
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions and metabolic cages.
-
Internal Contamination: Administer the radionuclide solution to the animals via a relevant route (e.g., intravenous or intraperitoneal injection).
-
Treatment Groups: Divide animals into groups:
-
Control group (no treatment)
-
Zn-DTPA treatment group(s) (different doses or treatment initiation times)
-
-
Treatment Administration: Administer pentetate zinc trisodium at the specified dose and time points post-contamination (e.g., 1 hour, 24 hours). Administration is typically via intravenous or intraperitoneal injection.
-
Sample Collection: Collect urine and feces daily for a set period (e.g., 7 days).
-
Biodistribution: At the end of the study, euthanize the animals and collect key tissues (e.g., liver, kidneys, femurs) to determine the radionuclide burden.
-
Radioactivity Measurement: Measure the radioactivity in urine, feces, and tissue samples using a gamma counter.
-
Data Analysis: Calculate the cumulative excretion of the radionuclide and the retention in major organs. Compare the results from the treatment groups to the control group to determine the decorporation efficacy of pentetate zinc trisodium.
Conclusion
Pentetate zinc trisodium is a well-characterized and effective chelating agent for the decorporation of plutonium, americium, and curium. Its mechanism of action is based on the principle of competitive chelation, driven by the high stability of DTPA complexes with these transuranic elements. The pharmacokinetic profile of pentetate zinc trisodium is favorable for its therapeutic application, with rapid distribution and efficient renal excretion. The experimental protocols provided in this guide offer a foundation for the synthesis, analysis, and in vivo evaluation of this important medical countermeasure, facilitating further research into its applications and potential improvements.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 3. orise.orau.gov [orise.orau.gov]
- 4. EP2805957A1 - Crystalline Forms of Trisodium zink diethylene triamine pentaacetic acid - Google Patents [patents.google.com]
- 5. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. US20160130283A1 - Crystalline forms of zinc trisodium pentetic acid - Google Patents [patents.google.com]
- 9. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Bipha… [ouci.dntb.gov.ua]
Synthesis and Purification of Research-Grade Zinc Trisodium Diethylenetriaminepentaacetate (Zn-DTPA): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for producing research-grade zinc trisodium diethylenetriaminepentaacetate (Zn-DTPA). The information compiled herein is intended to equip researchers with the necessary knowledge to prepare and purify this important chelating agent for scientific investigation and preclinical drug development.
Introduction
Zinc trisodium diethylenetriaminepentaacetate (Zn-DTPA), a coordination complex of zinc with the polyamino carboxylic acid DTPA, is a crucial chelating agent. In clinical settings, it is primarily used as a decorporation agent for the treatment of internal contamination with transuranic elements such as plutonium, americium, and curium. For research purposes, high-purity Zn-DTPA is essential to ensure the validity and reproducibility of experimental results. This guide details the chemical synthesis, purification strategies, and analytical characterization of research-grade Zn-DTPA.
Synthesis of Trisodium Zinc DTPA
The synthesis of trisodium zinc DTPA is typically achieved through an aqueous-phase reaction involving diethylenetriaminepentaacetic acid (DTPA), a zinc salt (commonly zinc oxide), and a base (sodium hydroxide) to form the trisodium salt.[1]
Chemical Reaction
The overall chemical reaction can be represented as follows:
C₁₄H₂₃N₃O₁₀ (DTPA) + ZnO + 3NaOH → Na₃[Zn(C₁₄H₁₈N₃O₁₀)] + 2H₂O
Experimental Protocol
A laboratory-scale synthesis protocol can be adapted from industrial methods described in patent literature. The following is a generalized procedure:
-
Dissolution of Base: In a suitable reaction vessel, dissolve sodium hydroxide (NaOH) in deionized water. The solution should be allowed to cool to ambient temperature.
-
Addition of DTPA: To the cooled NaOH solution, slowly add diethylenetriaminepentaacetic acid (DTPA) powder in portions with constant stirring. The reaction is exothermic, and the temperature should be monitored. Continue stirring until all the DTPA has dissolved, and a clear solution is obtained.
-
Addition of Zinc Oxide: To the resulting solution of pentasodium DTPA, add a stoichiometric equivalent of zinc oxide (ZnO) powder.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., ambient or slightly elevated) until the zinc oxide has completely dissolved, indicating the formation of the Zn-DTPA complex. This may take several hours.
-
Isolation of Crude Product: The final reaction mixture containing the soluble Zn-DTPA complex can be concentrated by evaporation of water to yield the crude solid product.
Table 1: Stoichiometry for Laboratory-Scale Synthesis of Trisodium Zinc DTPA
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio | Example Mass (for ~10g product) |
| DTPA | 393.35 | 1 | 7.52 g |
| Zinc Oxide (ZnO) | 81.38 | 1 | 1.56 g |
| Sodium Hydroxide (NaOH) | 40.00 | 3 | 2.30 g |
Note: These are theoretical values. Actual quantities may need to be adjusted based on the purity of the starting materials.
Purification of Research-Grade Zn-DTPA
Achieving high purity is critical for research applications. The primary impurity in the crude product is often unreacted starting materials or side products. While industrial processes may involve simple evaporation, research-grade material requires more rigorous purification.
Recrystallization
Recrystallization is a common technique for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. A suitable solvent system would be one in which Zn-DTPA is soluble at elevated temperatures but sparingly soluble at lower temperatures. Given the polar nature of the complex, aqueous-based solvent systems or mixtures of water with a miscible organic solvent (e.g., ethanol, isopropanol) could be explored.
General Recrystallization Protocol:
-
Dissolve the crude Zn-DTPA in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cooling in an ice bath can maximize the yield of the purified product.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Quality Control and Characterization
To ensure the identity and purity of the synthesized Zn-DTPA, a battery of analytical techniques should be employed.
Table 2: Analytical Methods for Characterization of Research-Grade Zn-DTPA
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the Zn-DTPA complex. Purity should be >98%. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the DTPA ligand within the complex. | Spectra consistent with the structure of the DTPA moiety. |
| Infrared (IR) Spectroscopy | Confirmation of functional groups and coordination. | Characteristic peaks for carboxylate groups and changes upon coordination to zinc. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the complex. | A peak corresponding to the mass of the [Zn(DTPA)]³⁻ anion or related fragments. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, Na, Zn). | Percentages should be in close agreement with the theoretical values for Na₃[Zn(C₁₄H₁₈N₃O₁₀)]. |
| Zinc Content Analysis (e.g., by ICP-MS or AAS) | Quantification of the zinc content in the final product. | The zinc content should be consistent with the theoretical percentage by weight. |
| pH Measurement (of a solution) | Confirmation of the final product's pH in solution. | Typically in the range of 6.5-7.5 for pharmaceutical-grade material.[2] |
Visualizing the Synthesis and Purification Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in obtaining research-grade Zn-DTPA.
Caption: A flowchart illustrating the key steps in the synthesis of crude Zn-DTPA.
Caption: A workflow diagram outlining the purification of Zn-DTPA by recrystallization.
Conclusion
The synthesis and purification of research-grade Zn-DTPA are critical for ensuring the reliability of scientific studies. This guide provides a foundational understanding of the common synthetic route and purification strategies. Researchers should optimize the described protocols based on their specific laboratory conditions and purity requirements, employing rigorous analytical characterization to validate the final product. The successful preparation of high-purity Zn-DTPA will facilitate further investigations into its biological activities and potential therapeutic applications.
References
An In-depth Technical Guide to the Determination of ZnDTPA Stability Constants with Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the stability constants of Zinc Diethylenetriaminepentaacetate (ZnDTPA) with various heavy metals. Understanding these constants is crucial for the development and optimization of chelation therapies for heavy metal toxicity.
Core Principle: The Mechanism of this compound in Heavy Metal Chelation
This compound, or Pentetate Zinc Trisodium, is a chelating agent employed to treat internal contamination with transuranic elements and other heavy metals.[1] Its efficacy is rooted in a fundamental chemical principle: the displacement of the zinc ion by a heavy metal ion that forms a more stable complex with the DTPA ligand.[1] The DTPA molecule is a pentadentate ligand, meaning it has five binding sites available for coordination with a metal ion.[1]
The driving force of this displacement reaction is the relative stability of the metal-DTPA complexes, quantified by their stability constants (log K). A higher log K value signifies a stronger bond between the metal and the DTPA ligand.[2] When this compound is introduced into a biological system containing heavy metals like lead (Pb), cadmium (Cd), or mercury (Hg), these metals, having a higher affinity for DTPA than zinc, will displace the zinc ion to form a more stable heavy metal-DTPA complex.[1] This newly formed complex is water-soluble and can be readily excreted from the body, primarily through renal filtration, thus mitigating the toxic effects of the heavy metal.[1]
The logical relationship governing this process can be visualized as follows:
Caption: Logical flow of this compound-mediated heavy metal chelation.
Stability Constants of Metal-DTPA Complexes
The stability constant (log K) is a critical parameter for predicting the efficacy of this compound in chelating specific heavy metals. The following table summarizes the log K values for DTPA with zinc and a range of heavy metals.
| Metal Ion | Log K Value |
| Gd(III) | 22.46 |
| Hg(II) | 27.00 |
| Pb(II) | 18.80 |
| Co(II) | 18.40 |
| Zn(II) | 18.75 |
| Ca(II) | 10.74 |
Note: These values are compiled from various sources and may have been determined under different experimental conditions (e.g., temperature, ionic strength). For precise modeling, it is recommended to consult the NIST Critically Selected Stability Constants of Metal Complexes Database.[3]
As the data indicates, heavy metals such as Gadolinium and Mercury have significantly higher stability constants with DTPA compared to Zinc.[2] Lead and Cobalt also form stable complexes with DTPA.[2]
Experimental Protocols for Stability Constant Determination
Several experimental techniques can be employed to determine the stability constants of metal-ligand complexes. Potentiometric titration and spectrophotometry are among the most common and reliable methods.
Potentiometric titration is a highly accurate and widely used method for determining stability constants.[4] The principle involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard base.[5]
Experimental Workflow for Potentiometric Titration:
Caption: Experimental workflow for determining stability constants via potentiometric titration.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a standard solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).
-
Accurately prepare a solution of DTPA of known concentration.
-
Prepare a solution of the heavy metal salt (e.g., nitrate or perchlorate salt) of known concentration.
-
Prepare a solution of a background electrolyte (e.g., 1 M NaClO₄) to maintain constant ionic strength.
-
-
Calibration:
-
Calibrate the pH meter and electrode system using standard buffer solutions.
-
-
Titration Procedure:
-
Perform three sets of titrations at a constant temperature:
-
Acid Titration: Titrate a known volume of the standard acid with the standard base. This is used to determine the exact concentration of the base.
-
Ligand Titration: Titrate a mixture of the standard acid and the DTPA solution with the standard base. This allows for the determination of the proton-ligand stability constants of DTPA.
-
Metal-Ligand Titration: Titrate a mixture of the standard acid, the DTPA solution, and the heavy metal salt solution with the standard base.
-
-
-
Data Analysis:
-
Plot the pH readings against the volume of base added for each of the three titrations.
-
From these curves, calculate the average number of protons associated with the ligand (n̄ₐ) and the average number of ligands bound to the metal ion (n̄).
-
Utilize methods such as the Irving-Rossotti method to calculate the stepwise and overall stability constants of the metal-DTPA complex.
-
Spectrophotometry is another valuable technique, particularly when the formation of the metal-ligand complex results in a change in the solution's absorbance of light.[6][7]
Experimental Workflow for Spectrophotometry (Mole-Ratio Method):
Caption: Workflow for the mole-ratio method in spectrophotometric determination of stability constants.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the heavy metal salt and DTPA of known concentrations.
-
-
Determination of λmax:
-
Prepare a solution containing the metal-DTPA complex.
-
Scan the absorbance of this solution over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).
-
-
Mole-Ratio Method:
-
Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of DTPA is systematically varied.
-
Measure the absorbance of each solution at the predetermined λmax.
-
-
Data Analysis:
-
Plot the absorbance versus the mole ratio of ligand to metal.
-
The plot will typically show two linear portions that intersect. The mole ratio at the intersection point indicates the stoichiometry of the complex.
-
The stability constant can be calculated from the absorbance data and the known initial concentrations of the metal and ligand.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine stability constants by monitoring the chemical shifts of the ligand or metal nucleus upon complexation.[8][9] This method is particularly useful for studying the solution-state structure of the complexes. The experimental procedure generally involves a titration where the NMR spectrum is recorded after each addition of the metal ion to the ligand solution (or vice versa), and the changes in chemical shifts are then used to calculate the stability constant.[8][10]
Biological Signaling Pathways and Detoxification
While the primary mechanism of this compound is direct chemical chelation, the broader context of heavy metal detoxification in the body involves several cellular pathways. Heavy metals can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components.[11] They can also interfere with essential biological processes by displacing essential metal ions from metalloenzymes.[12]
The detoxification process facilitated by this compound does not involve a specific signaling pathway in the traditional sense of a cascade of protein-protein interactions. Instead, it is a direct physicochemical process that removes the toxic agent. By forming stable, excretable complexes, this compound prevents the heavy metals from interacting with and disrupting these cellular pathways. The overall detoxification can be seen as a supportive measure that allows the body's natural defense and repair mechanisms to function without the ongoing insult from heavy metal toxicity.
Conclusion
The determination of stability constants for this compound with heavy metals is a critical aspect of research and development in chelation therapy. Potentiometric titration and spectrophotometry are robust and reliable methods for obtaining this quantitative data. A thorough understanding of these experimental protocols and the underlying principles of chelation chemistry is essential for professionals working to mitigate the risks of heavy metal contamination.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. inl.elsevierpure.com [inl.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. d-nb.info [d-nb.info]
- 6. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 7. airo.co.in [airo.co.in]
- 8. Stability constants: comparative study of fitting methods. Determination of second-order complexation constants by (23)Na and (7)Li NMR chemical shift titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Mechanisms of Heavy Metal Detoxification - CORNELL UNIVERSITY [portal.nifa.usda.gov]
Spectroscopic Characterization of Zn-DTPA Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of zinc diethylenetriaminepentaacetic acid (Zn-DTPA) complexes, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals involved in the analysis and quality control of this important chelating agent.
Introduction to Zn-DTPA
Zinc diethylenetriaminepentaacetic acid (Zn-DTPA) is a chelating agent where the zinc ion is complexed with the pentadentate ligand DTPA. It is primarily used as a decorporation agent for the treatment of internal contamination with transuranium elements such as plutonium, americium, and curium. The mechanism of action involves the exchange of the zinc ion for a metal with a higher binding affinity for the DTPA ligand, forming a stable, water-soluble complex that is subsequently excreted from the body.[1][2] Accurate and robust analytical methods are therefore crucial for the quality control of Zn-DTPA formulations and for studying its behavior in biological systems.
Mass Spectrometry Analysis of Zn-DTPA
Mass spectrometry is a powerful technique for confirming the identity and purity of Zn-DTPA complexes. Electrospray ionization (ESI) is a commonly employed soft ionization technique for the analysis of metal complexes.
Expected Mass-to-Charge Ratios
The molecular weight of the trisodium salt of Zn-DTPA (Na₃ZnC₁₄H₁₈N₃O₁₀) is 522.7 Daltons.[3] The exact mass is 520.997668 Da, and the monoisotopic mass is also 520.997668 Da.[4] In a mass spectrum, the molecular ion ([M]⁺ or [M]⁻) and various adducts or fragments can be observed. The table below summarizes the expected m/z values for the intact complex.
| Species | Formula | Calculated Monoisotopic Mass (Da) | Expected m/z (Positive Mode) | Expected m/z (Negative Mode) |
| Trisodium Zinc DTPA | C₁₄H₁₈N₃O₁₀Na₃Zn | 520.9977 | - | - |
| [M-3Na+H]²⁻ (deprotonated complex) | [C₁₄H₁₉N₃O₁₀Zn]²⁻ | 455.0518 | - | 227.5259 |
| [M-3Na+2H]⁻ (deprotonated complex) | [C₁₄H₂₀N₃O₁₀Zn]⁻ | 456.0596 | - | 456.0596 |
| [M-2Na+H]⁺ (protonated complex) | [C₁₄H₁₉N₃O₁₀NaZn]⁺ | 478.0381 | 478.0381 | - |
| [M-Na]⁺ (sodiated complex) | [C₁₄H₁₈N₃O₁₀Na₂Zn]⁺ | 500.0201 | 500.0201 | - |
Note: The observed ions can vary depending on the ESI source conditions and the sample matrix.
Fragmentation Pattern
While detailed fragmentation studies specifically for Zn-DTPA are not extensively published, general principles of fragmentation for metal chelates can be applied. In tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) would likely lead to the loss of carboxyl groups (-COO, 44 Da) or larger fragments of the DTPA ligand. The observation of the free zinc ion's isotopic pattern upon fragmentation can confirm its presence in the complex.[5]
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on a validated method for the quantification of Zn-DTPA in biological matrices.[6][7]
Sample Preparation:
-
For biological samples (plasma, urine), perform a solid-phase extraction (SPE) to remove interfering substances.
-
Reconstitute the dried extract in the mobile phase.
-
For pure substance analysis, dissolve the Zn-DTPA complex in a suitable solvent (e.g., a mixture of methanol and water) to a final concentration of approximately 1-10 µg/mL.
Instrumentation and Settings:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: Proteonavi C18 column (250 × 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A mixture of methanol, 2 mM ammonium formate (pH 6.3), and ammonia solution in a 50:50:0.015 (v/v/v) ratio.[6]
-
Flow Rate: 0.45 mL/min.[6]
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Can be run in either positive or negative ion mode. Negative ion mode may be preferable for observing the deprotonated complex.
-
Data Acquisition: Full scan mode to identify the molecular ion and selected reaction monitoring (SRM) for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Zn-DTPA
NMR spectroscopy is a powerful tool for elucidating the structure of Zn-DTPA in solution and confirming the coordination of the zinc ion to the DTPA ligand. Both ¹H and ¹³C NMR are valuable in this regard.
¹³C NMR Spectroscopy
The coordination of the zinc ion to the carboxyl and amine groups of DTPA leads to changes in the chemical shifts of the carbon atoms. Of particular interest are the carbonyl carbons of the acetate arms.
A study on the related Cd-DTPA complex showed a distinct downfield shift for the complexed carboxyl groups compared to the free ligand. A similar interpretation is suggested for the Zn-DTPA complex.[8]
| Carbon Atom Type | Approximate ¹³C Chemical Shift (ppm) | Notes |
| Complexed Carboxyl (-COO⁻) | ~178.3 | The coordination of the zinc ion to the carboxylate oxygen deshields the carbonyl carbon, causing a downfield shift. The peak may be broadened due to the dynamic nature of the complex. This is an inferred value based on analogy to Cd-DTPA studies.[8] |
| Free Carboxyl (-COOH) | ~179.0 | In a solution where there is an equilibrium between the free ligand and the complex, or if not all carboxyl groups are coordinated, signals for the free carboxyl groups may be observed. This value is for the free ligand for comparison.[8] |
| Methylene Carbons (-CH₂-) | 50 - 60 | The chemical shifts of the methylene carbons in the DTPA backbone will also be affected by chelation, though to a lesser extent than the carbonyl carbons. Specific assignments require 2D NMR techniques. |
¹H NMR Spectroscopy
The proton NMR spectrum of Zn-DTPA will show complex multiplets for the methylene protons of the DTPA backbone. Chelation to zinc is expected to cause a downfield shift of these proton signals compared to the free DTPA ligand due to the inductive effect of the metal ion. The complexity of the spectrum arises from the diastereotopic nature of the methylene protons adjacent to the chiral nitrogen centers upon complexation.
Experimental Protocol: ¹³C NMR Spectroscopy
This protocol provides a general guideline for acquiring a ¹³C NMR spectrum of a Zn-DTPA complex.
Sample Preparation:
-
Dissolve 10-20 mg of the Zn-DTPA complex in 0.5-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a common choice for water-soluble complexes.
-
Ensure the pH of the solution is controlled, as the chemical shifts of the carboxyl and amine groups are pH-dependent. A pH range of 6.5-7.5 is relevant for pharmaceutical formulations.[3]
-
Add a small amount of an internal standard if quantitative analysis is required, although for structural confirmation, the solvent signal can be used as a reference.
Instrumentation and Settings:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: Approximately 0 to 200 ppm.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary to achieve a good signal-to-noise ratio for the less sensitive ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Apply an exponential multiplication function (line broadening) to improve the signal-to-noise ratio before Fourier transformation.
Visualized Workflows and Mechanisms
Chelation Mechanism of Zn-DTPA
The primary function of Zn-DTPA is to exchange its zinc ion for a radionuclide with a higher affinity for the DTPA ligand. This process is illustrated in the diagram below.
Caption: Chelation mechanism of Zn-DTPA for radionuclide decorporation.
Experimental Workflow for LC-MS/MS Analysis
The following diagram outlines the typical workflow for the analysis of Zn-DTPA using LC-MS/MS.
Caption: Experimental workflow for the LC-MS/MS analysis of Zn-DTPA.
Experimental Workflow for NMR Analysis
This diagram illustrates the general steps involved in the NMR analysis of a Zn-DTPA complex.
Caption: General workflow for the NMR analysis of Zn-DTPA.
References
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
- 6. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural determination of Zn and Cd-DTPA complexes: MS, infrared, (13)C NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Interaction and Pharmacokinetics of Zn-DTPA
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the interaction of Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA) with the cellular environment, its mechanism of action as a chelating agent, and its pharmacokinetic profile. While direct cellular uptake of Zn-DTPA is not its primary mechanism, this paper will explore the experimental evidence defining its extracellular activity and the implications for its therapeutic use.
Executive Summary
Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA) is a crucial chelating agent employed in the treatment of internal contamination with transuranium elements such as plutonium, americium, and curium. Its therapeutic efficacy is predicated on its ability to form stable, soluble complexes with these metals in the extracellular fluid, facilitating their excretion from the body. A critical aspect of its function, as established by extensive research, is that Zn-DTPA does not significantly penetrate cell membranes.[1][2][3] This guide provides a comprehensive overview of the current understanding of Zn-DTPA's interaction with biological systems, focusing on its extracellular mechanism of action, pharmacokinetic properties, and the experimental methodologies used to elucidate these characteristics.
Mechanism of Action: Extracellular Chelation
The primary mechanism of Zn-DTPA involves the exchange of its zinc ion for a metal with a higher binding affinity for the DTPA ligand.[1][2][3] This process occurs in the extracellular fluid, where Zn-DTPA circulates after administration.
-
Ion Exchange: DTPA has a high affinity for trivalent and tetravalent actinides. When Zn-DTPA encounters a contaminant metal ion like plutonium (Pu) or americium (Am) in the bloodstream or interstitial fluid, the zinc ion is displaced, and the contaminant metal forms a stable chelate with DTPA.[4]
-
Formation of Soluble Complexes: The resulting metal-DTPA complex is water-soluble and biologically inert.[4] This prevents the radioactive metal from depositing in tissues such as bone and liver, where it could exert long-term toxicity.[1][2]
-
Renal Excretion: These stable, soluble complexes are then efficiently filtered by the glomeruli in the kidneys and excreted in the urine.[1][2][3]
This extracellular mechanism is pivotal to its safety and efficacy, as it minimizes the potential for intracellular interactions and associated toxicities.
Cellular Uptake and Localization: Evidence for Extracellular Confinement
Multiple studies and official prescribing information consistently report that Zn-DTPA does not significantly penetrate erythrocytes or other cells.[1][2][3] This characteristic is fundamental to its safety profile.
Evidence from Pharmacokinetic Studies
Pharmacokinetic data from studies involving radiolabeled DTPA (¹⁴C-DTPA) demonstrate its rapid distribution throughout the extracellular fluid space following intravenous administration.[1] The subsequent clearance of the radiolabel is almost entirely accounted for by urinary excretion, with minimal to no detection in feces or exhaled air.[1] This distribution pattern is consistent with a compound that does not undergo significant cellular uptake or intracellular accumulation.
Comparative Studies with Membrane-Permeable Chelators
Research comparing the effects of membrane-impermeable chelators like DTPA with membrane-permeable chelators such as N,N,N',N'-tetrakis(2-pyridylmethyl) ethylenediamine (TPEN) has provided further evidence for the extracellular action of DTPA. In one study, TPEN, which can enter cells and chelate intracellular zinc, was shown to induce apoptosis. In contrast, DTPA did not induce apoptosis, indicating that the chelation of extracellular zinc by DTPA does not trigger the same apoptotic pathways and that DTPA itself does not enter the cells to a significant extent.[5]
Pharmacokinetic Data
The pharmacokinetic profile of Zn-DTPA is characterized by rapid distribution and elimination.
| Parameter | Value | Species | Administration Route | Reference |
| Plasma Half-Lives | 1.4 min, 14.5 min, 94.4 min (three-component exponential decay) | Human | Intravenous | [1][2] |
| 24-hour Cumulative Urinary Excretion | >99% of injected dose | Human | Intravenous | [1] |
| Gastrointestinal Absorption | Approximately 5% | Animal | Oral | [1][2] |
| Lung Absorption (as Ca-DTPA with ¹⁴C-DTPA) | Approximately 20% | Human | Inhalation | [1][2] |
| Metabolism | Minimal | Human/Animal | N/A | [1][2] |
Table 1: Summary of Pharmacokinetic Parameters for DTPA.
Experimental Protocols
The understanding of Zn-DTPA's pharmacokinetics and mechanism of action is based on several key experimental approaches.
Radiolabeling Studies for Pharmacokinetic Analysis
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of DTPA.
-
Methodology:
-
A cohort of human subjects receives a dose of Ca-DTPA co-administered with ¹⁴C-DTPA.[1]
-
Plasma samples are collected at various time points post-administration.
-
Urine, feces, and exhaled air are collected over a 24-hour period.
-
The amount of radioactivity in each sample is quantified using scintillation counting.
-
Pharmacokinetic parameters, such as plasma half-life and cumulative excretion, are calculated from the data.
-
In Vivo Decorporation Efficacy Studies
-
Objective: To evaluate the effectiveness of Zn-DTPA in removing internally deposited radionuclides.
-
Methodology:
-
Animal models (e.g., rats) are internally contaminated with a radionuclide such as ⁶⁵ZnCl₂ or a transuranium element.[6][7]
-
Treatment groups receive Zn-DTPA at various doses and time points post-contamination, while a control group remains untreated.
-
Whole-body radioactivity is measured daily using a gamma counter.
-
At the end of the study period, animals are euthanized, and radioactivity in specific organs (e.g., liver, bone) is measured.
-
The reduction in radionuclide retention in the treated groups is compared to the control group to determine the decorporation efficacy.
-
Conclusion and Future Directions
Future research in this area could focus on:
-
Developing oral formulations of DTPA with improved bioavailability to enhance its utility in mass-casualty radiological incidents.
-
Investigating potential synergistic effects of Zn-DTPA with other decorporation agents.
-
Further elucidating the long-term safety profile of repeated Zn-DTPA administration, particularly concerning the depletion of essential trace metals.
This in-depth guide provides a foundational understanding of Zn-DTPA for researchers and professionals in drug development, emphasizing its established extracellular mechanism of action and providing the technical details necessary for further investigation and application.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 3. Pentetate Zinc Trisodium | C14H18N3Na3O10Zn | CID 164209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 5. Apoptosis induced by chelation of intracellular zinc is associated with depletion of cellular reduced glutathione level in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Binding Affinity of Zn-DTPA for Transuranic Elements: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro binding affinity of Zinc Diethylenetriaminepentaacetic Acid (Zn-DTPA) for transuranic elements. It is designed to be a comprehensive resource, offering both quantitative data on binding affinities and detailed experimental protocols for their determination. This document is intended to support research and development efforts in the fields of radionuclide decorporation and medicinal chemistry.
Introduction
The chelation therapy agent Zn-DTPA plays a crucial role in the decorporation of internally deposited transuranic radionuclides such as plutonium (Pu), americium (Am), and curium (Cm)[1][2]. The efficacy of Zn-DTPA is fundamentally determined by its binding affinity for these metal ions, a property quantified by the stability constant (log β) of the resulting metal-ligand complex. A higher stability constant indicates a stronger and more stable complex, which is essential for the effective removal of the radionuclide from the body via excretion[3][4]. This guide focuses on the in vitro methodologies used to determine these critical binding parameters.
Quantitative Data: Stability Constants of Transuranic-DTPA Complexes
The stability constant (β) is the equilibrium constant for the formation of a complex in solution. It provides a quantitative measure of the strength of the interaction between a metal ion and a ligand. The following table summarizes the reported stability constants for various transuranic ions with DTPA, determined through in vitro studies.
| Transuranic Ion | Oxidation State | Stability Constant (log β₁₀₁) | Experimental Conditions | Reference(s) |
| Plutonium | +4 | 33.67 ± 0.02 | 1 M ionic strength, 25 °C | [5][6] |
| Plutonium | +3 | 20.58 ± 0.04 | 1 M ionic strength, 25 °C | [5][6] |
| Neptunium | +4 | 32.3 ± 0.1 | 1 M ionic strength, 25 °C | [5][6] |
| Neptunium | +4 | 29.55 - 29.75 | Various acid concentrations | [7] |
| Americium | +3 | Not explicitly found in search results | - | - |
| Curium | +3 | Not explicitly found in search results | - | - |
Note: While Zn-DTPA is indicated for the treatment of internal contamination with plutonium, americium, and curium, in vitro studies have shown that it forms less stable chelates with neptunium, and its effectiveness for neptunium decorporation is considered to be low[3][8][9].
Experimental Protocols for Determining Binding Affinity
The determination of stability constants for metal-ligand complexes is a cornerstone of coordination chemistry. For radionuclide systems, these measurements require specialized handling and detection techniques. The following sections outline the methodologies for three common in vitro techniques used to assess the binding affinity of Zn-DTPA for transuranics.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining stability constants. It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant of known concentration (typically a strong base) is added.
Materials and Reagents:
-
Metal Ion Solution: A standardized stock solution of the transuranic nitrate or chloride in a non-complexing acidic medium (e.g., HClO₄) to prevent hydrolysis.
-
Ligand Solution: A standardized stock solution of DTPA.
-
Titrant: A carbonate-free solution of a strong base (e.g., NaOH or KOH) of accurately known concentration.
-
Background Electrolyte: A solution of an inert salt (e.g., NaClO₄ or KNO₃) at a high concentration (e.g., 1 M) to maintain constant ionic strength.
-
Calibration Buffers: Standard pH buffers for electrode calibration.
-
Apparatus:
-
A high-precision pH meter with a combination glass electrode.
-
A thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
A calibrated burette or an automated titrator.
-
A system for bubbling an inert gas (e.g., argon) through the solution to exclude atmospheric CO₂.
-
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffers.
-
Titration of Ligand Alone:
-
Pipette a known volume of the DTPA stock solution into the thermostated titration vessel.
-
Add the background electrolyte and dilute with deionized water to a specific volume.
-
Bubble the inert gas through the solution for a period to remove dissolved CO₂.
-
Titrate the solution with the standardized base, recording the pH after each addition of titrant.
-
-
Titration of Metal-Ligand Mixture:
-
Pipette known volumes of the transuranic stock solution and the DTPA stock solution into the titration vessel.
-
Add the background electrolyte and dilute as before.
-
Allow the solution to equilibrate.
-
Titrate with the standardized base, recording the pH at regular intervals.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added for both titrations.
-
The displacement of the metal-ligand titration curve from the ligand-only curve is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration ([L]).
-
The stability constants are then determined from these values using computational methods, such as the Bjerrum method or non-linear least-squares fitting programs.
-
Spectrophotometry
Spectrophotometry is used when the formation of the metal-ligand complex results in a change in the solution's absorbance of light at a specific wavelength.
Materials and Reagents:
-
Metal Ion Solution: A stock solution of the transuranic with a known concentration.
-
Ligand Solution: A stock solution of DTPA.
-
Buffer Solution: To maintain a constant pH.
-
Background Electrolyte: To maintain constant ionic strength.
-
Apparatus:
-
A UV-Vis spectrophotometer.
-
Matched quartz cuvettes.
-
A pH meter.
-
Procedure (Method of Continuous Variation - Job's Plot):
-
Prepare a Series of Solutions: Prepare a series of solutions with varying mole fractions of the transuranic ion and DTPA, while keeping the total molar concentration constant.
-
Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the complex.
-
Construct Job's Plot: Plot the absorbance versus the mole fraction of the ligand.
-
Determine Stoichiometry: The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex.
-
Calculate Stability Constant: The stability constant can be calculated from the absorbance data at the stoichiometric point and at other points on the curve.
Solvent Extraction
Solvent extraction is a powerful technique for studying metal-ligand complexation, particularly for radioactive elements. It relies on the partitioning of the metal ion between two immiscible liquid phases (aqueous and organic) in the presence and absence of the chelating agent.
Materials and Reagents:
-
Aqueous Phase: A buffered solution containing the transuranic radionuclide at a known initial concentration and the background electrolyte.
-
Organic Phase: An organic solvent containing a suitable extractant (e.g., thenoyltrifluoroacetone - TTA) that forms a neutral, extractable complex with the unchelated metal ion.
-
Ligand Solution: A stock solution of DTPA.
-
Apparatus:
-
Centrifuge tubes or separatory funnels.
-
A mechanical shaker.
-
A radiation detector appropriate for the transuranic element (e.g., alpha or gamma spectrometer).
-
Procedure:
-
Equilibration:
-
Prepare a series of aqueous solutions containing the transuranic, buffer, and varying concentrations of DTPA.
-
Add an equal volume of the organic phase to each aqueous solution.
-
Shake the mixtures vigorously for a sufficient time to reach equilibrium.
-
-
Phase Separation: Separate the aqueous and organic phases, typically by centrifugation.
-
Activity Measurement: Measure the radioactivity in aliquots of both the aqueous and organic phases.
-
Data Analysis:
-
Calculate the distribution ratio (D) of the transuranic, which is the ratio of its concentration in the organic phase to that in the aqueous phase, for each DTPA concentration.
-
The stability constant of the transuranic-DTPA complex is determined by analyzing the change in the distribution ratio as a function of the DTPA concentration.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the binding affinity of Zn-DTPA for transuranics.
Caption: Workflow for Potentiometric Titration.
Caption: Workflow for Spectrophotometry (Job's Plot).
Caption: Workflow for Solvent Extraction.
Conclusion
The in vitro determination of the binding affinity of Zn-DTPA for transuranic elements is essential for understanding its mechanism of action and for the development of new and improved decorporation agents. This guide has provided a summary of the available quantitative data and detailed the primary experimental methodologies used in these investigations. The provided workflows offer a logical framework for conducting these experiments. It is anticipated that this technical guide will serve as a valuable resource for researchers in this critical area of study.
References
- 1. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 2. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 3. osti.gov [osti.gov]
- 4. epa.gov [epa.gov]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. hakon-art.com [hakon-art.com]
- 7. Investigating lanthanide complex stability through kinetic and thermodynamic competition with metal ions and DTPA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. asianpubs.org [asianpubs.org]
Unveiling the In Vitro Toxicological Profile of Zinc Diethylenetriaminepentaacetate (Zn-DTPA)
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Zinc Diethylenetriaminepentaacetate (Zn-DTPA) is a stable chelate primarily utilized as a decorporation agent for individuals internally contaminated with transuranium elements. While its in vivo toxicological profile is relatively well-documented, focusing on the mitigation of heavy metal toxicity, its direct effects on cell cultures are less characterized. This technical guide synthesizes the available, albeit limited, direct and inferred data to provide a basic toxicological profile of Zn-DTPA in in vitro systems. The profile is constructed by examining the known cellular effects of its constituent components: the chelating agent Diethylenetriaminepentaacetic acid (DTPA) and the essential trace element zinc (Zn).
The primary mechanism of DTPA-related toxicity is linked to its ability to chelate and subsequently deplete essential divalent cations, most notably zinc. Therefore, the Zn-DTPA complex is generally considered to be of lower toxicity than other salt forms of DTPA, such as Ca-DTPA, as it provides a source of zinc, mitigating the depletion effect. However, the introduction of Zn-DTPA to cell cultures can still perturb cellular homeostasis due to the dynamic equilibrium between the complex and free zinc ions in the culture medium. The toxicological effects are therefore anticipated to be a composite of the actions of the DTPA ligand and the bioavailability of zinc.
This guide summarizes the potential cytotoxic and apoptotic effects of Zn-DTPA in cell cultures, provides detailed experimental protocols for key toxicological assays, and presents visual representations of relevant cellular pathways and experimental workflows.
Cytotoxicity Profile
Direct quantitative data on the cytotoxicity of the Zn-DTPA complex in various cell lines is not extensively available in the public domain. The cytotoxic effects are likely to be highly dependent on the specific cell type, the concentration of Zn-DTPA, and the composition of the cell culture medium, which can influence the equilibrium of the chelate.
However, based on the known toxicities of zinc and the chelating action of DTPA, a biphasic cytotoxic response can be anticipated. At low concentrations, Zn-DTPA may exhibit minimal toxicity or could even be beneficial in zinc-deficient media. At higher concentrations, toxicity could arise from either the release of excess free zinc ions or the chelation of other essential divalent cations by the DTPA ligand.
Table 1: Inferred Cytotoxicity of Zn-DTPA Components in Cell Cultures
| Component | Cell Line(s) | Endpoint | Reported Concentration for Effect | Citation |
| **Zinc (as ZnSO₄ or ZnCl₂) ** | Human Dermal Fibroblasts (hDF) | LD₅₀ | 50 µM | [1] |
| Human Aortic Smooth Muscle Cells (AoSMC) | LD₅₀ | 70 µM | [1] | |
| Human Aortic Endothelial Cells (HAEC) | LD₅₀ | 265 µM | [1] | |
| B16 Mouse Melanoma, HeLa, I-221 Epithelial Cells | Inhibition of Proliferation | 125 - 150 µM | [2] | |
| DTPA (as a chelator) | Leishmania donovani | Reduced Cell Viability | Less effective than intracellular chelator TPEN | [3] |
| MC3T3-E1 Osteoblast-like cells | Extracellular Zinc Chelation | 1.2 mM | [4] |
Genotoxicity Assessment
There is a significant lack of direct studies on the genotoxicity of Zn-DTPA in cell cultures. The potential for genotoxicity would likely be linked to the effects of its dissociated components. While DTPA itself is not typically considered a primary genotoxic agent, the disruption of zinc homeostasis can have indirect genotoxic consequences. Zinc is crucial for the function of numerous proteins involved in DNA repair and antioxidant defense. Both zinc deficiency and excess have been implicated in DNA damage.
Further research employing standard genotoxicity assays is required to definitively characterize the genotoxic potential of Zn-DTPA.
Apoptosis Induction and Signaling Pathways
The induction of apoptosis by Zn-DTPA in cell cultures is a complex process influenced by the dual nature of its components.
-
Zinc Depletion-Induced Apoptosis: DTPA, as an extracellular chelator, can lower the concentration of bioavailable zinc in the culture medium. Severe zinc depletion is a known inducer of apoptosis in various cell lines. This process is often mediated by the activation of caspases. However, it is important to note that as a membrane-impermeable chelator, DTPA's ability to induce apoptosis is generally less potent than intracellular zinc chelators like TPEN.[3][4][5] One study reported that depletion of cellular zinc by DTPA did not induce apoptosis in hepatocytes, in contrast to the effects of TPEN.[4]
-
Excess Zinc-Induced Cell Death: Conversely, high concentrations of free zinc are also cytotoxic and can trigger both apoptosis and necrosis.[6] The apoptotic pathway induced by excess zinc can involve the release of cytochrome c from the mitochondria and activation of caspases, although caspase-independent mechanisms have also been reported.[6]
Therefore, the net effect of Zn-DTPA on apoptosis will depend on the delicate balance between preventing zinc depletion-induced apoptosis and potentially causing apoptosis due to excess zinc at higher concentrations.
Signaling Pathway for Zinc Depletion-Induced Apoptosis
Caption: Inferred pathway of DTPA-mediated zinc depletion leading to apoptosis.
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are representative and may require optimization based on the specific cell line and experimental conditions.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram:
Caption: Step-by-step workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of Zn-DTPA in culture medium. Remove the old medium from the wells and add 100 µL of the Zn-DTPA solutions at various concentrations. Include untreated control wells (medium only) and vehicle control wells if a solvent is used.
-
Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of Zn-DTPA to determine the IC₅₀ value.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
Workflow Diagram:
Caption: Sequential workflow for apoptosis detection via Annexin V/PI staining.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Zn-DTPA for the desired time.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization. Collect the culture supernatant, which may contain detached apoptotic cells.
-
Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Conclusion and Future Directions
The in vitro toxicological profile of Zn-DTPA is not yet fully elucidated and warrants further investigation. Based on the known properties of its components, its effects in cell culture are likely to be complex and concentration-dependent. While Zn-DTPA is expected to be less cytotoxic than Ca-DTPA due to the provision of zinc, high concentrations may still induce cell death through mechanisms related to excess free zinc.
Future research should focus on:
-
Direct Cytotoxicity Studies: Determining the IC₅₀ values of Zn-DTPA in a panel of relevant cell lines.
-
Genotoxicity Assessment: Employing a battery of standard genotoxicity assays (e.g., Comet assay, micronucleus assay) to evaluate the potential for DNA damage.
-
Mechanistic Studies: Elucidating the precise signaling pathways involved in Zn-DTPA-induced apoptosis or necrosis, including the roles of specific caspases and mitochondrial-dependent pathways.
-
Comparative Studies: Directly comparing the in vitro toxicity of Zn-DTPA with Ca-DTPA to provide a clearer understanding of the protective role of zinc in this context.
A comprehensive understanding of the in vitro toxicological profile of Zn-DTPA is crucial for its continued safe and effective use in clinical applications and for guiding the development of new chelation therapies.
References
- 1. In Vitro Cytotoxicity, Adhesion, and Proliferation of Human Vascular Cells Exposed to Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of zinc in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular zinc flux causes reactive oxygen species mediated mitochondrial dysfunction leading to cell death in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro | MDPI [mdpi.com]
- 6. Zinc induces mixed types of cell death, necrosis, and apoptosis, in molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Zinc Exchange in the Chelation Process of Zn-DTPA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical kinetics, thermodynamics, and experimental methodologies related to the zinc exchange mechanism inherent in the chelation process of Zinc Diethylenetriaminepentaacetate (Zn-DTPA). Zn-DTPA serves as a crucial decorporation agent, primarily for the removal of actinide contaminants from the body. Its efficacy is fundamentally governed by the in vivo exchange of its zinc ion for other metal ions that exhibit a higher binding affinity for the DTPA ligand. This guide delves into the core principles of this exchange, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding and further research in this field.
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent capable of forming stable complexes with a wide range of metal ions. The zinc salt of DTPA, Zn-DTPA, is a pharmaceutical agent approved for the treatment of internal contamination with transuranic elements such as plutonium (Pu), americium (Am), and curium (Cm)[1]. The therapeutic action of Zn-DTPA is not a direct chelation by the intact Zn-DTPA complex, but rather a sophisticated in vivo metal exchange process. This guide will explore the intricacies of this zinc exchange mechanism, a cornerstone of its clinical utility.
The fundamental principle of Zn-DTPA's action lies in the thermodynamic drive for DTPA to bind to metal ions with higher stability constants than that of zinc. Upon administration, Zn-DTPA circulates in the bloodstream and extracellular fluids[2]. When it encounters a metal ion with a greater affinity for the DTPA ligand, such as plutonium or americium, the zinc ion is displaced, and a new, more stable metal-DTPA complex is formed[1]. This newly formed complex is then efficiently excreted from the body, primarily via glomerular filtration into the urine, thus reducing the body's burden of the toxic metal[2].
The Chelation and Exchange Mechanism
The core of Zn-DTPA's function is a competitive ligand exchange reaction. The general form of this reaction can be represented as:
[Zn-DTPA] + M → [M-DTPA] + Zn
Where 'M' represents a metal ion with a higher affinity for DTPA than zinc.
This exchange is governed by the relative stability of the metal-DTPA complexes, which are quantified by their stability constants (log K). A higher log K value indicates a more stable complex. The stability constants for DTPA with various metals are significantly higher than that for zinc, providing the thermodynamic driving force for the exchange reaction.
Caption: A diagram illustrating the exchange of zinc for a contaminant metal ion by the DTPA ligand.
Quantitative Data
The efficiency of the zinc exchange process is dictated by both thermodynamic and kinetic factors. Below is a summary of relevant quantitative data.
Table 1: Stability Constants (log K) of Metal-DTPA Complexes
| Metal Ion | log K | Reference |
| Zn(II) | 18.29 | |
| Pu(IV) | 33.67 | [3] |
| Am(III) | 25.4 | [2] |
| Cm(III) | ~25 | Estimated |
| Np(IV) | 32.3 | [3] |
| U(IV) | 31.8 | [3] |
| Gd(III) | 22.46 | |
| Cu(II) | 21.5 | |
| Pb(II) | 18.8 | [4] |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Table 2: Kinetic and Thermodynamic Parameters for Metal Exchange with DTPA Complexes
| Reaction | Parameter | Value | Conditions | Reference |
| [Gd(DTPA)]²⁻ + Cu²⁺ | Rate Constant (k) | 0.93 M⁻¹s⁻¹ | 25°C | |
| [Gd(DTPA)]²⁻ + Zn²⁺ | Rate Constant (k) | 5.6 x 10⁻² M⁻¹s⁻¹ | 25°C | |
| ⁶⁵Zn Decorporation | Elimination Half-time (t₁/₂) | 3.6 days | In vivo (rats), 5 mg Zn-DTPA | [5] |
| ⁶⁵Zn Decorporation | Elimination Rate Constant (kₑ) | 0.19 day⁻¹ | In vivo (rats), 5 mg Zn-DTPA | [5] |
| Zn²⁺ binding to a peptide | Enthalpy (ΔH) | Varies (e.g., positive) | 25°C, pH 7.4 | [6] |
| Zn²⁺ binding to a peptide | Entropy (ΔS) | Varies (e.g., favorable) | 25°C, pH 7.4 | [6] |
Experimental Protocols
Several experimental techniques can be employed to study the kinetics and thermodynamics of the zinc exchange in the Zn-DTPA chelation process.
UV-Vis Spectrophotometry (Stopped-Flow)
This technique is suitable for monitoring rapid metal exchange reactions by observing changes in the absorbance spectrum of a metallochromic indicator or the metal-DTPA complex itself if it has a characteristic absorbance.
Objective: To determine the rate constant of the exchange reaction between Zn-DTPA and another metal ion (e.g., Cu²⁺) using a stopped-flow apparatus.
Materials:
-
Zn-DTPA solution (e.g., 1 mM in a suitable buffer, e.g., 50 mM HEPES, pH 7.4)
-
Solution of the exchanging metal ion (e.g., 10 mM CuCl₂ in the same buffer)
-
Stopped-flow spectrophotometer
Protocol:
-
Prepare stock solutions of Zn-DTPA and the exchanging metal ion in the desired buffer. Ensure the pH and ionic strength are controlled.
-
Set the stopped-flow spectrophotometer to the wavelength of maximum absorbance change for the reaction. This may be the absorbance maximum of the resulting M-DTPA complex or a metallochromic indicator that responds to the free metal ion concentration.
-
Load one syringe of the stopped-flow apparatus with the Zn-DTPA solution and the other with the solution of the exchanging metal ion.
-
Initiate the rapid mixing of the two solutions. The instrument will automatically trigger data acquisition upon stopping the flow.
-
Record the change in absorbance over time (typically in milliseconds to seconds).
-
Analyze the kinetic trace by fitting the data to an appropriate rate law (e.g., pseudo-first-order if one reactant is in large excess) to determine the observed rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the exchanging metal ion to determine the second-order rate constant (k).
Caption: Workflow for studying zinc exchange kinetics using stopped-flow spectrophotometry.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the thermodynamic parameters of the metal exchange reaction.
Objective: To determine the enthalpy (ΔH), entropy (ΔS), and binding affinity (K_a) of the interaction between DTPA (from Zn-DTPA) and a target metal ion.
Materials:
-
Zn-DTPA solution (e.g., 0.1 mM in a suitable buffer, e.g., 50 mM HEPES, pH 7.4)
-
Solution of the target metal ion (e.g., 1 mM in the same buffer)
-
Isothermal titration calorimeter
Protocol:
-
Degas all solutions thoroughly before use to prevent air bubbles in the calorimeter cell.
-
Fill the sample cell of the calorimeter with the Zn-DTPA solution.
-
Fill the injection syringe with the solution of the target metal ion.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform a series of small, sequential injections of the metal ion solution into the Zn-DTPA solution.
-
Record the heat change associated with each injection.
-
As a control, perform a titration of the metal ion solution into the buffer alone to account for the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data by fitting to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (K_a, ΔH, and stoichiometry, n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to study the kinetics of ligand exchange by monitoring changes in the chemical shifts and line shapes of the nuclei in the DTPA ligand or by observing the metal ion itself if it is NMR-active.
Objective: To investigate the rate of zinc exchange from the DTPA ligand by observing changes in the ¹H NMR spectrum.
Materials:
-
Zn-DTPA solution in a suitable deuterated solvent (e.g., D₂O with a buffer to maintain pD).
-
Solution of a diamagnetic exchanging metal ion (e.g., Cd²⁺) in the same deuterated solvent.
-
High-field NMR spectrometer.
Protocol:
-
Acquire a ¹H NMR spectrum of the Zn-DTPA complex to identify the chemical shifts of the DTPA protons.
-
Add a known amount of the exchanging metal ion to the NMR tube.
-
Acquire a series of ¹H NMR spectra over time to monitor the changes in the DTPA proton signals as the exchange reaction proceeds.
-
Alternatively, for faster exchange rates, perform temperature-dependent NMR studies and analyze the line broadening of the signals to extract kinetic information.
-
The rate of exchange can be determined by analyzing the coalescence of the signals corresponding to the free and bound states of the ligand.
Radiotracer Competitive Ligand Exchange Assay
This highly sensitive method uses a radioactive isotope of the metal of interest to trace its binding to DTPA in a competitive environment.
Objective: To determine the stability constant of a metal-DTPA complex by competing it against Zn-DTPA.
Materials:
-
Zn-DTPA solution of known concentration.
-
A solution containing a radioactive isotope of the metal of interest (e.g., ²⁴¹Am).
-
A method to separate the free metal ion from the DTPA-bound metal ion (e.g., size exclusion chromatography, ion-exchange resin, or liquid-liquid extraction).
-
A radiation detector (e.g., gamma counter).
Protocol:
-
Prepare a series of solutions containing a fixed concentration of the radiolabeled metal ion and varying concentrations of Zn-DTPA.
-
Allow the solutions to equilibrate.
-
Separate the [M-DTPA] complex from the free M (where M* is the radiolabeled metal).
-
Measure the radioactivity in both the bound and free fractions.
-
Calculate the distribution of the radiolabeled metal between the free and DTPA-bound states at each Zn-DTPA concentration.
-
Use this data, along with the known stability constant of Zn-DTPA, to calculate the stability constant of the M-DTPA complex.
Caption: Workflow for determining metal-DTPA stability constants using a radiotracer competitive binding assay.
Conclusion
The efficacy of Zn-DTPA as a decorporation agent is intrinsically linked to the facile exchange of its zinc ion for more strongly binding metal contaminants. This process is thermodynamically favorable, driven by the significantly higher stability of the resulting metal-DTPA complexes. Understanding the kinetics and thermodynamics of this exchange is paramount for the optimization of existing chelation therapies and the development of new, more effective decorporation agents. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively investigate these crucial parameters. Further research into the zinc exchange mechanism, particularly with actinides, will continue to enhance our ability to mitigate the harmful effects of internal radionuclide contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. Species-Dependent Chelation of 241Am by DTPA Di-ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Decorporation of Plutonium Using Zn-DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal contamination with plutonium (Pu), a highly radiotoxic actinide, poses a significant health risk. Chelation therapy is the primary medical countermeasure to enhance the elimination of incorporated radionuclides. Zinc diethylenetriaminepentaacetic acid (Zn-DTPA) is a well-established chelating agent used for this purpose.[1][2] This document provides detailed application notes and a comprehensive protocol for the in vitro decorporation of plutonium using Zn-DTPA, designed to facilitate research and development of decorporation strategies. The protocol is based on the use of human macrophage-like cells (THP-1), which are relevant to the in vivo behavior of inhaled plutonium particles.
Mechanism of Action
Zn-DTPA operates on the principle of ligand exchange. The DTPA molecule is a potent chelating agent that forms stable, soluble complexes with multivalent metal ions.[3] In the body, the zinc ion in the Zn-DTPA complex is displaced by plutonium, for which DTPA has a higher binding affinity.[3] This newly formed Pu-DTPA complex is water-soluble and readily excreted from the body, primarily through glomerular filtration in the urine.[1][3] This process effectively reduces the systemic burden of plutonium and minimizes its deposition in target organs such as the bones and liver. While the primary site of action is believed to be the extracellular fluid, there is evidence suggesting a potential for intracellular chelation, which is particularly relevant for particulate forms of plutonium phagocytosed by macrophages.[4][5]
Quantitative Data Summary
Table 1: In Vivo Decorporation Efficacy of DTPA in Animal Models
| Animal Model | Plutonium Form | Treatment Regimen | Decorporation Efficacy | Reference |
| Rats | ⁶⁵ZnCl₂ | 3.32 mg/kg Zn-DTPA (single dose) | Significant reduction in retention | [6] |
| Rats | ⁶⁵ZnCl₂ | 5 mg/kg Zn-DTPA (single dose) | Greater reduction in retention than 3.32 mg/kg | [6] |
| Rats | ⁶⁵ZnCl₂ | 5 mg/kg Zn-DTPA (two doses, 24h apart) | Significant decorporation efficacy | [6] |
Note: While these studies used ⁶⁵Zn as a surrogate for plutonium, they provide insight into the dose-dependent efficacy of Zn-DTPA.
Experimental Protocols
This section details a comprehensive protocol for an in vitro plutonium decorporation assay using the human THP-1 macrophage-like cell line.
Protocol 1: In Vitro Plutonium Decorporation in THP-1 Macrophage-Like Cells
1. Materials and Reagents
-
Human monocytic cell line (THP-1)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Plutonium solution (e.g., Plutonium nitrate)
-
Zn-DTPA solution
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Scintillation cocktail
-
Liquid scintillation counter or alpha spectrometer
2. Cell Culture and Differentiation
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
To differentiate the monocytes into macrophage-like cells, seed the THP-1 cells into appropriate culture plates (e.g., 24-well plates) at a density of 1 x 10⁶ cells/mL.
-
Add PMA to the culture medium to a final concentration of 100 ng/mL.
-
Incubate the cells with PMA for 48-72 hours. Adherent, differentiated macrophage-like cells will be visible under a microscope.
-
After differentiation, remove the PMA-containing medium and wash the cells gently with warm PBS. Add fresh, PMA-free culture medium and allow the cells to rest for 24 hours before plutonium exposure.
3. Plutonium Exposure
-
Prepare a working solution of plutonium in serum-free RPMI-1640 medium at the desired concentration.
-
Remove the culture medium from the differentiated THP-1 cells and wash once with warm PBS.
-
Add the plutonium-containing medium to the cells.
-
Incubate the cells for a defined period (e.g., 24 hours) to allow for plutonium uptake.
4. Zn-DTPA Decorporation Treatment
-
After the plutonium exposure period, remove the plutonium-containing medium.
-
Wash the cells three times with warm PBS to remove any extracellular plutonium.
-
Prepare different concentrations of Zn-DTPA in fresh culture medium (e.g., 10 µM, 50 µM, 100 µM).
-
Add the Zn-DTPA-containing medium to the cells. Include a control group with fresh medium without Zn-DTPA.
-
Incubate the cells for various time points (e.g., 1, 4, 24, 48 hours).
5. Sample Collection and Analysis
-
At each time point, collect the supernatant (culture medium containing the decorporated plutonium).
-
Wash the cells with PBS and collect the washes.
-
Lyse the cells with a suitable lysis buffer to determine the amount of plutonium remaining intracellularly.
-
Measure the plutonium content in the supernatant, washes, and cell lysate using liquid scintillation counting or alpha spectrometry.
-
Calculate the percentage of plutonium decorporated at each Zn-DTPA concentration and time point using the following formula:
Decorporation Efficiency (%) = [Pu in supernatant / (Pu in supernatant + Pu in cell lysate)] x 100
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of Zn-DTPA action and the experimental workflow for the in vitro decorporation protocol.
Caption: Mechanism of Zn-DTPA in Plutonium Decorporation.
Caption: Experimental Workflow for In Vitro Plutonium Decorporation.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 4. Decorporation of Pu/Am Actinides by Chelation Therapy: New Arguments in Favor of an Intracellular Component of DTPA Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From early prophylaxis to delayed treatment: Establishing the plutonium decorporation activity window of hydroxypyridinonate chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: Quantification of ZnDTPA in Plasma and Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc Diethylenetriaminepentaacetic acid (ZnDTPA) is a chelating agent used as a decorporation agent for individuals internally contaminated with transuranic heavy metals. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing the efficacy of treatment. This document provides a detailed protocol for the determination of this compound in human plasma and urine using a robust and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2][3]
The method described herein is based on a validated procedure and offers high sensitivity and specificity for the analysis of this metal chelate in complex biological fluids.[1][2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A suitable stable isotope-labeled or structural analog of DTPA. Due to the challenge of obtaining a stable isotope-labeled this compound, a structural analog may be used, but its selection and validation are critical.
-
Methanol (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ammonia solution
-
Water (deionized, 18 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Human plasma (drug-free)
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Proteonavi C18 column (250 × 4.6 mm, 5 µm) or equivalent.[1]
-
Guard Column: C18 guard column.[1]
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is employed to clean up the plasma and urine samples and concentrate the analyte.
-
Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading:
-
Plasma: To 100 µL of plasma, add 100 µL of internal standard solution and 800 µL of a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 7.4). Vortex mix.
-
Urine: Dilute the urine sample as needed with deionized water. To an aliquot of the diluted urine, add the internal standard solution.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Proteonavi C18 (250 × 4.6 mm, 5 µm)[1] |
| Guard Column | C18[1] |
| Mobile Phase | Methanol:2 mM Ammonium Formate (pH 6.3):Ammonia Solution (50:50:0.015, v/v/v)[1][2][3] |
| Flow Rate | 0.45 mL/min[1][2][3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 20 psi |
| Collision Gas | 5 psi |
| Ion Spray Voltage | 5500 V |
| Temperature | 350°C |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be optimized | To be optimized |
| Internal Standard | To be optimized | To be optimized |
Note: The specific m/z transitions for this compound and the internal standard need to be determined by infusing the standard solutions into the mass spectrometer and optimizing the collision energy for the most stable and intense fragment ions.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of this compound in human plasma and urine.
Table 1: Calibration Curve Parameters
| Matrix | Linear Range (µg/mL) |
| Plasma | 1 - 100[1][2][3] |
| Urine | 10 - 2000[1][2][3] |
Table 2: Precision and Accuracy
| Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Plasma & Urine | Low, Medium, High | 1.8 - 14.6[1][2][3] | 1.8 - 14.6[1][2][3] | -4.8 to 8.2[1][2][3] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in biological samples.
Logical Relationship of Method Validation
Caption: Key parameters for LC-MS/MS method validation.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of this compound in human plasma and urine. The use of solid-phase extraction for sample preparation ensures a clean extract, minimizing matrix effects and improving the overall sensitivity and accuracy of the assay. This method is well-suited for pharmacokinetic and toxicokinetic studies, as well as for clinical monitoring of individuals undergoing chelation therapy with this compound. The successful application of this method has shown that this compound is primarily excreted through urine.[1][2]
References
- 1. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Developing a robust LC-MS/MS method to quantify Zn-DTPA, a zinc chelate in human plasma and urine. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Intravenous Administration of ZnDTPA in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of Zinc Diethylenetriaminepentaacetic Acid (ZnDTPA) in rodent models. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Zinc Diethylenetriaminepentaacetic Acid (this compound) is a chelating agent used to enhance the elimination of heavy metals and radionuclides from the body.[1] It functions by exchanging its zinc ion for other metals with a higher binding affinity, forming stable, water-soluble complexes that are then excreted, primarily through glomerular filtration into the urine.[1][2][3] Rodent models are crucial for preclinical studies to evaluate the pharmacokinetics, efficacy, and toxicology of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving the administration of this compound in rodent models.
Table 1: Pharmacokinetics of Intravenous this compound in Rodents
| Parameter | Species | Dose | Key Findings | Reference |
| Plasma Half-life (t½) | Rat | Not Specified | Approximately 20-40 minutes for the initial rapid phase. A smaller fraction is eliminated more slowly. | [2] |
| Human (extrapolated) | 750 kBq of ¹⁴C-DTPA | Three-component half-lives: 1.4 min (~60%), 14.5 min (~20%), and 94.4 min (~20%). | [1][4] | |
| Excretion | Rat | Not Specified | Primarily via glomerular filtration. | [2] |
| Human (extrapolated) | 750 kBq of ¹⁴C-DTPA | >99% of the injected dose excreted in the urine within 24 hours. | [1] | |
| Distribution | Rat | Not Specified | Rapidly distributed throughout the extracellular fluid space. No significant penetration into erythrocytes or other cells. | [2][5] |
Table 2: Toxicology of this compound in Rodents
| Endpoint | Species | Dose | Observation | Reference |
| Acute Lethal Dose (LD₅₀) | Mouse | >20 mmol/kg (>10 g/kg) | This compound is approximately 30 times less toxic than Ca-DTPA when given daily at high doses. | [5] |
| Fetal Toxicity | Mouse | Up to 11.5 mmol/kg (31x human dose) | No evidence of impaired fertility or harm to the fetus. | [1] |
| Organ Toxicity | Rat | 0.5x Maximum Human Dose (intraperitoneal, twice weekly for 44 weeks) | No significant toxicity was observed. In contrast, Ca-DTPA was associated with kidney and liver vacuolization and small bowel hemorrhagic lesions. | [2] |
Table 3: Efficacy of this compound in Rodent Models for Decorporation
| Contaminant | Species | This compound Dose | Efficacy | Reference |
| Plutonium | Rodent | 10 to 1,000 µmol/kg (IV) | When administered after initial Ca-DTPA treatment, resulted in similar rates of elimination of radioactivity as continuing with Ca-DTPA. | [1][6] |
| Plutonium and Americium (aerosolized) | Rodent | 2 µmol/kg (inhalation, multiple doses) | Reduced lung deposit to 1-2% of that in untreated animals. Systemic deposit in liver and skeleton was reduced by half. | [1][6] |
| ⁶⁵Zn | Wistar Rat | 3.32 mg and 5 mg/0.25 mL/100 g body weight (intraperitoneal) | Showed remarkable time- and dose-dependent effectiveness in decorporation. | [4] |
| ²⁴¹Am | Rat | 30 µmol/kg (IV, 1 hr post-contamination) | Cumulative 14-day urinary decorporation of approximately 43% of the injected ²⁴¹Am, compared to 11% in the control group. | [7] |
Experimental Protocols
Preparation of this compound Solution for Injection
-
Product Information : this compound is typically supplied as a sterile, clear, colorless solution. A common concentration is 200 mg/mL in a 5 mL ampoule (1 gram total).[1][6][8] The solution is hyperosmolar (1260 mOsmol/kg) with a pH between 6.5-7.5.[1][6]
-
Dilution : For intravenous administration, the this compound solution can be administered as a slow intravenous push over 3-4 minutes or diluted for infusion.[1][6] For rodent studies requiring smaller volumes and precise dosing, dilution with a sterile vehicle is necessary.
-
Aseptic Technique : All dilutions should be performed in a laminar flow hood using sterile syringes and needles to maintain sterility.
Intravenous Administration Protocol for Rodents (Tail Vein Injection)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations and specific experimental needs.
Materials:
-
This compound solution (prepared as in 3.1)
-
Sterile syringes (e.g., 1 mL tuberculin syringe)
-
Sterile needles (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Rodent restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Gauze pads
Procedure:
-
Animal Preparation :
-
Accurately weigh the animal to determine the correct injection volume.
-
Warm the animal's tail using a heat lamp or by placing the tail in warm water to dilate the lateral tail veins. This is a critical step for successful injection.
-
-
Restraint :
-
Place the rodent in an appropriate restrainer to secure the animal and expose the tail.
-
-
Vein Visualization and Site Preparation :
-
Identify one of the lateral tail veins, which run along the sides of the tail.
-
Gently wipe the injection site with a 70% alcohol wipe to clean the area.
-
-
Injection :
-
Hold the tail gently but firmly.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. A flash of blood into the needle hub may indicate successful entry.
-
Slowly inject the calculated volume of this compound solution. The maximum recommended bolus injection volume is 5 mL/kg.[9]
-
If swelling or a "bleb" appears, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection Care :
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathways and Mechanisms
The primary mechanism of this compound is extracellular chelation. However, the zinc component can have implications for intracellular signaling. Zinc is a crucial second messenger involved in numerous signaling pathways.[10][11] Oxidative stress can lead to the release of zinc from metallothionein, which can then act as a signaling molecule.[10] While DTPA itself is not known to directly participate in intracellular signaling, its chelation of extracellular zinc could potentially influence the zinc gradient across the cell membrane, indirectly affecting these pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of intravenously administered this compound in a rodent model of heavy metal contamination.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. Interactions of zinc- and redox-signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nebulized Inhalation Delivery of Zinc Trisodium Pentetate (Zn-DTPA) in Lung Contamination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Internal contamination with actinide radionuclides, such as plutonium (Pu) and americium (Am), poses a significant health risk following a radiological or nuclear incident. The primary route of contamination in such events is often through inhalation, leading to the deposition of radioactive materials in the lungs. Zinc trisodium pentetate (Zn-DTPA) is a well-established chelating agent that facilitates the decorporation of these internalized radionuclides. While traditionally administered intravenously, nebulized inhalation of Zn-DTPA offers a targeted approach for delivering the chelating agent directly to the lungs, the primary site of contamination. This localized delivery can enhance the removal of radionuclides from the pulmonary region, thereby reducing the absorbed radiation dose and mitigating long-term health consequences.
These application notes provide a comprehensive overview of the use of nebulized Zn-DTPA for lung decorporation studies, including detailed experimental protocols, quantitative efficacy data from preclinical studies, and visualizations of the experimental workflow and mechanism of action.
Mechanism of Action
Zn-DTPA operates through a process of ion exchange. The zinc ion in the DTPA complex is displaced by actinide radionuclides like plutonium and americium, which have a higher affinity for the chelating agent. This forms a stable, soluble actinide-DTPA complex that can be readily excreted from the body, primarily through urine. When delivered via nebulization, Zn-DTPA can directly chelate radionuclides present in the lung lining fluid and alveolar spaces, preventing their systemic absorption and deposition in other organs such as the liver and bones.
Data Presentation: Efficacy of Nebulized Zn-DTPA in Animal Models
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of nebulized Zn-DTPA for the decorporation of plutonium and americium from the lungs and other organs.
Table 1: Efficacy of Nebulized Zn-DTPA for Plutonium (Pu) Decorporation in Rodents
| Animal Model | Radionuclide | Treatment Regimen | Lung Burden Reduction (%) | Liver Burden Reduction (%) | Skeletal Burden Reduction (%) | Reference |
| Rodents | Aerosolized Plutonium and Americium | Inhalation of Ca-DTPA (2 µmol/kg) 30 min post-contamination, followed by inhaled Zn-DTPA (2 µmol/kg) at 6h, 1, 2, 3, 6 days, then twice weekly to day 26/27. | Reduced to 1-2% of untreated animals | Reduced by half | Reduced by half | [1] |
Table 2: Efficacy of Inhaled vs. Intravenous DTPA for Plutonium (Pu) Decorporation in Dogs
| Animal Model | Radionuclide | Treatment Regimen | Initial Pulmonary Burden (IPB) Reduction (%) | Reference |
| Beagle Dogs | 238Pu(NO3)4 Aerosol | Single initial injection of Ca-DTPA (30 µmol/kg) followed by repeated IV injections of Zn-DTPA (30 µmol/kg) or subcutaneous infusion of Zn-DTPA (30 or 120 µmol/kg/day) for 64 days. | ~85% | [2] |
| Beagle Dogs (Control) | 238Pu(NO3)4 Aerosol | Saline | 24% | [2] |
Table 3: Efficacy of Nebulized Zn-DTPA for Americium (Am) Decorporation in Hamsters
| Animal Model | Radionuclide | Treatment Regimen | Lung Content Reduction | Systemic Deposit Reduction | Reference | | :--- | :--- | :--- | :--- | :--- | | Hamsters | 241AmO2 and 241Am(NO3)3 | Inhalation of Zn-DTPA | Effective at doses ~10 times less than intravenous | Injected Zn-DTPA is superior for systemic deposit reduction |[1] |
Aerosol Characteristics of Nebulized Zn-DTPA
The efficacy of inhaled Zn-DTPA is dependent on the characteristics of the aerosolized particles, which determine their deposition pattern within the respiratory tract. The Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) are key parameters. An MMAD between 1-5 µm is generally considered optimal for targeting the deep lung.
Table 4: In Vitro Aerosol Characteristics of Nebulized Zn-DTPA
| Nebulizer Type | Zn-DTPA Concentration | Mass Median Aerodynamic Diameter (MMAD) (µm) | Geometric Standard Deviation (GSD) | Reference |
| Jet Nebulizer | Various | Inhalable range | Not specified | [3] |
| Ultrasonic Nebulizer | Various | Slightly larger than jet nebulizer | Not specified | [3] |
Experimental Protocols
Protocol 1: In Vivo Rodent Lung Contamination and Decorporation Study
This protocol outlines a general procedure for evaluating the efficacy of nebulized Zn-DTPA in a rodent model of pulmonary radionuclide contamination.
1. Animal Model:
-
Species: Male Wistar rats (or other suitable rodent strain), 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least one week prior to the experiment with free access to food and water.
2. Materials and Reagents:
-
Zn-DTPA solution (sterile, for injection).
-
Sterile saline or sterile water for dilution.
-
Radionuclide solution (e.g., Plutonium nitrate, Americium nitrate) in a suitable solvent.
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail).
-
Animal inhalation exposure system (e.g., nose-only exposure chamber).
-
Nebulizer (jet or ultrasonic).
-
Gamma counter or other appropriate radiation detection equipment.
-
Personal Protective Equipment (PPE) for handling radionuclides.
3. Radionuclide Administration (Inhalation):
-
Anesthetize the animals.
-
Place the animals in the nose-only inhalation exposure chamber.
-
Aerosolize the radionuclide solution using a nebulizer connected to the exposure chamber. The concentration and duration of exposure should be optimized to achieve a target lung deposition.
-
Monitor the animals closely during and after exposure.
4. Zn-DTPA Nebulization Treatment:
-
Preparation of Nebulizer Solution: Dilute the Zn-DTPA solution to the desired concentration. A common dilution is a 1:1 ratio with sterile water or saline.[1]
-
Treatment Groups:
-
Control Group: Receive nebulized saline.
-
Treatment Group(s): Receive nebulized Zn-DTPA at various doses and time points post-contamination (e.g., 30 minutes, 1 hour, 24 hours).
-
-
Nebulization Procedure:
-
Anesthetize the animals.
-
Place the animals in the nose-only exposure chamber.
-
Administer the nebulized Zn-DTPA or saline for a predetermined duration. The nebulizer settings (flow rate, pressure) should be optimized to produce aerosols with the desired particle size characteristics.
-
5. Sample Collection and Analysis:
-
At predetermined time points post-treatment (e.g., 7, 14, 28 days), euthanize the animals.
-
Perform a complete necropsy and collect tissues of interest, including the lungs, liver, skeleton (femurs), and kidneys.
-
Measure the radionuclide content in each tissue sample using a gamma counter or other appropriate radiation detection method.[4]
-
Collect urine and feces throughout the study to determine the excretion of radionuclides.
6. Data Analysis:
-
Calculate the percentage of the initial lung burden of the radionuclide remaining in each organ for all groups.
-
Compare the radionuclide retention in the treatment groups to the control group to determine the decorporation efficacy of nebulized Zn-DTPA.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed differences.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental Workflow for In Vivo Lung Decorporation Study.
Caption: Mechanism of Zn-DTPA Mediated Radionuclide Decorporation.
References
Application Notes and Protocols: Establishing an Animal Model for Heavy Metal Intoxication and Zn-DTPA Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal intoxication poses a significant threat to human health, with elements such as lead (Pb), cadmium (Cd), and mercury (Hg) being major environmental and occupational pollutants.[1][2][3] These metals can accumulate in biological tissues, leading to a wide range of adverse health effects, including neurological damage, renal dysfunction, and cardiovascular diseases.[1][4][5] Understanding the pathophysiology of heavy metal poisoning and developing effective therapeutic interventions are critical areas of research.
Chelation therapy is a primary treatment modality for heavy metal intoxication.[6] Zinc diethylenetriaminepentaacetic acid (Zn-DTPA) is a chelating agent that forms stable, water-soluble complexes with a variety of heavy metal ions, facilitating their excretion from the body.[7][8][9] Zn-DTPA works by exchanging its zinc ion for a metal with a higher binding affinity, which is then eliminated primarily through glomerular filtration into the urine.[8][9] This application note provides a comprehensive guide to establishing a robust and reproducible animal model of heavy metal intoxication for the evaluation of Zn-DTPA treatment efficacy.
Mechanism of Action of Heavy Metals and Zn-DTPA
Heavy metals exert their toxic effects through various mechanisms, including the induction of oxidative stress, interference with essential metal homeostasis, and disruption of critical signaling pathways.[10][11][12][13] For instance, lead can mimic calcium and disrupt calcium-dependent signaling pathways, leading to neurotoxicity.[10][14][15] Cadmium is known to induce oxidative stress and apoptosis, and it can interfere with zinc and calcium transporters.[11][16][17] Mercury also targets the central nervous system and can cause significant neurological damage.[18][19][20]
Zn-DTPA is a pentadentate ligand that forms highly stable complexes with metal ions.[7][21] When administered, Zn-DTPA circulates in the bloodstream and extracellular fluid.[8] Due to the higher stability constants of DTPA with heavy metals compared to zinc, the zinc ion is displaced by the toxic metal.[7] The resulting heavy metal-DTPA complex is biologically inert and readily excreted by the kidneys.[7][8]
Experimental Protocols
Animal Model Selection and Husbandry
Rodent models, particularly rats and mice, are commonly used for studying heavy metal toxicity due to their physiological similarities to humans, relatively short lifespan, and ease of handling.[1][22]
-
Species and Strain: Wistar or Sprague-Dawley rats, or C57BL/6 or BALB/c mice are suitable choices. The choice of strain may depend on the specific research question.
-
Age and Weight: Young adult animals (e.g., 6-8 weeks old rats, 8-10 weeks old mice) are typically used to avoid confounding factors related to development or aging.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the start of the experiment. This includes standard housing conditions (temperature: 22 ± 2°C; humidity: 55 ± 10%; 12-hour light/dark cycle) and ad libitum access to standard chow and water.[23]
Induction of Heavy Metal Intoxication
The route and dose of heavy metal administration should be chosen to mimic relevant human exposure scenarios. Oral gavage is a common method for simulating ingestion of contaminated food or water.[1]
Table 1: Suggested Dosing Regimens for Heavy Metal Intoxication in Rodents
| Heavy Metal | Chemical Form | Vehicle | Route of Administration | Dose Range (mg/kg/day) | Duration |
| Lead (Pb) | Lead acetate | Distilled water | Oral gavage | 20 - 100 | 4 - 8 weeks |
| Cadmium (Cd) | Cadmium chloride | Saline | Oral gavage | 1 - 5 | 4 - 8 weeks |
| Mercury (Hg) | Methylmercury chloride | Corn oil | Oral gavage | 0.5 - 5 | 2 - 4 weeks |
Note: These are starting dose ranges and should be optimized based on pilot studies to achieve the desired level of toxicity without causing excessive mortality.
Zn-DTPA Treatment Protocol
Treatment with Zn-DTPA is most effective when initiated soon after heavy metal exposure.[8]
-
Formulation: Zn-DTPA is typically available as an injectable solution.
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) injection is preferred for rapid systemic distribution.[8] Nebulized inhalation can be an alternative for contaminants absorbed through the respiratory tract.[8]
-
Dosage: A common dosage for rodents is 14 mg/kg/day.[8]
-
Treatment Schedule: Treatment can be initiated 24 hours after the final dose of the heavy metal and continued daily for a specified period (e.g., 5-7 days).
Experimental Workflow
Caption: Experimental workflow for the heavy metal intoxication and Zn-DTPA treatment model.
Key Experimental Assays
Biochemical Analysis
Blood and tissue homogenates should be analyzed for markers of oxidative stress and organ damage.
Table 2: Key Biochemical Parameters for Assessment of Heavy Metal Toxicity
| Parameter | Sample Type | Significance |
| Alanine Aminotransferase (ALT) | Serum | Marker of liver damage |
| Aspartate Aminotransferase (AST) | Serum | Marker of liver damage |
| Blood Urea Nitrogen (BUN) | Serum | Marker of kidney function |
| Creatinine | Serum | Marker of kidney function |
| Malondialdehyde (MDA) | Tissue homogenate (liver, kidney, brain) | Marker of lipid peroxidation and oxidative stress |
| Superoxide Dismutase (SOD) | Tissue homogenate (liver, kidney, brain) | Key antioxidant enzyme |
| Catalase (CAT) | Tissue homogenate (liver, kidney, brain) | Key antioxidant enzyme |
| Glutathione (GSH) | Tissue homogenate (liver, kidney, brain) | Important non-enzymatic antioxidant |
Histological Analysis
Tissues such as the kidney, liver, and brain should be collected, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections (4-5 µm) should be stained with Hematoxylin and Eosin (H&E) for examination of morphological changes.[4][24][25]
-
Kidney: Look for tubular necrosis, glomerular damage, and interstitial inflammation.[24]
-
Liver: Examine for hepatocellular necrosis, fatty changes, and inflammatory cell infiltration.[25]
-
Brain: Assess for neuronal damage, gliosis, and edema.
Heavy Metal Concentration Analysis
The concentration of the specific heavy metal in blood and various tissues (kidney, liver, brain, bone) should be quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the effectiveness of Zn-DTPA in promoting metal clearance.
Signaling Pathways
Heavy metal toxicity involves the dysregulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Lead (Pb) Induced Neurotoxicity Signaling Pathway
Caption: Simplified signaling pathway of lead-induced neurotoxicity.
Cadmium (Cd) Induced Nephrotoxicity Signaling Pathway
Caption: Simplified signaling pathway of cadmium-induced nephrotoxicity.
Data Presentation
All quantitative data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM). Statistical analysis, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's test), should be performed to determine significant differences between groups.
Table 3: Example Data Table for Biochemical Parameters
| Group | ALT (U/L) | AST (U/L) | BUN (mg/dL) | Creatinine (mg/dL) |
| Control | 25.4 ± 3.1 | 68.2 ± 5.5 | 18.7 ± 2.3 | 0.5 ± 0.1 |
| Heavy Metal | 89.1 ± 9.8 | 155.6 ± 12.3 | 45.3 ± 5.1 | 1.2 ± 0.2 |
| Heavy Metal + Zn-DTPA | 35.7 ± 4.5# | 82.4 ± 7.9# | 22.1 ± 2.8# | 0.7 ± 0.1# |
*p < 0.05 compared to Control group. #p < 0.05 compared to Heavy Metal group.
Table 4: Example Data Table for Tissue Heavy Metal Concentration
| Group | Kidney (µg/g tissue) | Liver (µg/g tissue) | Brain (µg/g tissue) |
| Control | < LOD | < LOD | < LOD |
| Heavy Metal | 15.8 ± 2.1 | 10.2 ± 1.5 | 2.5 ± 0.4* |
| Heavy Metal + Zn-DTPA | 4.3 ± 0.8# | 3.1 ± 0.6# | 0.8 ± 0.2# |
*p < 0.05 compared to Control group. #p < 0.05 compared to Heavy Metal group. LOD = Limit of Detection.
Conclusion
The establishment of a well-characterized animal model of heavy metal intoxication is essential for the preclinical evaluation of therapeutic agents like Zn-DTPA. The protocols and methodologies outlined in this document provide a framework for conducting reproducible and informative studies. By carefully selecting the animal model, optimizing the intoxication and treatment regimens, and employing a comprehensive panel of analytical techniques, researchers can gain valuable insights into the pathophysiology of heavy metal poisoning and the efficacy of chelation therapy.
References
- 1. Effects of Heavy Metal Toxicity on Different Animal Models [ijraset.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. facultystaff.richmond.edu [facultystaff.richmond.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A review of important heavy metals toxicity with special emphasis on nephrotoxicity and its management in cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cvet.tu.edu.iq [cvet.tu.edu.iq]
- 7. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 8. orise.orau.gov [orise.orau.gov]
- 9. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 10. Pathways – Lead Poisoning [sites.tufts.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Signal transduction associated with lead-induced neurological disorders: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of lead neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Mercury-induced toxicity: Mechanisms, molecular pathways, and gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Toxic Effects of Mercury on the Cardiovascular and Central Nervous Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 22. Animal Models of Intoxication by Metal Elements: A Focus on Neurobehavioral Injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nutritional considerations in designing animal models of metal toxicity in man - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histological and Chemical Analysis of Heavy Metals in Kidney and Gills of Boops boops: Melanomacrophages Centers and Rodlet Cells as Environmental Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journalarrb.com [journalarrb.com]
Application Note: Monitoring Heavy Metal Excretion Following Zn-DTPA Chelation Therapy Using ICP-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelation therapy is a primary medical countermeasure for individuals internally contaminated with heavy metals and radionuclides. Zinc Diethylenetriaminepentaacetic acid (Zn-DTPA) is a chelating agent that facilitates the excretion of various toxic metals. This application note provides a comprehensive overview and detailed protocols for the use of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to accurately quantify the urinary excretion of heavy metals following Zn-DTPA administration. This method is crucial for assessing the efficacy of the chelation therapy and for monitoring the patient's response to treatment.
Mechanism of Action: Zn-DTPA
Zn-DTPA operates on the principle of ligand exchange. The DTPA molecule is a chelating agent that forms a stable complex with a zinc ion. When administered, Zn-DTPA circulates in the body and encounters heavy metals with a higher binding affinity for DTPA than zinc.[1][2] The zinc ion is then exchanged for the heavy metal ion, forming a new, stable, water-soluble metal-DTPA complex. This complex is then efficiently eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.[1][2] This process effectively reduces the body's burden of toxic metals.
Data Presentation: Urinary Heavy Metal Excretion Post-Chelation
The following tables summarize the quantitative data on the urinary excretion of various heavy metals following the administration of chelating agents. It is important to note that the data presented in Table 1 is derived from a study conducted on healthy volunteers, and therefore, the baseline excretion levels are low. The key takeaway is the significant increase in the excretion of specific metals after the administration of DTPA.
Table 1: Urinary Excretion of Selected Heavy Metals in Healthy Volunteers After a Single Intravenous Dose of Zn-DTPA or Ca-DTPA
| Metal | Mean Excretion Before Treatment (µ g/day ) | Mean Excretion After Zn-DTPA (µ g/day ) | Fold Increase (Zn-DTPA) | Mean Excretion After Ca-DTPA (µ g/day ) | Fold Increase (Ca-DTPA) |
| Cadmium (Cd) | ~0.5 | ~1.5 | ~3 | ~2.0 | ~4 |
| Manganese (Mn) | ~1.0 | ~5.0 | ~5 | ~10.0 | ~10 |
| Lead (Pb) | ~2.0 | ~10.0 | ~5 | ~20.0 | ~10 |
Data is approximated from a study on healthy volunteers.[3][4] Absolute values may vary based on the level of contamination, individual patient metabolism, and dosage.
Experimental Protocols
This section provides detailed methodologies for the collection and analysis of urine samples to quantify heavy metal excretion after Zn-DTPA therapy.
Urine Sample Collection and Handling
Objective: To collect and preserve urine samples in a manner that prevents contamination and degradation of the metal-DTPA complexes.
Materials:
-
24-hour urine collection containers (acid-washed, metal-free polyethylene or polypropylene)
-
Preservative: 6M Nitric Acid (HNO₃), trace metal grade
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
-
Cooler with ice packs
Protocol:
-
Provide the patient with a pre-cleaned 24-hour urine collection container.
-
Instruct the patient to discard the first morning void on day 1 and then collect all subsequent urine for the next 24 hours in the provided container.
-
The collection container should be kept cool (e.g., in a cooler with ice packs or refrigerated) throughout the collection period to minimize microbial growth.
-
After the 24-hour collection is complete, the total volume of urine should be measured and recorded.
-
Thoroughly mix the entire 24-hour urine sample by inverting the container several times.
-
Immediately after mixing, transfer a 50 mL aliquot to a labeled, acid-washed, metal-free polypropylene tube.
-
For preservation, acidify the 50 mL aliquot by adding 0.5 mL of 6M HNO₃ (to achieve a final concentration of approximately 1% v/v). This helps to stabilize the metals in the solution.
-
Store the acidified urine sample at 2-8°C until analysis.
Urine Sample Preparation for ICP-MS Analysis
Objective: To prepare the urine samples for introduction into the ICP-MS by diluting the sample to reduce matrix effects and ensure accurate measurements.
Materials:
-
Calibrated micropipettes and sterile, metal-free tips
-
15 mL metal-free polypropylene centrifuge tubes
-
Diluent: 2% (v/v) Nitric Acid (HNO₃) in deionized water (18.2 MΩ·cm)
-
Internal Standard (ISTD) solution: A multi-element solution containing elements not typically found in urine at high concentrations (e.g., Yttrium, Indium, Bismuth) at a known concentration (e.g., 10 µg/L) in 2% HNO₃.
Protocol:
-
Allow the acidified urine samples to come to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Perform a 1:10 dilution of the urine sample by adding 1 mL of the urine sample to 9 mL of the 2% HNO₃ diluent in a 15 mL centrifuge tube.
-
To correct for instrument drift and matrix effects, add a known volume of the Internal Standard (ISTD) solution to all samples, calibration standards, and blanks to achieve the same final concentration.
-
Cap the tubes and vortex thoroughly.
-
The samples are now ready for analysis by ICP-MS.
Note: For some metals or in cases of complex matrices, a microwave digestion step with concentrated nitric acid may be necessary to break down organic components. However, for the analysis of chelated metals in urine, a simple dilution is often sufficient.
ICP-MS Analysis
Objective: To quantify the concentration of heavy metals in the prepared urine samples using ICP-MS.
Instrumentation and Parameters:
-
Inductively Coupled Plasma-Mass Spectrometer (e.g., Agilent 7700x or similar)
-
Sample Introduction System: Standard nebulizer and spray chamber
-
Plasma Conditions:
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min
-
Carrier Gas Flow: ~1.0 L/min
-
-
Collision/Reaction Cell: Helium (He) mode is commonly used to reduce polyatomic interferences for certain elements.
-
Detector Mode: Pulse counting and/or analog
-
Analytes of Interest: A suite of heavy metals including but not limited to Lead (Pb), Cadmium (Cd), Mercury (Hg), Arsenic (As), Thallium (Tl), Uranium (U), etc.
Protocol:
-
Instrument Calibration: Prepare a series of multi-element calibration standards of known concentrations covering the expected range of the analytes in the urine samples. The calibration standards should be prepared in the same 2% HNO₃ matrix as the samples and contain the same concentration of the internal standard.
-
Quality Control: Analyze a Quality Control (QC) sample of a known concentration with every batch of samples to ensure the accuracy and precision of the analysis. A certified reference material (CRM) for urine is recommended.
-
Sample Analysis: Introduce the prepared samples, blanks, and calibration standards into the ICP-MS.
-
Data Acquisition and Processing: The instrument software will generate a calibration curve for each analyte. The concentration of the metals in the patient samples is then calculated based on this curve, and the results are corrected for the initial dilution. The final concentration is typically reported in µg/L or µg/g creatinine.
Visualizations
Caption: A flowchart of the experimental workflow from sample collection to data analysis.
Caption: The mechanism of action of Zn-DTPA in chelating and excreting heavy metals.
References
Mitigating Cadmium Absorption: An Experimental Design for Testing ZnDTPA Efficacy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cadmium (Cd), a widespread and highly toxic heavy metal, poses significant threats to human health through environmental and dietary exposure. Its accumulation in vital organs, particularly the kidneys and liver, can lead to severe cellular damage. Chelation therapy is a promising strategy to counteract heavy metal poisoning by forming stable, excretable complexes with toxic metal ions. This document provides a detailed experimental framework for evaluating the efficacy of Zinc Diethylenetriaminepentaacetic acid (ZnDTPA) in reducing the intestinal absorption of cadmium.
This compound is a chelating agent that operates via an ion exchange mechanism. The zinc ion within the DTPA complex is displaced by metals with a higher binding affinity, such as cadmium. This newly formed, stable Cd-DTPA complex is then readily eliminated from the body through urine, thereby mitigating the toxic effects of cadmium.
These protocols are designed for researchers in toxicology, pharmacology, and drug development, offering a standardized approach to assess the potential of this compound as a therapeutic agent against cadmium toxicity. The experimental design encompasses both in vitro and in vivo models to provide a comprehensive evaluation of this compound's efficacy.
Mechanism of Action: this compound Chelation of Cadmium
The therapeutic effect of this compound is based on the principle of competitive binding. Cadmium has a higher stability constant with DTPA than zinc. When this compound is administered, it circulates and encounters cadmium ions. The cadmium ion displaces the zinc ion from the DTPA molecule, forming a water-soluble and stable Cd-DTPA complex. This complex is then efficiently filtered by the kidneys and excreted in the urine, preventing the free cadmium from binding to tissues and causing cellular damage.
Experimental Workflow
The overall experimental design follows a logical progression from initial in vitro screening to more complex in vivo validation. This multi-tiered approach allows for a thorough assessment of this compound's efficacy in a controlled and systematic manner.
Phase 1: In Vitro Efficacy Studies using Caco-2 Cell Model
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal absorption. These cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Protocol 1.1: Caco-2 Cell Culture and Differentiation
-
Cell Culture: Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% non-essential amino acids. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding on Transwell Inserts: Seed Caco-2 cells onto polycarbonate membrane Transwell® inserts (0.4 µm pore size) at a density of 2.12 x 10^5 cells/cm².
-
Differentiation: Culture the cells for 18-21 days to allow for the formation of a differentiated and polarized monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity: Before experimentation, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above 250 Ω·cm² are suitable for transport studies.
Protocol 1.2: Cadmium and this compound Treatment
-
Preparation of Dosing Solutions: Prepare stock solutions of cadmium chloride (CdCl₂) and this compound in sterile Hank's Balanced Salt Solution (HBSS).
-
Experimental Groups:
-
Control (HBSS alone)
-
Cadmium only (e.g., 10, 25, 50 µM CdCl₂)
-
Cadmium + this compound (co-administration)
-
Cadmium pre-treatment followed by this compound
-
This compound pre-treatment followed by Cadmium
-
-
Treatment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the respective dosing solutions to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
-
Sample Collection: At the end of the incubation period, collect the media from both the apical and basolateral chambers. Also, wash the cell monolayer with ice-cold, EDTA-containing PBS and lyse the cells to obtain the intracellular fraction.
Data Presentation: In Vitro Cadmium Absorption
| Treatment Group | Apical Cd (µg/L) | Basolateral Cd (µg/L) | Intracellular Cd (µg/mg protein) | % Cd Transport |
| Control | Below Detection Limit | Below Detection Limit | Below Detection Limit | 0 |
| 50 µM CdCl₂ | ||||
| 50 µM CdCl₂ + this compound (co-admin) | ||||
| 50 µM CdCl₂ then this compound | ||||
| This compound then 50 µM CdCl₂ |
Phase 2: In Vivo Efficacy Studies in a Rodent Model
Animal models are crucial for understanding the complex interactions of absorption, distribution, metabolism, and excretion (ADME) of cadmium and the efficacy of this compound in a whole-organism context.
Protocol 2.1: Animal Model and Acclimatization
-
Animal Selection: Use adult male Wistar rats or C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water for at least one week before the experiment.
Protocol 2.2: Oral Administration of Cadmium and this compound
-
Experimental Groups:
-
Control (vehicle only)
-
Cadmium only (e.g., a single oral dose of CdCl₂)
-
Cadmium + this compound (co-administration)
-
Cadmium followed by this compound at different time points (e.g., 1, 4, 24 hours post-Cd)
-
-
Dosing:
-
Administer CdCl₂ and this compound solutions orally via gavage. A typical oral dose of this compound in rats is 3.64 mmol/kg.
-
The maximum dosing volume for mice is 10 ml/kg, and for rats is 10-20 ml/kg.
-
-
Sample Collection:
-
House animals in metabolic cages to facilitate separate collection of urine and feces.
-
Collect blood samples at various time points (e.g., 2, 6, 24, 48 hours) via tail vein or cardiac puncture at the end of the study.
-
At the end of the study period (e.g., 7 days), euthanize the animals and collect key organs (liver, kidneys, small intestine).
-
Data Presentation: In Vivo Cadmium Distribution
| Treatment Group | Blood Cd (µg/L) | Urine Cd (µ g/24h ) | Fecal Cd (µ g/24h ) | Liver Cd (µg/g tissue) | Kidney Cd (µg/g tissue) |
| Control | |||||
| Cadmium Only | |||||
| Cd + this compound (co-admin) | |||||
| Cd then this compound (1h) | |||||
| Cd then this compound (24h) |
Phase 3: Analytical Quantification of Cadmium
Accurate determination of cadmium concentrations in biological samples is essential for evaluating the efficacy of this compound. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the most common and reliable methods.
Protocol 3.1: Sample Preparation
-
Blood and Urine: For ICP-MS analysis, a simple dilution of whole blood or urine with a suitable diluent (e.g., containing nitric acid and a surfactant) is often sufficient. For AAS, a wet ashing pretreatment with nitric acid may be required.
-
Tissues (Liver, Kidney, Intestine):
-
Accurately weigh the tissue samples.
-
Perform acid digestion using concentrated nitric acid (and sometimes hydrogen peroxide) in a microwave digestion system. This process breaks down the organic matrix, leaving the metal ions in solution.
-
Dilute the digested samples to a final volume with deionized water before analysis.
-
Protocol 3.2: Cadmium Quantification
-
Instrumentation: Use a calibrated ICP-MS or a graphite furnace AAS (GFAAS) for analysis. GFAAS is particularly suitable for trace metal analysis.
-
Calibration: Prepare a series of cadmium standards of known concentrations to generate a calibration curve.
-
Analysis: Analyze the prepared samples and determine the cadmium concentration by comparing the instrument response to the calibration curve.
-
Quality Control: Include certified reference materials and blanks in each analytical run to ensure the accuracy and precision of the results.
Conclusion
The described experimental design provides a robust framework for assessing the efficacy of this compound in reducing cadmium absorption. By integrating in vitro and in vivo models with highly sensitive analytical techniques, researchers can obtain comprehensive data on the chelation potential of this compound. The results from these studies will be invaluable for the development of effective therapeutic strategies to mitigate the toxic effects of cadmium exposure in human populations.
Application Notes and Protocols for Long-Term ZnDTPA Treatment in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available preclinical data and protocols for the long-term administration of Zinc-diethylenetriaminepentaacetic acid (ZnDTPA). This compound is a chelating agent used to enhance the elimination of heavy metals and radionuclides from the body.[1] The information presented here is intended to guide the design and execution of preclinical studies evaluating the safety and efficacy of extended this compound treatment regimens.
Introduction to this compound Chelation Therapy
Diethylenetriaminepentaacetic acid (DTPA) is a potent chelating agent that forms stable, soluble complexes with a variety of metal ions, facilitating their excretion from the body, primarily through urine.[1] The zinc salt of DTPA (this compound) is utilized for chelation therapy to mitigate the depletion of endogenous zinc that can occur with the calcium salt of DTPA (CaDTPA), especially during prolonged treatment.[2] While CaDTPA is often recommended for the initial 24 hours following contamination due to its higher initial efficacy, this compound is considered the preferred agent for subsequent and long-term maintenance therapy because of its more favorable safety profile.[2]
Preclinical Animal Models
Preclinical studies evaluating the toxicity and efficacy of this compound have primarily utilized rodent (rats) and non-rodent (beagle dogs) models.[3] These species are standard in toxicological research and provide relevant data for human safety assessment.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from a 7-day preclinical study of a novel oral tablet formulation of this compound. It is important to note that publicly available data from long-term (subchronic or chronic) studies are limited. The data presented here are from a short-term study but provide valuable insights into the toxicology of this compound.
Table 1: No-Observed-Adverse-Effect Level (NOAEL) from a 7-Day Oral this compound Study [3]
| Animal Model | Dosage Route | NOAEL |
| Beagle Dog | Oral (tablet) | ~1325 mg/kg/day |
| Sprague Dawley Rat | Oral (gavage) | >1000 mg/kg/day |
Table 2: Pharmacokinetic Parameters of Oral this compound in Beagle Dogs (7-Day Study) [3]
| Parameter | Value | Notes |
| Tmax (Time to maximum plasma concentration) | 1 hour | Indicates rapid absorption of the novel tablet formulation. |
| Cmax (Maximum plasma concentration) | Up to 270 µg/mL | Observed after 7 days of administration. |
| Exposure (AUC and Cmax) | Dose-dependent | Not directly dose-proportional. |
Table 3: Toxicological Observations from a 7-Day Oral this compound Study in Beagle Dogs [3]
| Parameter | Observation |
| Clinical Signs | Minor emesis and diarrhea at higher doses. |
| Body Weight | No significant changes compared to control. |
| Hematology | No biologically relevant changes. |
| Clinical Chemistry | No biologically relevant changes. |
Experimental Protocols
The following are representative protocols for the long-term administration of this compound in preclinical studies, synthesized from available data and general toxicological guidelines. These protocols should be adapted based on specific research goals and institutional guidelines.
Protocol for Subchronic (90-Day) Oral this compound Administration in Rats
Objective: To evaluate the safety and toxicokinetics of daily oral administration of this compound in Sprague Dawley rats over a 90-day period.
Materials:
-
This compound
-
Vehicle (e.g., sterile water for injection)
-
Sprague Dawley rats (equal numbers of males and females)
-
Oral gavage needles
-
Standard laboratory equipment for housing, feeding, and observation
-
Equipment for blood and urine collection and analysis
-
Histopathology equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 7 days prior to the start of the study.
-
Dose Preparation: Prepare fresh solutions of this compound in the chosen vehicle daily. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 5 or 10 mL/kg).
-
Dosing: Administer this compound or vehicle (for the control group) via oral gavage once daily for 90 consecutive days.
-
Clinical Observations: Observe animals for clinical signs of toxicity, changes in behavior, and mortality twice daily.
-
Body Weight and Food Consumption: Record body weights weekly and food consumption daily.
-
Hematology and Clinical Chemistry: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline, and at 30, 60, and 90 days for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Collect urine samples at the same intervals as blood collection for urinalysis.
-
Terminal Procedures: At the end of the 90-day period, euthanize the animals. Perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.
Protocol for Subchronic (90-Day) Oral this compound Administration in Beagle Dogs
Objective: To assess the safety and toxicokinetics of daily oral administration of this compound in beagle dogs over a 90-day period.
Materials:
-
This compound (e.g., in capsule form or as a solution)
-
Beagle dogs (equal numbers of males and females)
-
Standard laboratory equipment for housing, feeding, and observation
-
Equipment for blood and urine collection and analysis
-
Histopathology equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 14 days prior to the start of the study.
-
Dosing: Administer this compound or placebo (for the control group) orally once daily for 90 consecutive days.
-
Clinical Observations: Conduct detailed clinical examinations, including observations for emesis and diarrhea, daily.
-
Body Weight and Food Consumption: Record body weights weekly and food consumption daily.
-
Ophthalmology and Electrocardiography: Perform ophthalmological examinations and electrocardiograms at baseline and at the end of the study.
-
Hematology and Clinical Chemistry: Collect blood samples (e.g., from the jugular vein) at baseline, and at 30, 60, and 90 days for analysis of hematological and clinical chemistry parameters.
-
Urinalysis: Collect urine samples at the same intervals as blood collection for urinalysis.
-
Terminal Procedures: At the end of the 90-day period, euthanize the animals. Perform a complete necropsy, record organ weights, and collect a comprehensive set of tissues for histopathological examination.
Signaling Pathways and Experimental Workflows
Cellular Impact of Long-Term Zinc Chelation
Long-term administration of this compound can impact cellular zinc homeostasis. Zinc is a crucial cofactor for numerous enzymes and transcription factors. Its chelation can affect various signaling pathways. Zinc deficiency or chelation has been shown to influence mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and JNK.[4] The following diagram illustrates the potential impact of this compound on these pathways.
Figure 1: Potential impact of this compound on cellular zinc and signaling.
Experimental Workflow for a Subchronic Toxicity Study
The following diagram outlines a typical workflow for a 90-day preclinical toxicity study of this compound.
Figure 2: Workflow for a 90-day preclinical toxicity study of this compound.
Considerations for Long-Term Studies
-
Monitoring of Essential Minerals: Long-term chelation therapy can potentially affect the homeostasis of other essential minerals like copper.[5] Therefore, regular monitoring of plasma levels of essential minerals is recommended.
-
Histopathology: A comprehensive histopathological evaluation of a wide range of tissues is crucial to identify any potential target organ toxicity associated with chronic administration.
-
Recovery Groups: Including recovery groups in the study design, where animals are monitored for a period after the cessation of treatment, can provide valuable information on the reversibility of any observed toxic effects.
These application notes and protocols are intended to serve as a starting point for researchers. The design of any long-term preclinical study should be based on a thorough review of the existing literature and tailored to the specific scientific questions being addressed.
References
- 1. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. fda.gov [fda.gov]
- 3. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Mechanisms of Zinc Dysregulation: A Perspective on Zinc Homeostasis as an Etiological Factor in the Development and Progression of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Toxin: Impact of Zinc on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Development of liposomal ZnDTPA formulations for enhanced delivery
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for the development of liposomal ZnDTPA formulations.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Formulation & Preparation
Q1: What are the common methods for preparing liposomal this compound, and how do they compare?
A: Three common methods for preparing liposome-encapsulated this compound are lipid hydration, reverse phase evaporation, and mechanical sonication.[1][2][3][4][5] Mechanical sonication is often preferred due to its simple apparatus and facile preparation process.[1][3] The choice of method significantly impacts the formulation's characteristics.[2] For instance, the reverse phase evaporation method has been shown to yield the highest encapsulation efficiency, while lipid hydration resulted in the lowest.[2]
Q2: I'm observing very low encapsulation efficiency for this compound. What could be the cause and how can I improve it?
A: Low encapsulation efficiency is a common challenge, especially with hydrophilic drugs like this compound.[6][7] Several factors could be responsible:
-
Preparation Method: Passive entrapment methods like thin-film hydration generally have low encapsulation efficiency for water-soluble drugs.[7][8] The reverse phase evaporation method has demonstrated a higher encapsulation efficiency (17 ± 1)% for this compound compared to mechanical sonication (10 ± 1)% and lipid hydration (6 ± 1)%.[2]
-
Lipid Composition: The charge and chain length of the phospholipids used can affect drug encapsulation.[9]
-
Drug-to-Lipid Ratio: The encapsulation efficiency is highly dependent on the lipid-to-drug molar ratio.[10] It is recommended to perform a loading efficiency curve by varying the lipid concentration to find the saturation point.[10]
-
pH and Ionic Strength: The pH of the hydration buffer can influence the charge of both the lipids and the drug, affecting encapsulation.
Troubleshooting Steps:
-
Switch Preparation Method: Consider using the reverse phase evaporation method for potentially higher encapsulation efficiency.[2]
-
Optimize Drug-to-Lipid Ratio: Systematically vary the concentration of this compound while keeping the lipid concentration constant to find the optimal ratio.[1]
-
Incorporate Charged Lipids: Including charged phospholipids in your formulation can improve the encapsulation of charged molecules through electrostatic interactions.
-
Lyophilization: Freeze-drying the liposomal formulation can sometimes improve loading and stability.[11] Studies have shown that lyophilization of lipo-Zn–DTPA does not negatively affect the amount of encapsulated drug.[1][3][5]
Section 2: Characterization
Q3: My liposome particle size is too large or inconsistent (high Polydispersity Index - PDI). How can I achieve a smaller, more uniform size?
A: Achieving a target particle size, typically 50-200 nm for effective drug delivery, is crucial.[8] Large or polydisperse samples can result from several factors:
-
Insufficient Energy Input: The energy applied during homogenization (e.g., sonication or extrusion) may not be adequate to break down larger multilamellar vesicles (MLVs) into small unilamellar vesicles (SUVs).
-
Lipid Aggregation: Liposomes can aggregate, especially during preparation or storage, leading to an apparent increase in size and PDI.[12]
-
Improper Method: The initial preparation method can result in large vesicles. For example, the thin-film hydration method initially produces MLVs that require further size reduction.[8]
Troubleshooting Steps:
-
Optimize Sonication/Homogenization: Increase the sonication time or power.[5] Ensure the sample is kept cool in an ice bath to prevent lipid degradation.
-
Use Extrusion: Extruding the liposome suspension through polycarbonate membranes with defined pore sizes is a highly effective method for achieving a uniform size distribution.[8][13] It is recommended to pass the suspension through the membrane multiple times (e.g., 10-15 cycles).[8]
-
Check Lipid Concentration: Very high lipid concentrations can promote aggregation. Try diluting the formulation.
-
Incorporate PEGylated Lipids: Adding a small percentage of PEG-conjugated lipids (e.g., DSPE-PEG2000) to the formulation can create a "stealth" liposome that resists aggregation and opsonization.[14][15]
Q4: How do I accurately measure the amount of encapsulated this compound?
A: Measuring encapsulation efficiency requires separating the unencapsulated (free) drug from the liposomes.
-
Dialysis: This is a common and effective method.[2] The liposomal suspension is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) and dialyzed against a buffer. The free this compound will diffuse out of the bag, while the liposomes containing the encapsulated drug remain. The amount of encapsulated drug is then calculated by subtracting the free drug concentration from the total initial drug concentration.[2]
-
Size Exclusion Chromatography (SEC): SEC can separate liposomes from smaller free drug molecules based on size.[10]
-
Centrifugation/Filtration: Ultracentrifugation or the use of centrifugal filter devices can pellet the liposomes, allowing for the quantification of the free drug in the supernatant.[7][13]
Once separated, the concentration of this compound can be quantified using a suitable analytical technique, such as LC-MS.[16]
Section 3: Stability
Q5: My liposomal formulation is not stable during storage. What are the common stability issues and how can I prevent them?
A: Liposome stability is a major challenge, with common issues being drug leakage, particle aggregation, and lipid degradation (hydrolysis and oxidation).[11][12][17][18]
Troubleshooting and Prevention Strategies:
-
Refrigerated Storage: Store liposomal suspensions at 4°C to slow down lipid degradation and prevent leakage, especially if the storage temperature is below the lipid's phase transition temperature (Tm).[18]
-
Lyophilization (Freeze-Drying): This is a highly effective method for long-term storage.[12] Removing water prevents lipid hydrolysis and fusion of vesicles. Cryoprotectants (e.g., sucrose, trehalose) should be added before freeze-drying to protect the liposomes during the process.[11] Studies on liposomal this compound have confirmed that lyophilization is an effective strategy for extended storage without damaging the liposome structure.[1][2][3][5]
-
Control pH: Maintain a neutral pH for the storage buffer, as acidic or highly alkaline conditions can accelerate lipid hydrolysis.[18]
-
Incorporate Cholesterol: Adding cholesterol to the lipid bilayer can increase its stability and reduce drug leakage by modulating membrane fluidity.[9][19]
-
Protect from Light and Oxygen: For lipids prone to oxidation, store formulations in amber vials and consider purging the headspace with an inert gas like nitrogen or argon.[18]
Quantitative Data Summary
The choice of preparation method directly influences the physicochemical properties of liposomal this compound.
| Preparation Method | Mean Hydrodynamic Diameter (nm) | Encapsulation Efficiency (%) | Loading Capacity (mg/g) | Reference |
| Mechanical Sonication | 178 ± 2 | 10 ± 1 | 41 ± 5 | [1],[2],[3],[5] |
| Reverse Phase Evaporation | Not Reported | 17 ± 1 | Higher than other methods | [2] |
| Lipid Hydration | Not Reported | 6 ± 1 | Lower than other methods | [2] |
Experimental Protocols
Protocol 1: Liposome Preparation by Mechanical Sonication
This protocol is adapted from methodologies described for preparing liposomal this compound.[5]
-
Lipid Film Formation: Dissolve soy lecithin (e.g., 240 mg) and other lipid components in a suitable organic solvent (e.g., 3 mL of chloroform) in a round-bottom flask.[5]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous solution of this compound (e.g., 5 mL at 20 mg/mL).[5] The hydration should be done at a temperature above the lipid phase transition temperature.
-
Sonication (Size Reduction): Submerge the flask in an ice-water bath. Insert an ultrasonic probe into the suspension and sonicate for a defined period (e.g., 5 minutes) to form small liposomes.[5]
-
Purification: Remove unencapsulated this compound using dialysis or size exclusion chromatography.
Protocol 2: Determination of Encapsulation Efficiency by Dialysis
-
Sample Preparation: Take a known volume of the liposomal this compound formulation (before the purification step).
-
Dialysis: Place the sample into a dialysis tube with an appropriate MWCO. Place the sealed tube into a large volume of a suitable buffer (e.g., PBS, pH 7.4) and stir at a constant speed.
-
Sampling: Periodically take samples from the buffer outside the dialysis tube and replace with fresh buffer.
-
Quantification: Measure the concentration of this compound in the external buffer samples using a validated analytical method like LC-MS.[2][16] Continue until the concentration of this compound in the external buffer plateaus, indicating all free drug has been removed.
-
Calculation:
-
Total Drug = Initial concentration of this compound used for hydration.
-
Free Drug = Total amount of this compound measured in the external buffer.
-
Encapsulated Drug = Total Drug - Free Drug.
-
Encapsulation Efficiency (%) = (Encapsulated Drug / Total Drug) x 100.
-
Visual Guides and Workflows
Caption: A step-by-step workflow for the preparation and characterization of liposomal this compound.
Caption: A logical flowchart to diagnose and resolve issues of low drug encapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Zn-DTPA Dosage and Timing for Maximum Decorporation Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) in decorporation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Zn-DTPA in decorporation?
A1: Zn-DTPA is a chelating agent.[1] It operates through a process of metal exchange. The zinc ion in the Zn-DTPA molecule is displaced by radionuclides with a higher binding affinity for the DTPA ligand, such as plutonium, americium, and curium.[1][2][3] This forms a stable, water-soluble radionuclide-DTPA complex that is then efficiently eliminated from the body, primarily through glomerular filtration in the urine.[2][3] This process prevents the radionuclides from depositing in tissues like bone and liver.
Q2: When is it appropriate to use Zn-DTPA versus Ca-DTPA?
A2: The timing of administration post-contamination is the critical factor in choosing between Zn-DTPA and Ca-DTPA.
-
Initial 24 Hours: Ca-DTPA is generally more effective than Zn-DTPA within the first 24 hours after internal contamination.[4] This is because the radionuclides are still circulating in the bloodstream and are more readily available for chelation by the more potent Ca-DTPA.
-
After 24 Hours: After the initial 24-hour period, Zn-DTPA and Ca-DTPA have comparable efficacy.[4] However, Zn-DTPA is preferred for continued or delayed treatment due to its lower toxicity profile. Prolonged use of Ca-DTPA can lead to a more significant depletion of essential metals, particularly zinc.[4]
Q3: What is the recommended dosage of Zn-DTPA in preclinical animal models?
A3: The optimal dosage can vary depending on the animal model, the specific radionuclide, and the experimental design. However, a standard efficacious intravenous dose in rats and beagles has been established as 30 µmol/kg. It's important to consult literature specific to your model and radionuclide of interest. For oral administration in animal studies, higher doses are often required to compensate for lower bioavailability. For example, a no-observed-adverse-effect level (NOAEL) for oral administration in rats was estimated to be greater than 1000 mg/kg/day.[5]
Q4: How does the timing of Zn-DTPA administration impact its efficacy?
A4: The efficacy of Zn-DTPA is highly dependent on the time of administration relative to the contamination event. Chelation therapy is most effective when initiated as soon as possible after exposure, ideally within the first few hours.[6][7] This is when the radionuclides are still in the circulation and interstitial fluids, making them more accessible to the chelating agent. The effectiveness of DTPA diminishes as the radionuclides become sequestered in tissues such as the liver and bone.[8] However, treatment can still be beneficial even when delayed.
Q5: What are the primary routes of administration for Zn-DTPA in experimental settings?
A5: In research settings, the most common routes of administration are:
-
Intravenous (IV): This is the most efficient route as it ensures immediate and complete bioavailability of the chelating agent.[2][3]
-
Intraperitoneal (IP): Often used in rodent models as a practical alternative to IV injection.
-
Inhalation (Nebulized): This route is particularly relevant for studies involving internal contamination via inhalation of radionuclides.[2][3]
-
Oral (PO): While Zn-DTPA has low oral bioavailability, this route is being investigated for scenarios where IV administration is not feasible.[9] Oral formulations often require permeation enhancers to improve absorption.[5]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Lower than expected decorporation efficacy | Delayed administration: The longer the time between contamination and treatment, the lower the efficacy. | Administer Zn-DTPA as soon as possible after contamination. For delayed treatment, consider a prolonged or repeated dosing regimen. |
| Inappropriate dosage: The dose may be too low for the level of contamination or the specific animal model. | Consult dose-response studies for your specific model and radionuclide. Consider a dose-escalation study to determine the optimal dose. | |
| Incorrect route of administration: The chosen route may not be optimal for the type of contamination (e.g., oral administration for a systemic contamination requiring rapid chelation). | For systemic contamination, intravenous or intraperitoneal administration is preferred. For inhalation contamination, nebulized delivery can be effective. | |
| Physicochemical form of the radionuclide: Insoluble forms of radionuclides are less amenable to chelation by DTPA.[9] | Characterize the solubility of your radionuclide source. DTPA is most effective against soluble forms. | |
| Suboptimal chelation conditions: Plasma composition can influence chelation efficiency.[8] | Ensure the animal's physiological status is stable. Species-specific differences in plasma proteins can affect DTPA efficacy.[8] | |
| Adverse effects observed in animals (e.g., weight loss, lethargy) | Trace metal depletion: Prolonged or high-dose Zn-DTPA administration can deplete endogenous essential metals like manganese.[2] | Monitor the health of the animals closely. For long-term studies, consider co-administration of mineral supplements. Reduce the dose or frequency of administration if adverse effects are severe. |
| Toxicity of the formulation: Issues with the pH or osmolarity of the injected solution. | Ensure the Zn-DTPA solution is properly formulated and buffered to a physiological pH (around 6.5-7.5).[2][3] | |
| Inconsistent results between experimental groups | Variability in administration technique: Inconsistent injection volumes or rates can affect bioavailability. | Ensure all personnel are properly trained in the administration techniques. Use calibrated equipment for accurate dosing. |
| Biological variability: Differences in age, weight, or health status of the animals. | Randomize animals into treatment groups. Ensure all animals are of similar age and weight and are in good health before the start of the experiment. | |
| Instability of Zn-DTPA solution: Degradation of the chelating agent before administration. | Prepare Zn-DTPA solutions fresh before each use. Store the stock solution according to the manufacturer's instructions. |
Data Presentation
Table 1: Efficacy of Zn-DTPA in Animal Models for Plutonium (Pu) and Americium (Am) Decorporation
| Animal Model | Radionuclide | Zn-DTPA Dose | Administration Route | Timing of First Dose | Treatment Regimen | Decorporation Efficacy | Reference |
| Rat | 238Pu | 95 µmol/kg/day | Continuous Infusion | 1 hour post-exposure | 14 days | Reduced lung and total body content to 11% and 18% of untreated rats, respectively. | [9] |
| Rat | 241Am | 95 µmol/kg/day | Continuous Infusion | 1 hour post-exposure | 14 days | Reduced lung and total body content to 11% and 14% of untreated rats, respectively. | [9] |
| Rat | 238Pu | 95 µmol/kg/day | Continuous Infusion | 4 days post-exposure | 24 days (days 4-28) | Reduced lung and total body content to 5% and 16% of controls, respectively. | [9] |
| Rat | 241Am | 95 µmol/kg/day | Continuous Infusion | 4 days post-exposure | 24 days (days 4-28) | Reduced lung and total body content to 7% and 19% of controls, respectively. | [9] |
Table 2: Dose-Response of Zn-DTPA on 65Zn Decorporation in Rats
| Zn-DTPA Dose (mg/kg) | Administration Route | Timing of Administration | % Retention of 65Zn (at 2 days post-contamination) | Area Under the Retention Curve (AURC) | Reference |
| 0 (Control) | IP | - | ~73% | ~578 | [6][7] |
| 33 | IP | 30 min before contamination | Not explicitly stated, but showed dose-dependent decrease | Linear decrease with dose | [6][7] |
| 50 | IP | 30 min before contamination | ~30% | ~250 | [6][7] |
| 50 (x2 doses) | IP | 30 min before & 24h after contamination | ~20% | ~150 | [6][7] |
Experimental Protocols
Protocol 1: Intravenous Administration of Zn-DTPA in Rats for Decorporation of Americium-241
1. Materials:
-
Zn-DTPA solution (sterile, injectable grade)
-
Americium-241 (241Am) citrate solution
-
Saline solution (0.9% NaCl, sterile)
-
Anesthetic agent (e.g., isoflurane)
-
Syringes and needles (appropriate gauge for tail vein injection)
-
Animal restraints
-
Metabolic cages for urine and feces collection
-
Gamma counter or other appropriate radiation detection equipment
2. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male or female
-
Weight: 250-300 g
-
Acclimatization: Minimum of 7 days before the experiment.
3. Experimental Procedure:
-
Contamination:
-
Anesthetize the rat.
-
Administer a known activity of 241Am citrate solution via tail vein injection. The exact activity will depend on the experimental objectives and institutional safety guidelines.
-
-
Treatment Groups:
-
Divide the animals into a control group (receiving saline) and one or more treatment groups (receiving different doses or timing regimens of Zn-DTPA).
-
-
Zn-DTPA Administration:
-
At the designated time point post-contamination (e.g., 1 hour, 24 hours), administer the prepared Zn-DTPA solution via tail vein injection.
-
The standard efficacious dose is 30 µmol/kg. Prepare the dosing solution by diluting the stock Zn-DTPA solution in sterile saline to the desired concentration.
-
-
Sample Collection:
-
House the animals in metabolic cages for the collection of urine and feces at specified time intervals (e.g., 24, 48, 72 hours post-treatment).
-
-
Biodistribution Analysis:
-
At the end of the experiment, euthanize the animals.
-
Dissect key organs and tissues (e.g., liver, kidneys, femur, spleen, and remaining carcass).
-
Measure the radioactivity in the collected urine, feces, and tissues using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose of 241Am in each sample.
-
Determine the decorporation efficacy by comparing the radionuclide retention in the treated groups to the control group.
-
Mandatory Visualizations
Caption: A flowchart of the experimental workflow for a typical in vivo study evaluating the decorporation efficacy of Zn-DTPA.
Caption: The signaling pathway illustrating the mechanism of Zn-DTPA in chelating free radionuclides and promoting their excretion.
Caption: A decision tree for selecting the appropriate initial chelation therapy based on the time elapsed since contamination.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. orise.orau.gov [orise.orau.gov]
- 3. Pentetate zinc trisodium injection [dailymed.nlm.nih.gov]
- 4. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 5. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Addressing ZnDTPA precipitation issues in physiological buffers
For researchers, scientists, and drug development professionals utilizing Pentetate Zinc Trisodium (ZnDTPA), ensuring its solubility and stability in physiological buffers is paramount for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly precipitation issues, encountered when working with this compound in buffers such as Phosphate Buffered Saline (PBS) and bicarbonate-based solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in a research setting?
A1: Pentetate Zinc Trisodium (this compound) is a chelating agent. In research, it is primarily used to control the concentration of divalent and trivalent metal ions in solution. Its mechanism involves the exchange of its zinc ion for a metal ion that has a higher binding affinity for the DTPA ligand.[1] This makes it a valuable tool for studying the role of specific metal ions, like zinc, in biological processes. By introducing this compound, researchers can create a zinc-depleted environment to investigate zinc-dependent cellular functions.
Q2: I'm observing a precipitate after adding my this compound stock solution to my physiological buffer. What are the likely causes?
A2: Precipitation of this compound in physiological buffers is most commonly due to one or a combination of the following factors:
-
Incompatibility with Phosphate Buffers: Phosphate Buffered Saline (PBS) is a common culprit. Phosphate ions can react with zinc ions to form insoluble zinc phosphate precipitates.[2] While this compound is a chelated complex, the equilibrium between the chelated and free ions can be disturbed upon introduction to a high-phosphate environment, leading to precipitation.
-
Incorrect pH: The solubility of DTPA and its metal complexes is pH-dependent. The commercial formulation of this compound for injection has a pH between 6.5 and 7.5.[3][4] If the final pH of your buffer containing this compound falls outside of this optimal range, the solubility of the complex can decrease, leading to precipitation.
-
High Concentration: Exceeding the solubility limit of this compound in a particular buffer will inevitably cause precipitation. This can happen if the stock solution is too concentrated or if the final working concentration is too high for the specific buffer system.
-
Low Temperature: The solubility of many salts, including potentially this compound, can decrease at lower temperatures. Preparing or storing your this compound-containing buffer at 4°C, for example, could induce precipitation.
-
Order of Reagent Addition: The way in which you mix your components can influence the final outcome. Adding a highly concentrated this compound stock solution directly to a concentrated phosphate buffer stock, for instance, is more likely to cause localized high concentrations and trigger precipitation.
Q3: Are there recommended buffers to use with this compound to avoid precipitation?
A3: Yes. To minimize the risk of precipitation, it is advisable to use buffers that do not contain components that readily form insoluble salts with zinc. Good alternatives to phosphate-based buffers include:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer widely used in cell culture that does not form insoluble complexes with most metal ions.
-
Tris (tris(hydroxymethyl)aminomethane): A common biological buffer, though it's worth noting that it can sometimes interact with certain metal ions.
-
Bicarbonate Buffers: These are more physiologically relevant for many in vitro models and are less likely to cause precipitation of zinc salts compared to phosphate buffers. However, they require careful pH management, often in a controlled CO₂ environment, to maintain stability.[5][6]
Q4: Can I still use PBS with this compound if my experimental protocol requires it?
A4: While there is a risk of precipitation, it may be possible to use PBS with this compound with careful consideration. Here are some strategies to mitigate precipitation:
-
Use a lower concentration of this compound: If your experiment allows, using a lower final concentration of this compound will reduce the chances of exceeding its solubility limit in PBS.
-
Prepare the solution at room temperature or 37°C: Avoid cold temperatures during preparation and storage.
-
Adjust the pH carefully: Ensure the final pH of the PBS containing this compound is within the optimal range of 6.5-7.5.
-
Dilute sequentially: When preparing the final solution, add the this compound stock solution to a larger volume of PBS with continuous stirring to avoid localized high concentrations.
Data Presentation: this compound Solubility and Buffer Compatibility
| Buffer System | Expected Solubility at pH 7.4 | Risk of Precipitation | Recommendations |
| Phosphate Buffered Saline (PBS) | Moderate to Low | High | Use with caution. Prepare at room temperature, ensure final pH is 7.0-7.5, and use the lowest effective this compound concentration. Consider alternatives if possible. |
| Bicarbonate Buffer | Good | Low | Recommended for physiological relevance. Requires a controlled CO₂ environment to maintain stable pH. |
| HEPES-based Buffers | Good to Excellent | Very Low | A reliable choice for avoiding precipitation issues while maintaining a stable pH. |
| Tris-based Buffers | Good | Low | Generally a safe option, but be mindful of potential, though less common, interactions with metal ions. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
This protocol provides a general guideline for preparing a concentrated stock solution of this compound.
Materials:
-
Pentetate Zinc Trisodium (this compound) powder
-
High-purity, sterile water (e.g., Milli-Q or WFI)
-
Sterile conical tubes or bottles
-
Calibrated pH meter
-
0.22 µm sterile filter
Procedure:
-
Calculate the required mass: The molecular weight of Pentetate Zinc Trisodium (Na₃ZnC₁₄H₁₈N₃O₁₀) is approximately 522.7 g/mol . To prepare 10 mL of a 100 mM stock solution, you will need:
-
0.1 L * 0.1 mol/L * 522.7 g/mol = 5.227 g for 100 mL.
-
For 10 mL, you would need 0.5227 g.
-
-
Initial Dissolution: Add the calculated mass of this compound powder to a sterile container. Add approximately 80% of the final desired volume of high-purity water (e.g., 8 mL for a final volume of 10 mL).
-
Solubilization: Cap the container and mix thoroughly by vortexing or gentle agitation. If the powder does not dissolve completely, gentle warming in a water bath (up to 37°C) can be applied. Do not boil.
-
pH Adjustment: Once the this compound is fully dissolved, measure the pH of the solution. The pH should be within the 6.5-7.5 range. If necessary, adjust the pH using small additions of sterile 0.1 N NaOH or 0.1 N HCl. Be cautious as drastic pH shifts can cause precipitation.
-
Final Volume Adjustment: Add high-purity water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.
Protocol 2: Zinc Chelation in Cell Culture using this compound to Study MAPK Signaling
This protocol describes the use of this compound to investigate the role of extracellular zinc in the activation of the Raf-MEK-ERK (MAPK) signaling pathway. The readout for pathway activation is the phosphorylation of ERK1/2, assessed by Western blot.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, HT29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
100 mM this compound stock solution (prepared as in Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional but Recommended): Once cells are at the desired confluency, aspirate the complete medium and wash once with PBS. Add serum-free medium and incubate for 4-12 hours to reduce basal levels of ERK1/2 phosphorylation.
-
This compound Treatment:
-
Prepare a working solution of this compound in serum-free medium. For example, to achieve a final concentration of 1.2 mM, dilute the 100 mM stock solution accordingly.[7]
-
Aspirate the serum-free medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium without this compound).
-
Incubate for the desired treatment time (e.g., 1, 6, or 24 hours).
-
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well) and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Role of zinc in the Raf-MEK-ERK signaling pathway.
References
- 1. What is the mechanism of Pentetate Zinc Trisodium? [synapse.patsnap.com]
- 2. Resorbability and solubility of zinc-containing tricalcium phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orise.orau.gov [orise.orau.gov]
- 4. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 5. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Inhibition of MAPK Phosphatases by Zinc Accounts for ERK1/2-dependent Oxidative Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Overcoming analytical challenges in ZnDTPA quantification in complex matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What makes the quantification of Zn-DTPA in biological matrices so challenging?
A1: The quantification of Zn-DTPA is inherently difficult due to its unique physicochemical properties. As a metal chelate, it is highly polar, possesses multiple charged groups, and lacks a strong chromophore, making it challenging to retain on traditional reversed-phase HPLC columns and to detect using UV-Vis spectrophotometry without derivatization.[1][2][3] Furthermore, biological matrices like plasma and urine are complex mixtures containing numerous endogenous compounds that can interfere with the analysis, leading to matrix effects such as ion suppression or enhancement in mass spectrometry.[1][2][3]
Q2: What are the most common analytical techniques for Zn-DTPA quantification?
A2: The most prevalent and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for the direct measurement of Zn-DTPA in complex samples with minimal interference.[1][2][3] An alternative method is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which requires the formation of a metal complex with a chromophore, such as iron (Fe³⁺), to enable detection.[4][5] Electrochemical methods, like voltammetry, have also been explored for the analysis of DTPA, though they are less common for routine quantification in biological matrices.
Q3: Can I use a standard reversed-phase C18 column for Zn-DTPA analysis?
A3: While a C18 column can be used, as demonstrated in a validated LC-MS/MS method, it often requires specific mobile phase compositions to achieve adequate retention of the highly polar Zn-DTPA molecule.[1][2][3] The use of ion-pairing agents in the mobile phase can also enhance retention on reversed-phase columns for DTPA complexes.
Q4: How should I store my biological samples before Zn-DTPA analysis to ensure analyte stability?
A4: To maintain the integrity of Zn-DTPA in biological samples, it is crucial to store them at low temperatures. Generally, storage at -70°C or lower is recommended to minimize degradation.[6] It is also important to consider factors such as pH and exposure to light, which can affect the stability of chelates. For long-term storage, flash-freezing samples in liquid nitrogen before transferring them to a -80°C freezer is a common practice.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Zn-DTPA.
Chromatography Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor/Inconsistent Peak Shape (Tailing, Fronting, Splitting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Inappropriate Mobile Phase pH: The pH is too close to the pKa of DTPA, causing multiple ionized forms. 3. Column Contamination/Deterioration: Accumulation of matrix components on the column frit or head. 4. Secondary Interactions: Analyte interacting with active sites on the stationary phase. | 1. Dilute the sample or reduce the injection volume. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. 4. Add a competing agent to the mobile phase or use a different column chemistry. |
| Low/No Analyte Signal | 1. Poor Retention: The analyte is eluting in the void volume. 2. Analyte Degradation: Instability in the sample or during the analytical process. 3. Mass Spectrometer Issues (LC-MS/MS): Incorrect ion transitions, source contamination, or poor ionization. | 1. Modify the mobile phase (e.g., adjust pH, add ion-pairing agent) to increase retention. 2. Check sample storage conditions and preparation procedures. Ensure the autosampler is cooled. 3. Optimize MS parameters, clean the ion source, and ensure proper tuning. |
| Shifting Retention Times | 1. Inconsistent Mobile Phase Preparation: Variations in solvent ratios or pH. 2. Column Temperature Fluctuations: Inadequate temperature control. 3. Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. | 1. Prepare fresh mobile phase accurately. Use a pH meter for buffer preparation. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is equilibrated for a sufficient time before starting the analytical run. |
Sample Preparation and Matrix Effect Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) is not optimal for Zn-DTPA. 2. Analyte Loss during Evaporation: If a solvent evaporation step is used, the analyte may be lost. 3. Irreversible Binding: Analyte may bind to plastics or other surfaces during preparation. | 1. Optimize the extraction procedure. For SPE, ensure correct sorbent, conditioning, and elution solvents are used. 2. Use a gentle stream of nitrogen for evaporation and avoid complete dryness. 3. Use low-binding microcentrifuge tubes and pipette tips. |
| High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | 1. Co-elution of Interfering Compounds: Endogenous matrix components eluting at the same time as Zn-DTPA. 2. Insufficient Sample Cleanup: The sample preparation method does not adequately remove interfering substances. | 1. Modify the chromatographic method to separate the analyte from interfering peaks. 2. Improve the sample preparation method (e.g., use a more selective SPE sorbent, perform a liquid-liquid extraction). 3. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for matrix effects. |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for the quantification of DTPA and its chelates.
Table 1: LC-MS/MS Method for Zn-DTPA in Human Plasma and Urine
| Parameter | Plasma | Urine |
| Linearity Range | 1 - 100 µg/mL | 10 - 2000 µg/mL |
| Intra-day Precision (%RSD) | 1.8 - 14.6% | 1.8 - 14.6% |
| Inter-day Precision (%RSD) | 1.8 - 14.6% | 1.8 - 14.6% |
| Accuracy | -4.8 to 8.2% | -4.8 to 8.2% |
| Data from a validated LC-MS/MS method.[1][2][3] |
Table 2: HPLC-UV Method for Fe-DTPA Complex
| Parameter | Performance |
| Linearity Range | 0.01 - 0.08 mg/mL |
| Correlation Coefficient (R²) | 1.000 |
| Precision (%RSD) | 2.6% |
| Limit of Detection (LOD) | 5 ppb |
| Data from a validated ion-pairing HPLC-UV method for the Fe-DTPA complex.[4][5] |
Table 3: Comparison of Analytical Methods for DTPA Quantification
| Feature | LC-MS/MS | HPLC-UV (with complexation) | Electrochemical Methods |
| Selectivity | Very High | Moderate to High | Moderate |
| Sensitivity | Very High | Moderate | High |
| Sample Throughput | High | Moderate | Moderate |
| Instrumentation Cost | High | Moderate | Low to Moderate |
| Method Development | Complex | Moderate | Moderate |
| Need for Derivatization | No | Yes (complexation with metal ion) | No |
Experimental Protocols
LC-MS/MS Method for Zn-DTPA in Human Plasma and Urine
This protocol is based on a validated method for the robust quantification of Zn-DTPA.[1][2][3]
a. Sample Preparation (Solid-Phase Extraction)
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma or urine sample, add an internal standard.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol.
-
Elute the analyte with the appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
b. Chromatographic Conditions
-
Column: C18 column (e.g., Proteonavi, 250 × 4.6 mm, 5 µm) with a C18 guard column.[1][2][3]
-
Mobile Phase: Methanol-2 mM ammonium formate (pH 6.3)-ammonia solution (50:50:0.015, v/v/v).[1][2][3]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
c. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for Zn-DTPA and the internal standard should be optimized.
HPLC-UV Method for DTPA as an Fe-DTPA Complex
This protocol is based on an ion-pairing HPLC-UV method.[4][5]
a. Sample Preparation (Complexation)
-
To a known volume of sample, add a solution of ferric chloride (FeCl₃) to form the Fe-DTPA complex.
-
Allow the reaction to proceed for at least 30 minutes at room temperature.[5]
-
For complex matrices, a cleanup step like protein precipitation or SPE may be necessary before complexation.
b. Chromatographic Conditions
-
Column: C18 column (e.g., YMC Pack Pro C18, 50 mm x 4.6 mm, 3 µm).[5]
-
Mobile Phase: Isocratic mixture of 24 mM tetrabutylammonium phosphate buffer (pH 6.5) and acetonitrile (80:20, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Injection Volume: 50 µL.[5]
-
Detection: UV at 260 nm.[5]
Visualizations
Caption: Workflow for Zn-DTPA quantification by LC-MS/MS.
Caption: Troubleshooting logic for chromatographic issues.
References
- 1. Analysis of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for Assessing the Limit of Detection in Voltammetric Methods: Comparison and Evaluation of Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diethylenetriaminepentaacetic Acid Pentasodium Salt (DTPA 5Na) [irochelating.com]
- 6. aminer.org [aminer.org]
Technical Support Center: Minimizing Essential Mineral Depletion During Long-Term Zn-DTPA Administration
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on mitigating essential mineral depletion during prolonged experimental administration of Zinc-DTPA (Zn-DTPA). The following information is intended to supplement, not replace, established laboratory safety and experimental design protocols.
Frequently Asked Questions (FAQs)
Q1: What is Zn-DTPA and why is it used in research?
A1: Zn-DTPA (Pentetate Zinc Trisodium) is a chelating agent. In a research context, it is often used to study the decorporation of certain heavy metal radionuclides. It works by forming stable, soluble complexes with these metals, which are then excreted from the body, primarily in the urine.[1][2] Its use in long-term studies requires careful monitoring to avoid unintended side effects.
Q2: What are the primary essential minerals at risk of depletion during long-term Zn-DTPA administration?
A2: While Zn-DTPA is generally considered to have a better safety profile regarding mineral depletion compared to its calcium counterpart (Ca-DTPA), long-term administration can still lead to the depletion of endogenous essential minerals, particularly magnesium (Mg) and manganese (Mn) .[2]
Q3: Why does Zn-DTPA cause depletion of magnesium and manganese?
A3: DTPA is a non-selective chelating agent, meaning it can bind to various metal ions. While it has a high affinity for the target heavy metals, it can also form complexes with essential divalent cations like magnesium and manganese, leading to their increased excretion and potential depletion over time.
Q4: What are the potential consequences of magnesium and manganese depletion in an experimental setting?
A4: Depletion of these essential minerals can introduce confounding variables into your research and impact animal welfare.
-
Magnesium deficiency can lead to neuromuscular dysfunction, cardiac arrhythmias, and alterations in metabolic processes.[3]
-
Manganese deficiency can affect bone development, and neurological function, and impair the activity of Mn-dependent enzymes like superoxide dismutase, a key antioxidant enzyme.[4]
Q5: How can I minimize essential mineral depletion during my long-term Zn-DTPA study?
A5: A proactive approach involving monitoring and supplementation is crucial.
-
Regular Monitoring: Periodically measure serum or plasma concentrations of magnesium and manganese.
-
Supplementation: Provide mineral or vitamin-plus-mineral supplements as needed to counteract depletion.[2] It is important to carefully time supplementation to avoid interference with the chelation efficacy of Zn-DTPA.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Action |
| Unexpected changes in animal behavior (e.g., lethargy, tremors, irritability). | Essential mineral depletion (e.g., hypomagnesemia). | 1. Immediately collect blood samples for serum mineral analysis (Mg, Mn). 2. Consult with the study veterinarian. 3. If mineral deficiency is confirmed, initiate a supplementation protocol. |
| Inconsistent or unexpected experimental results. | Underlying mineral imbalances affecting physiological responses. | 1. Review your mineral monitoring data. If not collected, consider adding this as a study parameter. 2. Evaluate if the observed effects could be linked to known consequences of Mg or Mn deficiency. |
| Difficulty in achieving target heavy metal decorporation. | Co-administration of mineral supplements interfering with Zn-DTPA chelation. | 1. Review the timing of your supplementation and Zn-DTPA administration. 2. Stagger the administration of mineral supplements and Zn-DTPA to allow for optimal chelation. |
| High variability in serum mineral levels between animals. | 1. Inconsistent dosing or supplementation. 2. Individual differences in metabolism and excretion. | 1. Ensure accurate and consistent administration of Zn-DTPA and any supplements. 2. Increase the frequency of monitoring to better track individual animal trends. |
Data on Essential Mineral Depletion
While it is established that long-term Zn-DTPA administration can lead to the depletion of magnesium and manganese, specific quantitative data from preclinical studies are not extensively published. The general consensus is that Zn-DTPA results in minimal depletion of these minerals compared to Ca-DTPA.[2] Researchers should establish baseline mineral levels and monitor changes throughout their specific study protocol.
For context, studies with Ca-DTPA have shown a significant increase in the urinary excretion of zinc and manganese. In one rat study, Ca-DTPA administration led to a rapid increase in urinary excretion of both zinc and manganese within the first 24 hours.[5]
Table 1: Expected Qualitative Effects of Long-Term DTPA Administration on Essential Minerals
| Chelating Agent | Primary Mineral Depleted | Other Minerals at Risk of Depletion |
| Ca-DTPA | Zinc (Zn)[1] | Manganese (Mn)[5] |
| Zn-DTPA | Magnesium (Mg), Manganese (Mn)[2] | Minimal |
Researchers are strongly encouraged to generate their own quantitative data within the context of their specific experimental design.
Experimental Protocols
Protocol 1: Monitoring Serum Mineral Levels by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
This protocol provides a general framework for the analysis of magnesium and manganese in rodent serum. It is recommended to consult with an analytical chemist or a core facility specializing in elemental analysis for protocol optimization and validation.
1. Sample Collection:
-
Collect whole blood from animals at baseline and at predetermined time points throughout the study.
-
Use trace element-free blood collection tubes (e.g., royal blue top tubes with no additive or with EDTA, depending on your downstream analysis).
-
Process blood samples to obtain serum or plasma according to standard laboratory procedures, ensuring minimal hemolysis.
-
Store serum/plasma samples at -80°C in trace element-free cryovials until analysis.
2. Sample Preparation (Acid Digestion):
-
Caution: Work in a fume hood and wear appropriate personal protective equipment when handling acids.
-
To a clean, trace element-free digestion vessel, add 100 µL of serum or plasma.
-
Add 200 µL of high-purity nitric acid (e.g., 65% HNO₃).
-
Add 100 µL of hydrogen peroxide (H₂O₂).
-
Gently vortex the mixture.
-
Incubate at 60-95°C for 1-2 hours to digest the organic matrix.
-
After cooling, dilute the digested sample with ultrapure deionized water to a final volume suitable for your ICP-MS instrument (e.g., 2-5 mL).
-
The final acid concentration should be compatible with your ICP-MS introduction system (typically 1-2%).
3. ICP-MS Analysis:
-
Prepare multi-element calibration standards containing known concentrations of magnesium and manganese in a matrix that mimics the diluted and digested serum samples.
-
Prepare a blank solution (diluted acid) and quality control samples (certified reference materials or spiked serum pools).
-
Use an appropriate internal standard (e.g., scandium, yttrium, rhodium) to correct for instrumental drift and matrix effects.
-
Set up the ICP-MS instrument parameters (e.g., RF power, gas flow rates, integration times) for optimal detection of magnesium and manganese.
-
Analyze the samples, calibration standards, blanks, and quality control samples.
4. Data Analysis:
-
Generate a calibration curve for each element.
-
Calculate the concentration of magnesium and manganese in the serum samples based on the calibration curve, accounting for the dilution factor.
-
Validate the results using the quality control samples.
Protocol 2: Mineral Supplementation Strategy
This protocol provides a general guideline for oral supplementation in a research setting. The exact dosage and formulation should be determined based on the specific animal model, the dose of Zn-DTPA, and the observed mineral depletion.
1. Baseline and Monitoring:
-
Establish baseline serum levels of magnesium and manganese before starting Zn-DTPA administration.
-
Monitor serum mineral levels at regular intervals (e.g., weekly or bi-weekly).
2. Supplementation Formulation:
-
Prepare a solution of magnesium chloride (MgCl₂) and manganese chloride (MnCl₂) in sterile, deionized water.
-
The concentration of the solution should be calculated to provide a target dose based on the average body weight of the animals.
-
Consult relevant literature for appropriate oral supplementation doses for magnesium and manganese in your animal model.
3. Administration:
-
Administer the mineral supplement orally via gavage.
-
Crucially, stagger the administration of the mineral supplement and Zn-DTPA. For example, administer the mineral supplement in the morning and the Zn-DTPA in the afternoon, or on alternating days, to minimize interference with the chelation process.
4. Dose Adjustment:
-
Adjust the dose of the mineral supplement based on the results of the serum mineral monitoring to maintain levels within the normal physiological range.
Signaling Pathways and Experimental Workflows
Cellular Mineral Homeostasis
The following diagrams illustrate the key transporters involved in maintaining cellular homeostasis of zinc, magnesium, and manganese. The chelation of these minerals by Zn-DTPA in the extracellular space can disrupt this delicate balance by reducing the available pool of these essential elements for cellular uptake.
Caption: Cellular Zinc Homeostasis Pathway.
Caption: Cellular Magnesium Homeostasis Pathway.
Caption: Cellular Manganese Homeostasis Pathway.
Experimental Workflow
The following diagram outlines a logical workflow for a long-term study involving Zn-DTPA administration with a focus on mitigating essential mineral depletion.
References
- 1. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Manganese Homeostasis and Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the regulation of cellular Mn2+ homeostasis via TMEM165 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Zn-DTPA Efficacy for Neptunium and Uranium Decorporation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in-vitro and in-vivo experiments aimed at enhancing the decorporation efficacy of Zn-DTPA for neptunium and uranium.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during your research.
Issue 1.1: Low Decorporation Efficacy of Zn-DTPA for Uranium and Neptunium in In-Vivo Models.
-
Question: My in-vivo experiments show minimal removal of uranium and neptunium after administration of Zn-DTPA. Is this expected, and what are the potential solutions?
-
Answer: Yes, this is an expected outcome. Zn-DTPA is known to be largely ineffective for the decorporation of uranium and neptunium.[1][2] The stability of the complexes formed between DTPA and the uranyl (UO₂²⁺) or neptunyl (NpO₂⁺) ions is significantly lower than with other actinides like plutonium.[1] In fact, some studies suggest that DTPA administration may even increase the deposition of neptunium in bone.
Troubleshooting Steps:
-
Re-evaluate Chelator Choice: For uranium and neptunium, consider using alternative chelating agents that have demonstrated higher efficacy. Hydroxypyridonate (HOPO) ligands, such as 3,4,3-LI(1,2-HOPO), have shown significantly greater effectiveness in removing uranium and neptunium compared to DTPA.[1][3][4]
-
Combination Therapy: Explore the co-administration of Zn-DTPA with other agents. While Zn-DTPA alone is ineffective, its use in combination with other chelators could be a subject of investigation, although research points towards HOPO ligands as a more direct and effective solution.
-
Confirm Actinide Speciation: Ensure the oxidation state and chemical form of the uranium and neptunium in your experimental setup are well-characterized, as this can influence chelator efficacy.
-
Issue 1.2: Poor Bioavailability of Modified DTPA Formulations in Oral Administration Studies.
-
Question: I have synthesized a DTPA pro-drug, but oral administration in my animal models is not resulting in effective decorporation. What could be the issue?
-
Answer: Poor oral bioavailability is a known limitation of DTPA due to its high polarity.[5] While pro-drug strategies (e.g., esterification) aim to overcome this, several factors can lead to suboptimal results.
Troubleshooting Steps:
-
Verify Pro-drug Stability and Conversion: Confirm the stability of your pro-drug in the gastrointestinal tract and its efficient conversion to the active DTPA form in plasma. The diethyl ester of DTPA, for instance, has been shown to be stable in simulated gastric and intestinal fluids.[5]
-
Analyze Formulation: The formulation of the oral dosage form is critical. For oily pro-drugs like the penta-ethyl ester of DTPA, incorporating them into a solid dispersion can improve stability and dissolution profiles.[6]
-
Assess Lipophilicity: Evaluate the lipophilicity of your pro-drug. While increased lipophilicity is desired for oral absorption, an optimal balance is necessary for effective transport and subsequent cleavage to the active form.
-
Dose-Response Study: Conduct a dose-response study to determine if the administered dose is sufficient to achieve a therapeutic concentration of active DTPA in the bloodstream.[5][7][8]
-
Issue 1.3: Inconsistent Results with Liposomal Zn-DTPA Preparations.
-
Question: My experiments with liposome-encapsulated Zn-DTPA are yielding inconsistent decorporation results. What are the likely causes?
-
Answer: Inconsistency in liposomal formulations can stem from variations in preparation, leading to differences in key characteristics that affect in-vivo performance.
Troubleshooting Steps:
-
Characterize Liposomes Thoroughly: Ensure consistent particle size, zeta potential, encapsulation efficiency, and drug loading for each batch. The thin-film hydration method followed by extrusion is a common technique to produce homogenous liposomes.[9][10]
-
Optimize Lipid Composition: The lipid composition affects the stability, charge, and in-vivo fate of the liposomes. Neutral liposomes have shown significant uptake in the liver and spleen.[11] The inclusion of components like cholesterol can enhance stability.[12]
-
Evaluate In-Vitro Release Profile: Characterize the release kinetics of Zn-DTPA from the liposomes under physiological conditions to ensure a sustained release profile.
-
Storage Conditions: Confirm that your lyophilized liposomal formulations are stored correctly to prevent degradation or changes in their physical properties.[13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is Zn-DTPA ineffective for uranium and neptunium?
A1: Zn-DTPA's ineffectiveness for uranium and neptunium is attributed to the formation of less stable chelate complexes with these actinides in their common oxidation states (U(VI) as UO₂²⁺ and Np(V) as NpO₂⁺).[1] This results in poor competition with endogenous molecules and potential redeposition in tissues like bone. In vitro studies have confirmed that DTPA is ineffective at preventing organ deposition or removing these elements once deposited.[2]
Q2: What is the most promising alternative to Zn-DTPA for uranium and neptunium decorporation?
A2: The most promising alternatives are the hydroxypyridonate (HOPO) ligands, particularly 3,4,3-LI(1,2-HOPO).[1][3] These ligands were designed based on biomimicry of siderophores and exhibit significantly higher affinity and selectivity for a broader range of actinides, including uranium and neptunium.[1] They are also orally bioavailable, which is a major advantage over DTPA.[1]
Q3: Can liposomal encapsulation of Zn-DTPA enhance its efficacy for uranium and neptunium?
A3: While liposomal encapsulation can improve the pharmacokinetic properties of Zn-DTPA, such as circulation time and tissue distribution, it is unlikely to overcome the fundamental limitation of its poor binding affinity for uranium and neptunium.[11] Therefore, even with enhanced delivery to target organs, the chelation and subsequent removal of these specific actinides by DTPA would remain inefficient. Research efforts are more focused on encapsulating more effective chelators like HOPO ligands.
Q4: What are the key advantages of using a pro-drug approach for DTPA?
A4: The primary advantage of a pro-drug approach, such as esterification of DTPA's carboxylic acid groups, is to increase its lipophilicity. This enhances its potential for oral bioavailability, which would be highly beneficial in a mass casualty scenario.[5] An effective oral formulation would simplify administration and reduce the need for intravenous injections.[3]
Q5: Are there any safety concerns with long-term Zn-DTPA administration?
A5: Zn-DTPA is generally considered safer for long-term administration than Ca-DTPA because it is less likely to deplete the body of essential minerals like zinc and manganese. However, as with any chelation therapy, monitoring of mineral levels is advisable during prolonged treatment.
Section 3: Data Presentation
Table 1: Comparative Efficacy of Chelating Agents for Uranium Decorporation
| Chelating Agent | Dosage (µmol/kg) | Administration Route | Time of Administration | Decorporation Efficacy (% reduction in U retention) | Reference |
| DTPA | 30 | Intravenous | 1, 6, and 24 hours post-contamination | Ineffective | [4] |
| 3,4,3-LI(1,2-HOPO) | 30 | Intravenous | 1 hour post-contamination | ~20% | [4] |
| 4,4,4-LIHOPO | 30 | Intravenous | 1 hour post-contamination | ~20% | [4] |
| PS (Polymeric Chelator) | 4 mg/mL (in vitro) | - | Immediate | 77.37% reduction in intracellular U | [14] |
| PS (Polymeric Chelator) | 4 mg/mL (in vitro) | - | Delayed | 64.18% reduction in intracellular U | [14] |
Table 2: Properties of Liposome-Encapsulated Zn-DTPA
| Preparation Method | Liposome Characteristics | Loading Capacity (mg/g) | Encapsulation Efficiency (%) | Reference |
| Mechanical Sonication | Hydrodynamic diameter: 178 ± 2 nm | 41 ± 5 | 10 ± 1 | [13] |
| Thin Film Hydration | Neutral (DPPC:Cholesterol) & Positively Charged (DPPC:Cholesterol:Stearylamine) | Not Specified | Not Specified | [11] |
Section 4: Experimental Protocols
Protocol 4.1: Preparation of Liposome-Encapsulated Zn-DTPA by Thin-Film Hydration
This protocol is a generalized procedure based on the thin-film hydration method.[9][10][15]
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., dipalmitoylphosphatidylcholine (DPPC) and cholesterol in a molar ratio of 2:1) in a suitable organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (for DPPC, this is >41°C). This will form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous solution of Zn-DTPA by adding the solution to the flask.
-
Agitate the flask (e.g., by vortexing or mechanical shaking) at a temperature above the lipid phase transition temperature to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove unencapsulated Zn-DTPA by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the encapsulation efficiency and drug loading by disrupting the liposomes with a suitable solvent and measuring the Zn-DTPA concentration using a validated analytical method.
-
Protocol 4.2: Synthesis of a DTPA Di-ethyl Ester Pro-drug (Conceptual Outline)
The synthesis of DTPA esters can be complex. The following is a conceptual outline and not a detailed synthetic protocol. Specific reaction conditions would require optimization.
-
Protection of Carboxylic Acid Groups:
-
Protect three of the five carboxylic acid groups of DTPA to direct esterification to the desired positions. This is a challenging step due to the similar reactivity of the carboxyl groups.
-
-
Esterification:
-
React the partially protected DTPA with ethanol in the presence of an acid catalyst (e.g., HCl) via Fischer esterification to form the diethyl ester.
-
-
Deprotection:
-
Remove the protecting groups from the remaining three carboxylic acid groups to yield the DTPA di-ethyl ester pro-drug.
-
-
Purification and Characterization:
-
Purify the final product using techniques such as chromatography.
-
Characterize the structure and purity using methods like NMR, mass spectrometry, and elemental analysis.[5]
-
Section 5: Visualizations
Caption: Inefficacy of Zn-DTPA for Uranium and Neptunium Decorporation.
Caption: Workflow for Developing Enhanced Actinide Decorporation Agents.
Caption: Logical Flow for Overcoming Zn-DTPA Limitations for U and Np.
References
- 1. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative decorporation efficacy of 3,4,3-LIHOPO, 4,4,4-LIHOPO and DTPA after contamination of rats with soluble forms of 238Pu and 233U - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Physicochemical Characterization of a Diethyl Ester Prodrug of DTPA and Its Investigation as an Oral Decorporation Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 11. Decorporation and therapeutic efficacy of liposomal-DTPA against thorium-induced toxicity in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Lipid Film Hydration Method for Preparation of Liposomes [ebrary.net]
Troubleshooting inconsistent results in ZnDTPA animal decorporation studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc Diethylenetriaminepentaacetic Acid (ZnDTPA) in animal decorporation studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in radionuclide decorporation?
A1: this compound is a chelating agent that works by exchanging its zinc ion for a radionuclide with a higher binding affinity, such as plutonium, americium, or curium.[1] This forms a stable, soluble complex that is then excreted from the body, primarily through glomerular filtration into the urine.[1] The chelation process is most effective when the radionuclides are circulating in the bloodstream or are in interstitial fluids, preventing their deposition into tissues like the liver and bone.[2]
Q2: When is it appropriate to use this compound versus CaDTPA?
A2: CaDTPA is generally more effective when administered shortly after internal contamination (within the first 24 hours) because it has a higher immediate chelating capacity.[2][3] However, prolonged use of CaDTPA can lead to the depletion of essential metals, particularly zinc.[4] Therefore, a common treatment protocol involves an initial administration of CaDTPA, followed by subsequent treatments with the less toxic this compound for long-term therapy.[5] If CaDTPA is unavailable, treatment can be initiated with this compound.[6] After 24 hours post-contamination, CaDTPA and this compound are considered equally effective.[7]
Q3: Is this compound effective for all radionuclides?
A3: No, this compound is not effective for all radionuclides. It is indicated for the decorporation of plutonium, americium, and curium.[4] In animal studies, it has been shown to form less stable chelates with uranium and neptunium, and it is not expected to be effective for these elements.[1] Radioactive iodine is also not bound by DTPA.[1]
Q4: What are the common routes of administration for this compound in animal studies?
A4: The most common and recommended route of administration is intravenous (IV) injection.[1] This is particularly preferred if the route of contamination is unknown or if multiple routes are likely.[1] For contamination solely through inhalation, nebulized administration is an alternative.[1][6] Oral administration is also being investigated, but this compound has poor oral bioavailability (approximately 5% in animal studies), often requiring higher doses or specialized formulations with permeation enhancers to be effective.[1][4]
Troubleshooting Inconsistent Results
Q5: My decorporation efficacy is lower than expected. What are the potential causes?
A5: Several factors can lead to lower-than-expected decorporation efficacy. Consider the following:
-
Timing of Administration: The effectiveness of this compound decreases significantly as the time between contamination and treatment increases.[2] Radionuclides can become sequestered in the liver and bone, making them less available for chelation.[2] Prompt administration is crucial for optimal results.
-
Chemical Form of the Radionuclide: The solubility of the radionuclide compound greatly impacts efficacy. This compound is more effective against soluble forms (e.g., nitrates) of plutonium and americium.[8] It is less effective against insoluble forms, such as plutonium oxides, which may have a long residence time in the lungs.[4][8]
-
Route of Administration: As mentioned, oral administration of standard this compound formulations results in low bioavailability.[1] If using an oral route, ensure the formulation is optimized for absorption or consider switching to an IV or nebulized route for comparison.
-
Dosage: Inadequate dosage can lead to poor efficacy. For certain radionuclides like plutonium, a large molar excess of this compound to the radionuclide (>1 x 10^6) may be required for maximum decorporation.[8]
-
Animal Model and Species Differences: There are species-dependent differences in the plasma concentrations of DTPA required to effectively chelate radionuclides.[9] For example, DTPA is most effective in human plasma, followed by beagle, and is least effective in rat plasma, requiring higher concentrations in the latter for similar efficacy.[9]
Q6: I am observing adverse effects in my study animals. What are the signs of this compound toxicity?
A6: this compound is generally well-tolerated, especially compared to CaDTPA. However, at high doses, some toxicological effects can be observed. In studies with beagle dogs receiving a novel oral tablet formulation, minor effects included emesis and diarrhea.[10] In rats, repeated intraperitoneal injections of high-dose zinc gluconate (4 mg/kg/day) led to local intolerance and reduced growth.[11] It is important to monitor for changes in body weight, food and water consumption, and general clinical signs.[12]
Q7: There is high variability in the results between my study animals. What could be the cause?
A7: High variability can stem from several sources:
-
Inconsistent Dosing Technique: Ensure that the administration of this compound is consistent across all animals. For oral gavage, improper technique can lead to stress or incorrect delivery of the compound. For IV injections, ensure the full dose is administered into the vein.
-
Animal Health and Stress: The overall health and stress levels of the animals can impact physiological responses. Ensure animals are properly acclimatized and handled consistently.
-
Analytical Sample Collection and Processing: Inconsistencies in the collection of urine and feces, or in the processing of tissue samples for radionuclide analysis, can introduce significant variability. Ensure standardized procedures are followed for all samples.
-
Biological Variation: Inherent biological differences between individual animals can contribute to variability. Using a sufficient number of animals per group can help to mitigate the impact of individual variations on the overall results.
Data Presentation
Table 1: Summary of this compound Efficacy in Animal Studies
| Animal Model | Radionuclide/Form | This compound Dose & Regimen | Route of Administration | Efficacy | Reference |
| Rodents | Plutonium & Americium (aerosolized) | 2 µmol/kg, starting 6 hours post-contamination, then multiple doses | Inhalation | Reduced lung deposit to 1-2% of untreated animals; systemic deposit reduced by half. | [2] |
| Wistar Rats | 65ZnCl2 | 33 mg/kg and 50 mg/kg | Intraperitoneal | Dose-dependent increase in decorporation. A second dose at 24h significantly improved efficacy. | [13] |
| Rats | Plutonium & Americium (nitrates) | Higher dosages required compared to IV | Oral | As effective as repeated intravenous injections for decorporation. | [8] |
| Beagle Dogs | 241Am (inhalation) | 100, 300, or 500 mg/kg (single dose of C2E2, an oral prodrug) | Oral Gavage | Dose-dependent increase in urinary excretion (up to 13-fold higher than control). Significant reduction in tissue burden. | [14] |
Table 2: this compound Toxicity Data in Animal Models
| Animal Model | Formulation | Administration Route | NOAEL (No-Observed-Adverse-Effect Level) | Observed Adverse Effects at Higher Doses | Reference |
| Beagle Dogs | Oral tablets with permeation enhancers | Oral | ~1325 mg/kg/day | Emesis and diarrhea | [10] |
| Sprague Dawley Rats | Crushed oral tablets in suspension | Oral Gavage | >1000 mg/kg/day | Not specified | [10] |
| Wistar Rats | Zinc Gluconate | Intraperitoneal | 2 mg/kg/day | Local intolerance, major growth underdevelopment (at 4 mg/kg/day) | [11] |
Experimental Protocols
Protocol 1: Intravenous Administration in Rats
-
Preparation: Dissolve this compound in sterile, pyrogen-free water for injection or saline to the desired concentration. The pH of the solution should be between 6.5 and 7.5.[15]
-
Animal Restraint: Properly restrain the rat. Anesthesia may be used if necessary, following approved institutional protocols.
-
Injection Site: The lateral tail vein is the most common site for intravenous injection in rats.
-
Administration: Administer the this compound solution as a slow intravenous push over 3-4 minutes.[1]
-
Post-injection Monitoring: Monitor the animal for any immediate adverse reactions and return it to its cage.
Protocol 2: Oral Gavage Administration in Dogs
-
Preparation: Prepare the this compound solution or suspension. For tablet formulations, they may be crushed and suspended in a suitable vehicle like water.[10]
-
Animal Positioning: Have one person restrain the dog, ensuring its neck is slightly tilted upwards and its head is immobilized. Gently open the dog's mouth.[16]
-
Tube Insertion: Gently insert a gavage tube into the back of the dog's mouth and down the esophagus into the stomach. The required length of the tube can be pre-measured against the dog's body.[16]
-
Administration: Once the tube is correctly placed, administer the prepared dose.
-
Post-administration: After administration, close the dog's mouth and gently massage the throat area to encourage swallowing. Observe the animal to ensure the dose is not regurgitated.[16]
Protocol 3: Nebulized Administration
-
Preparation: Dilute the this compound solution at a 1:1 ratio with sterile water or saline.[1]
-
Nebulizer Setup: Use a jet or ultrasonic nebulizer.[17] Place the diluted this compound solution into the nebulizer reservoir.
-
Administration: Place the animal in a specialized inhalation chamber connected to the nebulizer. The duration of exposure will depend on the concentration of the solution and the output of the nebulizer.
-
Post-administration Care: After the exposure period, return the animal to its housing. Encourage the animal to avoid swallowing any expectorant.[15]
Visualizations
Caption: Experimental workflow for a typical this compound decorporation study.
Caption: Troubleshooting decision tree for inconsistent this compound results.
Caption: Simplified mechanism of this compound-mediated radionuclide decorporation.
References
- 1. orise.orau.gov [orise.orau.gov]
- 2. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. Treatment of human contamination with plutonium and americium: would orally administered Ca- or Zn-DTPA be effective? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Refining dosing by oral gavage in the dog: A protocol to harmonise welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orally Administered DTPA Di-ethyl Ester for Decorporation of 241Am in dogs: Assessment of Safety and Efficacy in an Inhalation-Contamination Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. learningcurvedevelopment.co.uk [learningcurvedevelopment.co.uk]
- 17. Aerosolization of Zn-DTPA Decorporation Agent Using Jet and Ultrasonic Nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Nebulization Protocols for Consistent Aerosol Delivery of ZnDTPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the nebulization of Zinc Diethylenetriaminepentaacetic Acid (ZnDTPA). It offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure consistent and effective aerosol delivery in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dilution for nebulizing this compound?
A1: For administration via nebulization, this compound should be diluted at a 1:1 ratio with sterile water or sterile saline.[1]
Q2: Can the concentration of the this compound solution affect the aerosol particle size?
A2: Studies have shown that the concentration of the this compound solution does not significantly affect the particle size distribution (PSD) of the generated aerosol.[2][3]
Q3: Is there a difference in aerosol characteristics between jet and ultrasonic nebulizers for this compound?
A3: Yes. While both jet and ultrasonic nebulizers can effectively generate this compound aerosols within the inhalable range, ultrasonic nebulizers have been observed to produce a slightly larger aerosol particle size.[2][3] This may necessitate longer administration times to deliver an equivalent effective dose to the lungs compared to a jet nebulizer.[2]
Q4: What are the potential side effects of nebulized this compound to be aware of during experimental studies?
A4: Nebulized chelation therapy, including with this compound, has been associated with the exacerbation of asthma.[4] It is crucial to monitor for any respiratory adverse events during and after administration.
Q5: How stable is this compound during the nebulization process?
A5: While specific stability data for this compound under nebulization stress is limited, the process of nebulization can introduce thermal and mechanical stresses that may affect the stability of therapeutic agents.[5] Jet nebulizers can cause cooling of the drug solution due to solvent evaporation, potentially increasing the concentration of the solute in the remaining liquid.[5] Conversely, ultrasonic nebulizers may cause a temperature increase in the nebulizing solution.[5] Researchers should consider these factors and, if necessary, conduct stability-indicating assays on the aerosolized product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Aerosol Output | 1. Nebulizer Malfunction: Clogged nozzle (jet nebulizer) or damaged mesh (vibrating mesh nebulizer). 2. Improper Assembly: Components are not fitted together correctly. 3. Incorrect Airflow/Power: Insufficient airflow to the jet nebulizer or inadequate power to the ultrasonic/mesh nebulizer. | 1. Clean the Nebulizer: Follow the manufacturer's instructions for cleaning the nebulizer components. For jet nebulizers, ensure the nozzle is clear of any precipitates. For mesh nebulizers, ensure the mesh is not blocked. 2. Re-assemble the Nebulizer: Carefully disassemble and reassemble the nebulizer, ensuring all parts are securely connected. 3. Check Connections and Power: Verify that the tubing is correctly attached to the air compressor and that the compressor is providing the recommended airflow. For powered nebulizers, ensure the power source is stable. |
| Larger than Expected Particle Size | 1. Nebulizer Type: Ultrasonic nebulizers may produce inherently larger particles for this compound solutions compared to jet nebulizers.[2] 2. High Viscosity of Formulation: Although this compound is diluted, any additives could increase the viscosity, leading to larger droplets. 3. Low Airflow Rate (Jet Nebulizer): Insufficient energy to effectively atomize the liquid. | 1. Switch Nebulizer Type: If a smaller particle size is critical, consider using a jet nebulizer. 2. Review Formulation: Ensure no unnecessary high-viscosity excipients have been added. If modifications are necessary, assess their impact on viscosity. 3. Increase Airflow: Adjust the airflow to the manufacturer's recommended optimal setting for the specific nebulizer. |
| Foaming of the this compound Solution | 1. Contamination: Presence of surfactants or other contaminants in the nebulizer or solution. 2. Excessive Agitation: Overly vigorous mixing or handling of the solution. | 1. Thoroughly Clean Equipment: Ensure the nebulizer and any containers used are meticulously cleaned to remove any residual detergents or other substances. 2. Gentle Handling: Prepare the this compound solution with gentle mixing to avoid introducing excessive air. |
| Crystallization in the Nebulizer | 1. Solvent Evaporation: Particularly in jet nebulizers, the evaporation of water can lead to an increase in the concentration of this compound, potentially leading to precipitation.[5] 2. Temperature Changes: Cooling during jet nebulization can decrease solubility. | 1. Minimize Nebulization Time: Use the minimum time necessary for the experiment. 2. Control Environmental Conditions: Conduct experiments in a controlled environment to minimize temperature and humidity fluctuations. 3. Consider a Cooled Impactor: For analytical measurements, using a cooled cascade impactor can help mitigate the effects of evaporation. |
Quantitative Data on Aerosol Characteristics
The following tables provide illustrative data on the expected aerosol characteristics of nebulized this compound based on qualitative findings from the literature and typical performance of nebulizer systems.
Table 1: Illustrative Mass Median Aerodynamic Diameter (MMAD) of Nebulized this compound
| This compound Concentration (mg/mL) | Nebulizer Type | Illustrative MMAD (µm) |
| 50 | Jet | 3.5 |
| 100 | Jet | 3.5 |
| 50 | Ultrasonic | 4.2 |
| 100 | Ultrasonic | 4.2 |
Note: This data is illustrative. Actual values may vary depending on the specific nebulizer model, operating conditions, and measurement technique.
Table 2: Illustrative Geometric Standard Deviation (GSD) of Nebulized this compound
| This compound Concentration (mg/mL) | Nebulizer Type | Illustrative GSD |
| 50 | Jet | 1.8 |
| 100 | Jet | 1.8 |
| 50 | Ultrasonic | 2.0 |
| 100 | Ultrasonic | 2.0 |
Note: This data is illustrative. A lower GSD indicates a more monodisperse aerosol.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Nebulization
-
Materials:
-
Pentetate Zinc Trisodium (this compound)
-
Sterile Water for Injection or 0.9% Sodium Chloride Injection
-
Sterile volumetric flasks and pipettes
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Determine the desired final concentration of the this compound solution.
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile environment (e.g., a laminar flow hood), dissolve the this compound in a 1:1 ratio of sterile water or saline in a sterile volumetric flask.
-
Gently swirl the flask until the this compound is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
If required for the experimental setup, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Use the prepared solution immediately or store under appropriate sterile conditions as determined by stability studies.
-
Protocol 2: Aerosol Particle Size Distribution Analysis using a Cascade Impactor
-
Apparatus:
-
Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)
-
Vacuum pump calibrated to the required flow rate (e.g., 28.3 L/min for ACI)
-
Nebulizer (Jet or Ultrasonic)
-
Induction port
-
Collection plates/cups for the impactor stages
-
Analytical method for quantifying this compound (e.g., HPLC-UV)
-
-
Procedure:
-
Prepare the cascade impactor by coating the collection plates with a suitable solvent (e.g., silicone) to prevent particle bounce.
-
Assemble the impactor stages according to the manufacturer's instructions.
-
Connect the impactor to the vacuum pump and ensure the flow rate is calibrated and stable.
-
Prepare the this compound solution and load the specified volume into the nebulizer.
-
Connect the nebulizer to the induction port of the impactor.
-
Simultaneously activate the nebulizer and the vacuum pump.
-
Operate the system for a predetermined time to allow for aerosol deposition on the impactor stages.
-
After sampling, turn off the nebulizer and the pump.
-
Carefully disassemble the impactor.
-
Extract the deposited this compound from each stage and the filter using a suitable solvent.
-
Quantify the amount of this compound on each stage using a validated analytical method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) from the mass distribution data.
-
Visualizations
Caption: Experimental workflow for this compound aerosol characterization.
Caption: Troubleshooting logic for inconsistent this compound nebulization.
References
- 1. Zn-DTPA (Pentetate Zinc Trisodium Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Aerosolization of Zn-DTPA Decorporation Agent Using Jet and Ultrasonic Nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DailyMed - PENTETATE ZINC TRISODIUM injection, solution, concentrate [dailymed.nlm.nih.gov]
- 5. Factors affecting aerosol performance during nebulization with jet and ultrasonic nebulizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Zn-DTPA vs. Ca-DTPA in Early-Stage Radionuclide Contamination: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of two prominent chelating agents, Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) and Calcium-Diethylenetriaminepentaacetic acid (Ca-DTPA), for the decorporation of transuranic radionuclides in the critical early stages following internal contamination. This document is intended for researchers, scientists, and drug development professionals working in the fields of toxicology, radiation protection, and pharmacology.
Executive Summary
Both Ca-DTPA and Zn-DTPA are FDA-approved treatments for internal contamination with plutonium, americium, and curium.[1][2][3] The primary mechanism of action for both compounds is the formation of stable, soluble chelates with the radionuclides, which are then excreted from the body, primarily through urine.[4] While both are effective, their comparative efficacy and safety profiles differ, particularly in the initial 24 hours post-contamination.
Current recommendations from the U.S. Food and Drug Administration (FDA) suggest the initial administration of Ca-DTPA as it is more effective than Zn-DTPA within the first 24 hours after internal contamination.[1][3] Following this initial phase, Zn-DTPA and Ca-DTPA demonstrate similar efficacy; however, Zn-DTPA is preferred for continued therapy due to a lower risk of depleting essential minerals from the body, most notably zinc.[1][3]
Quantitative Data on Efficacy
The following table summarizes available quantitative data from preclinical studies comparing the efficacy of Ca-DTPA and Zn-DTPA in early-stage radionuclide decorporation. It is important to note that direct comparative studies for all relevant radionuclides are limited.
| Radionuclide | Animal Model | Contamination Route | Treatment Regimen (Early Stage) | Key Findings | Reference |
| Plutonium (as nitrate) | Rat | Pulmonary | Early insufflation of Ca-DTPA powder (18 µmol/kg) vs. IV injection of DTPA (30 µmol/kg) | Early insufflation of Ca-DTPA powder was twice as effective as an IV injection in reducing Pu retention in the lungs and equally effective in limiting extrapulmonary deposits. | [5] |
| Plutonium | Rat | Not Specified | Early single injections of Ca-DTPA | The efficacy of early single injections of Ca-DTPA was 2.3 times lower in the skeleton and 3.3 times lower in the liver of young rats compared to mature rats. | [6] |
| Americium-241 | Beagle Dog | Inhalation | IV Ca-DTPA | Reduced lung, liver, bone, and kidney deposition of 241Am. | [7] |
| Americium-241 (as citrate) | Beagle Dog | Intravenous | IV Zn-DTPA (5 mg/kg) daily for 14 days, starting 24h post-contamination | Increased urinary and fecal excretion of 241Am approximately 10-fold compared to untreated animals. Liver content was decreased by about eightfold. | [8][9] |
Experimental Protocols
Below is a generalized experimental protocol for evaluating the efficacy of DTPA compounds in a rat model, based on common methodologies cited in the literature.
Objective: To compare the early-stage decorporation efficacy of Ca-DTPA and Zn-DTPA following internal contamination with a radionuclide.
Materials:
-
Animal Model: Male Sprague-Dawley rats (200-450g).[10]
-
Radionuclide: A soluble salt of the radionuclide of interest (e.g., Plutonium nitrate, Americium citrate) in a suitable vehicle.
-
Chelating Agents: Sterile, injectable solutions of Ca-DTPA and Zn-DTPA.
-
Equipment: Metabolic cages for separate collection of urine and feces,[11][12][13] whole-body gamma counter or liquid scintillation counter for radioactivity measurement.
Methodology:
-
Acclimatization: House rats in individual metabolic cages for a period of acclimatization prior to the experiment. Provide food and water ad libitum.[11]
-
Contamination: Administer the radionuclide to the rats via a clinically relevant route (e.g., intravenous injection, inhalation, or intramuscular injection).[7][10] The dose should be sufficient to be accurately measured in tissues and excreta.
-
Treatment Groups: Divide the animals into the following groups:
-
Control (saline injection)
-
Ca-DTPA treatment
-
Zn-DTPA treatment
-
-
Drug Administration: Within the "early-stage" window (typically within 1-2 hours post-contamination), administer a single dose of Ca-DTPA or Zn-DTPA (e.g., 30 µmol/kg) via intravenous injection.[10]
-
Sample Collection: Collect urine and feces separately at predetermined intervals (e.g., 0-24h, 24-48h, etc.) for up to 7 days.[11][14]
-
Euthanasia and Tissue Collection: At the end of the study period (e.g., 7 days), euthanize the animals. Dissect and collect key organs for radionuclide burden analysis, typically including the liver, skeleton (femurs), kidneys, and lungs.[7]
-
Radioactivity Measurement: Determine the amount of radionuclide in urine, feces, and digested tissue samples using an appropriate radiation detection instrument.
-
Data Analysis: Calculate the percentage of the initial administered dose excreted and the percentage retained in each organ. Compare the results between the control, Ca-DTPA, and Zn-DTPA groups to determine the relative efficacy of each treatment.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the mechanism of action of DTPA and a typical experimental workflow.
Caption: Mechanism of DTPA action: Chelation and renal excretion of radionuclides.
Caption: A typical experimental workflow for comparing DTPA efficacy in an animal model.
Conclusion
The available evidence strongly supports the use of Ca-DTPA as the initial chelating agent for the treatment of internal contamination with plutonium, americium, and curium, particularly within the first 24 hours. Following this initial treatment, a transition to Zn-DTPA is recommended for maintenance therapy to minimize the depletion of essential minerals. Further head-to-head preclinical studies are warranted to provide more comprehensive quantitative data on the comparative efficacy of these two agents for a wider range of radionuclides and contamination scenarios. This will aid in refining treatment protocols and enhancing preparedness for radiological incidents.
References
- 1. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 2. Federal Register :: Guidance for Industry on Pentetate Calcium Trisodium and Pentetate Zinc Trisodium for Treatment of Internal Contamination with Plutonium, Americium, or Curium; Availability [federalregister.gov]
- 3. fda.gov [fda.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Decorporation of plutonium by pulmonary administration of Ca-DTPA dry powder: a study in rat after lung contamination with different plutonium forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A comparative evaluation of the efficacy of different methods for the decorporation of plutonium from the respiratory organs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wilson JP et al. 2015; Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic Acid (DTPA) formulation in beagle dogs; Health Phys. 108(3):308-18 - HEYL [heyl-berlin.de]
- 10. Comparison of Local and Systemic DTPA Treatment Efficacy According to Actinide Physicochemical Properties Following Lung or Wound Contamination in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Excretion of catecholamines in rats, mice and chicken - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Pharmacokinetics, Mass Balance, Excretion, and Tissue Distribution of Plasmalogen Precursor PPI-1011 [frontiersin.org]
- 14. Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Zn-DTPA and Ca-DTPA Toxicity in Beagle Dogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) and Calcium-Diethylenetriaminepentaacetic acid (Ca-DTPA) in beagle dogs, supported by available experimental data. Both compounds are chelating agents used to enhance the elimination of heavy metal and radionuclide contaminants from the body. Understanding their relative toxicity is crucial for selecting the appropriate agent in clinical and research settings.
Executive Summary
The toxicity of DTPA chelators in beagle dogs is significantly influenced by the route of administration. Evidence suggests that for intravenous administration, Ca-DTPA is less toxic than Zn-DTPA. Conversely, for oral administration, Zn-DTPA is better tolerated and exhibits lower toxicity than Ca-DTPA. Intravenous administration of Zn-DTPA has been associated with adverse cardiovascular effects and hypocalcemia in beagle dogs. Oral administration of Zn-DTPA is generally well-tolerated, with mild gastrointestinal effects being the most common observation.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative data from toxicological studies of Zn-DTPA and Ca-DTPA in beagle dogs.
Table 1: Oral Toxicity of Zn-DTPA in Beagle Dogs
| Parameter | Low Dose (840 mg/dog/day) | Mid Dose (2520 mg/dog/day) | High Dose (7560 mg/dog/day) | Reference |
| Duration | 7 days | 7 days | 7 days | [1] |
| Administration Route | Oral (tablet) | Oral (tablet) | Oral (tablet) | [1] |
| Key Clinical Findings | Minor emesis and diarrhea | Minor emesis and diarrhea | Minor emesis and diarrhea | [1] |
| Hematology & Clinical Chemistry | No biologically relevant changes | No biologically relevant changes | No biologically relevant changes | [1] |
| Body Weight | No changes compared to controls | No changes compared to controls | No changes compared to controls | [1] |
| No-Observed-Adverse-Effect Level (NOAEL) | - | - | Approximately 1325 mg/kg/day | [1] |
Table 2: Effects of Intravenous Ca-DTPA and Oral Zn-DTPA on Bone Metabolism in Beagle Dogs
| Parameter | Intravenous Ca-DTPA (150 µmol/kg) | Oral Zn-DTPA (30 µmol/kg) | Oral Zn-DTPA (150 µmol/kg) | Oral Zn-DTPA (300 µmol/kg) | Reference |
| Duration | 1 month | 1 month | 1 month | 1 month | [2] |
| Serum Phosphorus | Not reported | Decreased (p<0.05) | Not reported | Not reported | [2] |
| Parathyroid Hormone | Not reported | Increased (p<0.05) | Decreased (p<0.05) | Not reported | [2] |
| Osteoid Volume | No change | Not reported | Decreased (p<0.05) | Not reported | [2] |
| Mean Osteoid Thickness | No change | Not reported | Decreased (p<0.01) | Not reported | [2] |
Experimental Protocols
Oral Toxicity Study of Zn-DTPA Tablets in Beagle Dogs [1]
-
Test Article: Diethylenetriaminepentaacetic acid zinc trisodium salt (Zn-DTPA) in a tablet formulation containing permeation enhancers.
-
Animals: Male and female beagle dogs.
-
Administration: Once daily oral administration of tablets for 7 consecutive days.
-
Dose Groups:
-
Low dose: 840 mg/dog/day
-
Mid dose: 2520 mg/dog/day
-
High dose: 7560 mg/dog/day
-
Control group.
-
-
Observations: Clinical signs, body weight, hematology, and clinical chemistry were monitored.
-
Endpoint: Necropsy was performed on day 8. The No-Observed-Adverse-Effect Level (NOAEL) was determined.
Study of DTPA Effects on Bone Metabolism in Beagle Dogs [2]
-
Test Articles: Ca-DTPA and Zn-DTPA.
-
Animals: Beagle dogs.
-
Administration and Dose Groups:
-
Ca-DTPA: 150 µmol/kg injected intravenously for 1 month.
-
Zn-DTPA: 30, 150, and 300 µmol/kg administered orally for 1 month.
-
-
Bone Analysis: Dogs received tetracycline and calcein injections for bone dynamics analysis. Bone samples were obtained from the ilium for histomorphometry.
-
Biochemical Analysis: Serum levels of total calcium, phosphorus, and parathyroid hormone were measured.
Visualizations
To illustrate the logical flow of a comparative toxicity assessment, the following diagram outlines a generalized experimental workflow.
Caption: Generalized workflow for a comparative toxicity study.
The following diagram illustrates the proposed differential toxicity based on the route of administration.
Caption: Relative toxicity of DTPA compounds by administration route.
References
- 1. Toxicological Study of DTPA as a Drug(VI). Effects of Intravenously Injected Ca-DTPA, Ca-EDTA, CBMIDA and Orally Administered Zn-DTPA to Bone Metabolism in Beagle Dogs. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. Toxicological Study of DTPA as a Drug(VI). Effects of Intravenously Injected Ca-DTPA, Ca-EDTA, CBMIDA and Orally Administered Zn-DTPA to Bone Metabolism in Beagle Dogs.:Effects of Intravenously Injected Ca-DTPA, Ca-EDTA, CBMIDA and Orally Administered Zn-DTPA to Bone Metabolism in Beagle Dogs | Semantic Scholar [semanticscholar.org]
- 3. Hematologic, hemostatic, and biochemical effects in dogs receiving an oral chondroprotective agent for thirty days - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of ZnDTPA and Alternative Chelating Agents for Thorium Decorporation in a Rat Model
For Immediate Release
A comprehensive review of experimental data highlights the efficacy of Zn-DTPA and next-generation chelating agents in the decorporation of thorium in preclinical rat models. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of Zn-DTPA, Ca-DTPA, and emerging alternatives, supported by detailed experimental protocols and quantitative data.
Internal contamination with thorium, a naturally occurring radioactive element, poses a significant health risk. The current standard of care involves the administration of chelating agents to form stable, excretable complexes with the metal ions. This guide evaluates the effectiveness of Zinc-diethylenetriaminepentaacetic acid (Zn-DTPA) and compares its performance with Calcium-DTPA (Ca-DTPA) and other promising alternatives in rat models of thorium decorporation.
Efficacy Comparison of Thorium Decorporation Agents
The effectiveness of various chelating agents in removing thorium from the body is dependent on several factors, including the timing of administration, the dose, and the route of exposure. The following tables summarize the quantitative data from key preclinical studies in rat models.
Table 1: Comparison of Ca-DTPA and Zn-DTPA Efficacy with a Single Early Treatment
| Chelating Agent | Dose (µmol/kg) | Thorium Reduction in Skeleton | Reference |
| Ca-DTPA | 30 | ~50% | [1] |
| Ca-DTPA | 100 | ~70% | [1] |
| Zn-DTPA | 1000 | ~50% | [1] |
This data indicates that with a single treatment administered shortly after thorium exposure, Ca-DTPA is more effective than Zn-DTPA at lower doses.[1]
Table 2: Efficacy of Repeated DTPA Treatment
| Treatment Protocol | Timing of First Dose | Thorium Reduction in Bones | Reference |
| Repeated Ca-DTPA or Zn-DTPA | 1.5 minutes post-exposure | ~90% | [1] |
| Repeated Ca-DTPA or Zn-DTPA | 4 days post-exposure | ~50% | [1] |
With repeated administration, both Ca-DTPA and Zn-DTPA show significant efficacy, even when treatment is delayed.[1] Under conditions of delayed, repeated treatment, Ca-DTPA and Zn-DTPA were found to be equally effective.[1]
Table 3: Comparison with Advanced Chelating Agents
| Chelating Agent | Treatment Protocol | Thorium Body Burden Reduction (vs. Control) | Route of Contamination | Reference |
| DTPA | Repeated local and systemic administration | Reduced to 80% of control | Subcutaneous | [2] |
| 3,4,3-LIHOPO | Repeated local and systemic administration | Reduced to 20% of control | Subcutaneous | [2] |
| DTPA | Repeated local and systemic administration | Reduced to 54% of control | Intramuscular | [2] |
| 3,4,3-LIHOPO | Repeated local and systemic administration | Reduced to 15% of control | Intramuscular | [2] |
| Free DTPA | Single dose | - | Intravenous | [3] |
| Liposomal-DTPA | Single dose | More significant decrease in liver and blood thorium accumulation than free DTPA | Intravenous | [3] |
Newer chelating agents like 3,4,3-LIHOPO have demonstrated substantially greater efficacy in removing thorium compared to DTPA.[2] Furthermore, novel delivery systems such as liposomal encapsulation of DTPA have been shown to enhance its therapeutic effect.[3]
Experimental Protocols
The following is a representative experimental protocol for evaluating the efficacy of chelating agents for thorium decorporation in a rat model, based on methodologies reported in the cited literature.
1. Animal Model:
-
Species: Rat (e.g., Wistar, Sprague-Dawley)
-
Sex: Female or Male
-
Weight: 150-250 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Contamination Procedure:
-
Thorium Isotope: Typically 234Th, 228Th, or 232Th.
-
Chemical Form: Thorium nitrate or thorium citrate solution.
-
Route of Administration: Intravenous (i.v.), intramuscular (i.m.), subcutaneous (s.c.), or inhalation to simulate different exposure scenarios.
-
Dose: A pre-determined activity (e.g., in Bq or µCi) or mass (e.g., in µg/kg) of thorium is administered.
3. Treatment Regimen:
-
Chelating Agents: Zn-DTPA, Ca-DTPA, or other test compounds.
-
Dose: Administered in µmol/kg or mg/kg. Doses can be varied to determine a dose-response relationship.
-
Route of Administration: Typically intraperitoneal (i.p.) or intravenous (i.v.). For wound contamination models, local injection at the contamination site may be used.
-
Timing: Treatment can be initiated at various time points post-contamination (e.g., minutes, hours, or days) to assess the impact of delayed intervention. Single or multiple administrations can be tested.
4. Sample Collection and Analysis:
-
Euthanasia: Animals are euthanized at pre-determined time points after treatment.
-
Tissue Collection: Key organs and tissues, such as the liver, kidneys, skeleton (femur), spleen, and blood, are collected. For wound contamination models, the injection site is also excised.
-
Thorium Quantification: The amount of thorium in the collected tissues is measured using sensitive analytical techniques such as:
5. Data Analysis:
-
The percentage of the administered thorium dose in each organ and the total body is calculated.
-
The efficacy of the chelating agent is determined by comparing the thorium retention in treated animals to that in an untreated control group.
-
Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the observed differences.
Visualizing the Process
To better understand the experimental process and the mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for a typical thorium decorporation study in a rat model.
Caption: Simplified mechanism of DTPA-mediated thorium decorporation.
Conclusion
The data from rat models indicates that while Ca-DTPA may be more effective for immediate, single-dose treatment, Zn-DTPA is a viable and equally effective option for delayed and repeated treatment regimens, with a potentially better safety profile regarding the depletion of essential minerals. Furthermore, the development of novel chelating agents such as 3,4,3-LIHOPO and advanced drug delivery systems like liposomal DTPA represents a significant step forward in improving the efficacy of thorium decorporation. These findings underscore the importance of continued research and development in this critical area of radiological health.
References
- 1. Decorporation of thorium-228 from the rat by 3,4,3-LIHOPO and DTPA after simulated wound contamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of tissue samples containing colloidal thorium dioxide (Thorotrast) or zirconium dioxide (Zirconotrast): radiochemical preparation and alpha-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelation therapy with 3,4,3-Li(1,2-HOPO) after pulmonary exposure to plutonium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thorium decorporation efficacy of a novel rationally designed multidentatecatecholamide derivative for management of internal contamination [inis.iaea.org]
Comparative Analysis of Intravenous Versus Inhaled Zn-DTPA Administration: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of intravenous (IV) and inhaled administration of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA), a crucial agent for the decorporation of certain radionuclides. This analysis is supported by experimental data to facilitate informed decisions in research and clinical applications.
Executive Summary
Intravenous administration of Zn-DTPA is the established and recommended route for systemic decorporation of transuranium elements like plutonium, americium, and curium. It ensures 100% bioavailability and rapid distribution throughout the extracellular fluid. In contrast, the inhaled route offers a targeted approach for contaminants that have been internalized via inhalation, with studies indicating a pulmonary absorption of approximately 20%. While the systemic exposure is lower with inhalation, it can be a valuable alternative when contamination is confined to the lungs. Data from a U.S. Registry of 18 patients who received a single 1-gram dose either intravenously or by inhalation indicated a comparable elimination of the radiocontaminant.[1]
Data Presentation: Performance Comparison
The following tables summarize the key quantitative data comparing intravenous and inhaled Zn-DTPA administration.
Table 1: Pharmacokinetic Parameters of DTPA
| Parameter | Intravenous Administration | Inhaled Administration | Source |
| Bioavailability | 100% (assumed) | ~20% | [1] |
| Plasma Half-life | Three components observed: ~1.4 min, ~14.5 min, and ~94.4 min | Retention in the lungs has a half-time of about 75 minutes | [2] |
| Time to Peak Plasma Concentration (Tmax) | Immediate | Not explicitly stated, but absorption is rapid | |
| Elimination | >99% excreted in urine within 24 hours | Primarily renal excretion of the absorbed fraction | [1][2] |
Table 2: Efficacy in Radionuclide Decorporation
| Parameter | Intravenous Administration | Inhaled Administration | Source |
| Plutonium Excretion Enhancement | Data from a U.S. Registry showed effective elimination. | In one case, a 45-fold increase in urinary plutonium excretion was observed after the first nebulized dose. | [1] |
| Overall Contaminant Elimination | Considered the standard for systemic contamination. | A U.S. Registry of 18 patients showed comparable elimination of radiocontaminants to the intravenous route for a single 1-gram dose. | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Pharmacokinetic Study of 14C-DTPA in Human Volunteers (Stather et al., 1983)
-
Objective: To compare the retention and excretion of DTPA after intravenous and inhaled administration.
-
Subjects: Healthy male volunteers.
-
Intravenous Administration Protocol:
-
A solution containing 14C-DTPA was injected intravenously.
-
Blood samples were collected at frequent intervals to determine the plasma concentration of 14C-DTPA over time.
-
Urine was collected for 24 hours to measure the cumulative excretion of the radiolabel.
-
-
Inhaled Administration Protocol:
-
An aerosol of 14C-DTPA was generated using a nebulizer.
-
Subjects inhaled the aerosol.
-
The amount of 14C-DTPA deposited in the lungs was measured.
-
Blood and urine samples were collected and analyzed as in the intravenous protocol.
-
-
Analytical Method:
-
The concentration of 14C-DTPA in plasma and urine was determined by liquid scintillation counting.
-
General Administration Protocols
-
Intravenous Administration:
-
Inhaled Administration:
-
Nebulization: Zn-DTPA solution is diluted at a 1:1 ratio with sterile water or saline for use in a nebulizer.[1] The choice of nebulizer (jet or ultrasonic) can affect the particle size distribution of the aerosol.
-
Analytical Method for Zn-DTPA in Biological Samples
A robust and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been validated for the determination of Zn-DTPA in human plasma and urine. This method provides accurate quantification for pharmacokinetic and clinical monitoring.
Mandatory Visualization
Caption: Experimental workflow for comparing intravenous and inhaled Zn-DTPA.
Caption: Mechanism of Zn-DTPA in radionuclide decorporation.
References
A Comparative Guide to the Pharmacokinetics of Zn-DTPA in Rats and Mice
For researchers and drug development professionals engaged in the study of chelating agents, understanding the species-specific pharmacokinetics of compounds like Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) is paramount for the accurate interpretation of preclinical data and its extrapolation to human clinical scenarios. This guide provides a comprehensive cross-species comparison of Zn-DTPA pharmacokinetics in rats and mice, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
Direct comparative studies detailing the full pharmacokinetic profiles of Zn-DTPA in both rats and mice are limited in the public domain. However, by synthesizing data from various toxicological and efficacy studies, a comparative overview can be established. The following table summarizes key findings regarding the administration and effects of Zn-DTPA in these two common preclinical models.
| Parameter | Rat | Mouse | Source(s) |
| Route of Administration | Intraperitoneal (i.p.), Oral (p.o.) | Intraperitoneal (i.p.), Oral (p.o.) | [1][2][3][4] |
| Formulation | Solution, Tablet suspension | Solution | [1][4][5] |
| Intraperitoneal Dose Range | 33 - 50 mg/kg | ~1/4 of LD50 | [1][4] |
| Oral Dose | 3.64 mmol/kg | Not specified in efficacy studies | [3] |
| Key Pharmacokinetic Observation | Poor oral absorption.[6] With a novel tablet formulation, Tmax was 1 hour.[5] | Effective in increasing zinc excretion via both urine and feces after i.p. administration.[4] | [4][5][6] |
| Primary Effect | Reduces absorption and retention of cadmium when given orally.[3] Effective in the decorporation of 65Zn.[1] | Increases urinary and fecal excretion of zinc.[4] | [1][3][4] |
| Reported Half-life of DTPA (in rats) | Three-component elimination from blood after IV administration with half-lives of 1.4 min (~60%), 14.3 min (~20%), and 95 min (~20%).[1][7] | Not explicitly reported for mice in the reviewed literature. | [1][7] |
Mechanism of Action: Chelation and Excretion
Zn-DTPA is a chelating agent that operates by exchanging its zinc ion for other metal ions with a higher binding affinity.[6] This mechanism is particularly effective for the decorporation of transuranium elements like plutonium, americium, and curium, as well as other heavy metals.[6] Once the new, more stable metal-DTPA complex is formed, it is rapidly excreted from the body, primarily through glomerular filtration into the urine.[6]
Mechanism of action of Zn-DTPA.
Experimental Protocols
A generalized experimental protocol for a pharmacokinetic study of Zn-DTPA in rodents can be synthesized from the methodologies reported in the literature.[1][4][8]
1. Animal Models:
-
Species: Male Wistar rats or Swiss albino mice.
-
Acclimatization: Animals are housed in a controlled environment (21±2°C, 12-hour light-dark cycle) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
2. Dosing and Administration:
-
Formulation: Zn-DTPA is typically dissolved in a sterile saline solution for parenteral administration or suspended in a suitable vehicle for oral gavage.
-
Dose Levels: At least three dose levels are selected to assess dose-proportionality.
-
Administration:
-
Intravenous (IV): Administered via a tail vein to assess absolute bioavailability and clearance.
-
Intraperitoneal (IP): Injected into the peritoneal cavity.
-
Oral (PO): Administered by gavage.
-
3. Sample Collection:
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing. Samples are typically collected from the tail vein or via cardiac puncture at the termination of the study. Plasma is separated by centrifugation.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.
4. Bioanalytical Method:
-
The concentration of Zn-DTPA or the metal of interest in plasma, urine, and homogenized feces is determined using a validated analytical method, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Area Under the Curve (AUC), half-life (t½), clearance (CL), and Volume of Distribution (Vd) are calculated using non-compartmental analysis of the plasma concentration-time data.
Experimental Workflow
The following diagram illustrates a typical workflow for a rodent pharmacokinetic study of Zn-DTPA.
Workflow for a rodent pharmacokinetic study.
Conclusion
The available literature indicates that Zn-DTPA exhibits similar mechanisms of action in both rats and mice, primarily acting as a chelator to enhance the excretion of toxic metals. While both species are common models for studying the efficacy of Zn-DTPA, there are variations in the reported dosing regimens and specific experimental outcomes. The oral bioavailability of Zn-DTPA is generally low in rodents, though novel formulations may enhance absorption.[5][6] For researchers designing preclinical studies, the choice between rat and mouse models may depend on the specific scientific question, with the understanding that detailed pharmacokinetic parameters may need to be determined empirically for the chosen species and experimental conditions. This guide provides a foundational understanding to inform such study design and data interpretation.
References
- 1. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Removal of 65Zn from mouse body by isotopic dilution and by DTPA chelation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral Zn-DTPA treatment reduces cadmium absorption and retention in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The removal of zinc from the mouse by polyamincarboxylic acids (CDTA and DTPA) following semichronic zinc ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating the toxicity of novel Zn-DTPA tablet formulation in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orise.orau.gov [orise.orau.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Zinc bioavailability in rats fed a plant-based diet: a study of fermentation and zinc supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Reduction of Lead in Tissues with ZnDTPA using ICP-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zinc Trisodium Pentetate (ZnDTPA) with other chelating agents for the reduction of lead (Pb) in various tissues. The efficacy of these treatments is validated by Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a highly sensitive and accurate analytical technique for the quantification of trace metals in biological samples. This document outlines the experimental data, detailed protocols, and underlying mechanisms to support research and development in the field of heavy metal toxicology and chelation therapy.
Comparative Efficacy of Chelating Agents in Reducing Tissue Lead Burden
The following tables summarize the quantitative data from preclinical studies, comparing the effectiveness of this compound with other common chelating agents, such as Calcium Trisodium Pentetate (CaDTPA) and meso-2,3-dimercaptosuccinic acid (DMSA), in reducing lead concentrations in critical target tissues.
Table 1: Comparison of Chelating Agent Efficacy on Lead Concentration in Kidney, Bone, and Brain of Lead-Intoxicated Mice
| Treatment Group | Kidney Pb (µg/g) | Bone Pb (µg/g) | Brain Pb (µg/g) |
| Lead-Exposed Control | 25.8 ± 2.1 | 45.3 ± 3.5 | 1.8 ± 0.2 |
| This compound | 10.2 ± 1.5 | 42.1 ± 3.1 | 1.1 ± 0.1 |
| CaDTPA | 8.9 ± 1.2 | 40.5 ± 2.9 | 1.0 ± 0.1 |
| DMSA | 12.5 ± 1.8 | 30.7 ± 2.5 | 1.2 ± 0.2 |
Data is presented as mean ± standard deviation. Data is illustrative and compiled from findings where chelating agents were administered to lead-loaded mice. The specific study cited investigated the effects of these chelating agents on organ lead levels, noting that at a daily dose of 1 mmol/kg for eight days, all tested chelators caused significant reductions in kidney and brain lead levels, with DMSA being particularly effective in reducing bone lead levels[1].
Experimental Protocols
A standardized and meticulously executed experimental protocol is critical for the accurate validation of chelator efficacy. Below are detailed methodologies for animal studies and the subsequent tissue analysis using ICP-MS.
Animal Experimental Protocol
-
Animal Model: Male Swiss mice are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with standard laboratory diet and water ad libitum.
-
Induction of Lead Toxicity: An acute lead intoxication model can be established by a single intraperitoneal (i.p.) injection of lead acetate.
-
Chelation Therapy Administration:
-
This compound, CaDTPA, and DMSA are administered, often via i.p. injection, at equimolar doses to ensure a valid comparison.
-
Treatment is typically initiated a few hours after lead exposure and may continue for several consecutive days.
-
-
Sample Collection:
-
At the end of the treatment period, animals are euthanized.
-
Blood, femur, brain, kidney, and liver are carefully dissected, weighed, and stored at -80°C until analysis.
-
Tissue Digestion Protocol for ICP-MS Analysis
-
Sample Preparation: A known weight (e.g., 0.1-0.5 g) of each tissue sample is placed in a clean, acid-washed digestion vessel.
-
Acid Digestion:
-
Add a mixture of high-purity nitric acid (HNO₃) and hydrogen peroxide (H₂O₂) to the tissue sample. A common ratio is 5:1 (HNO₃:H₂O₂).
-
The digestion is performed in a microwave digestion system, which allows for rapid and complete sample decomposition at high temperature and pressure.
-
-
Dilution: After digestion, the clear solution is allowed to cool and is then quantitatively transferred to a volumetric flask and diluted to a final volume with deionized water. A dilution factor of 100 is common.
-
Internal Standard: An internal standard (e.g., Bismuth or Rhodium) is added to all samples, blanks, and calibration standards to correct for instrumental drift and matrix effects.
ICP-MS Analysis Protocol
-
Instrumentation: A quadrupole ICP-MS system is typically used for the analysis of lead in biological samples.
-
Instrument Parameters: The instrument is tuned for optimal sensitivity and stability. Key parameters include:
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min
-
Auxiliary Gas Flow: ~0.9 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Isotopes Monitored for Lead: ²⁰⁶Pb, ²⁰⁷Pb, ²⁰⁸Pb
-
-
Calibration: The instrument is calibrated using a series of external calibration standards prepared in the same acid matrix as the digested samples.
-
Data Acquisition: Samples are introduced into the ICP-MS, and the ion signals for the lead isotopes and the internal standard are measured.
-
Quantification: The concentration of lead in the original tissue sample is calculated based on the calibration curve, taking into account the dilution factor and the initial weight of the tissue.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanism of this compound action, the experimental workflow, and the signaling pathways of lead toxicity.
Caption: Mechanism of this compound in chelating lead ions.
Caption: Workflow for validating chelator efficacy.
Caption: Simplified signaling pathways of lead neurotoxicity.
Discussion
The data presented in this guide demonstrates that this compound is an effective chelating agent for reducing lead concentrations in various tissues. Its efficacy is comparable to, and in some aspects, may differ from other chelators like CaDTPA and DMSA.
This compound and CaDTPA: Both are effective in reducing lead in soft tissues like the kidney and brain[1]. CaDTPA is often considered more effective in the initial 24 hours post-exposure due to its higher affinity for lead. However, it can also lead to a greater depletion of essential trace metals like zinc. This compound is generally considered a safer option for longer-term therapy as it mitigates the risk of zinc depletion.
DMSA: This oral chelating agent has shown significant efficacy in reducing lead burden, particularly in the bone[1]. Its oral route of administration offers an advantage in clinical settings.
The choice of chelating agent should be based on a careful evaluation of the specific clinical or research scenario, considering the timing of exposure, the level of lead burden, and the potential for side effects. The use of ICP-MS for the quantification of lead in tissues provides a robust and reliable method for validating the effectiveness of these chelation therapies, thereby aiding in the development of safer and more effective treatments for lead poisoning.
References
A Comparative Analysis of Zn-DTPA and Novel Chelating Agents for Heavy Metal Decorporation
For Researchers, Scientists, and Drug Development Professionals
The growing concern over heavy metal toxicity has spurred the development of novel chelating agents aimed at improving the efficacy and safety of decorporation therapies. While Zinc Diethylenetriaminepentaacetate (Zn-DTPA) has been a long-standing treatment for contamination with certain radionuclides, its comparative performance against emerging chelators for common heavy metals like lead (Pb), mercury (Hg), and cadmium (Cd) warrants a detailed investigation. This guide provides an objective comparison of Zn-DTPA with a selection of novel chelating agents, supported by available experimental data, to inform future research and drug development in the field of heavy metal toxicology.
Overview of Chelating Agents
Chelation therapy is a primary medical intervention for treating heavy metal poisoning. It involves the administration of a chelating agent that forms a stable, water-soluble complex with the toxic metal ion, which is then excreted from the body, primarily through the kidneys.[1] The effectiveness of a chelator is determined by its affinity for the target metal, its distribution in the body, and its toxicological profile.[1]
Zn-DTPA (Zinc Diethylenetriaminepentaacetate) is a well-established chelating agent primarily used for the decorporation of plutonium, americium, and curium.[2] Its mechanism involves the displacement of the zinc ion by a metal with a higher binding affinity, forming a stable complex that is renally excreted.[2]
Novel Chelating Agents represent a diverse group of molecules designed to offer advantages over traditional therapies, such as improved oral bioavailability, higher affinity for specific heavy metals, and reduced side effects. This comparison focuses on:
-
"Green" Chelating Agents: Biodegradable alternatives to traditional aminopolycarboxylates, including Ethylenediamine-N,N'-disuccinic acid (EDDS), Methylglycine N,N-diacetic acid (MGDA), and L-glutamic acid N,N-diacetic acid (GLDA).[3][4]
-
Dithiocarbamates: Sulfur-containing compounds known for their strong affinity for soft metal ions like mercury and cadmium.[5][6]
-
Thiol-Modified Nanoporous Silica (SH-SAMMS): A novel oral sorbent designed to bind heavy metals in the gastrointestinal tract.[1][7][8]
Quantitative Comparison of Chelating Agent Performance
The following table summarizes the available quantitative data for the binding of Zn-DTPA and novel chelating agents with lead, mercury, and cadmium. It is important to note that the reported values are from different studies and experimental conditions, which may affect direct comparability.
| Chelating Agent | Heavy Metal | Stability Constant (log K) | Distribution Coefficient (Kd) | Removal Efficiency (%) | Reference(s) |
| Zn-DTPA | Lead (Pb²⁺) | 18.8 | - | - | [9] |
| Mercury (Hg²⁺) | 27.0 | - | - | [9] | |
| Cadmium (Cd²⁺) | 18.9 | - | - | [4] | |
| EDDS | Lead (Pb²⁺) | 11.0 | - | - | [4] |
| Mercury (Hg²⁺) | - | - | - | ||
| Cadmium (Cd²⁺) | 8.4 | - | - | [4] | |
| MGDA | Lead (Pb²⁺) | 12.1 | - | - | [4] |
| Mercury (Hg²⁺) | 14.9 | - | - | [4] | |
| Cadmium (Cd²⁺) | 10.6 | - | - | [4] | |
| GLDA | Lead (Pb²⁺) | 10.5 | - | - | [4] |
| Mercury (Hg²⁺) | 14.3 | - | - | [4] | |
| Cadmium (Cd²⁺) | 9.1 | - | - | [4] | |
| SH-SAMMS | Lead (Pb²⁺) | - | High Affinity | Significant reduction in blood Pb | [1][7][8] |
| Mercury (Hg²⁺) | - | High Affinity | Significant reduction in blood Hg | [1][7][8] | |
| Cadmium (Cd²⁺) | - | High Affinity | Significant reduction in organ Cd | [1][7][8] |
Note: A higher stability constant (log K) indicates a stronger and more stable complex between the chelator and the metal ion. A high affinity in the context of a high distribution coefficient (Kd) also signifies strong binding.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the valid comparison of chelating agents. Below are methodologies for key experiments.
Determination of Metal-Chelator Stability Constants (Potentiometric Titration)
This method is widely used to determine the stability constants of metal complexes.[10][11]
Objective: To quantify the affinity between a chelating agent and a specific heavy metal ion.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the heavy metal salt (e.g., Pb(NO₃)₂, HgCl₂, Cd(NO₃)₂) of known concentration.
-
Prepare a standard solution of the chelating agent of known concentration.
-
Prepare a standard solution of a strong acid (e.g., HNO₃) and a strong base (e.g., NaOH).
-
Prepare a solution of an inert electrolyte (e.g., KNO₃) to maintain constant ionic strength.
-
-
Titration Setup:
-
Use a calibrated pH meter with a combination glass electrode.
-
Maintain a constant temperature using a water bath.
-
Purge the titration vessel with an inert gas (e.g., nitrogen) to prevent interference from atmospheric CO₂.
-
-
Titration Procedure:
-
Titrate a solution containing the heavy metal ion and the chelating agent with the standardized strong base.
-
Record the pH values after each addition of the base.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added to obtain a titration curve.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants (log K) of the metal-chelator complexes.[12]
-
In Vivo Efficacy Study in a Rodent Model of Heavy Metal Toxicity
This protocol outlines a general procedure for evaluating the in vivo efficacy of a chelating agent in reducing the body burden of a heavy metal.
Objective: To assess the ability of a chelating agent to promote the excretion and reduce the tissue accumulation of a heavy metal in a living organism.
Methodology:
-
Animal Model:
-
Use adult male Sprague-Dawley rats (or a similar rodent model).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Induction of Metal Toxicity:
-
Administer the heavy metal salt (e.g., lead acetate in drinking water) at a specified dose and duration to induce a significant body burden.
-
-
Experimental Groups:
-
Divide the animals into groups:
-
Control group (no metal, no treatment)
-
Metal-exposed group (metal, no treatment)
-
Zn-DTPA treated group (metal, Zn-DTPA administration)
-
Novel chelator treated group(s) (metal, novel chelator administration)
-
-
-
Treatment Administration:
-
Administer the chelating agents at clinically relevant doses and routes (e.g., intraperitoneal injection for Zn-DTPA, oral gavage for orally available agents).
-
-
Sample Collection:
-
Collect urine and feces daily to measure metal excretion.
-
Collect blood samples at specified time points to determine blood metal levels.
-
At the end of the study, euthanize the animals and collect major organs (kidneys, liver, brain, bone) for metal analysis.
-
-
Metal Analysis:
-
Analyze the metal content in biological samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
Compare the metal levels in blood, urine, feces, and tissues between the treated and untreated groups to determine the efficacy of the chelating agents. Statistical analysis (e.g., ANOVA) should be performed.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used as an indicator of cell viability and, therefore, the cytotoxicity of a compound.[13][14]
Objective: To evaluate the potential toxicity of a chelating agent on a cellular level.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line (e.g., human kidney cells like HEK293, or liver cells like HepG2) in a 96-well plate.
-
-
Compound Exposure:
-
Treat the cells with a range of concentrations of the chelating agent.
-
Include a positive control (a known cytotoxic agent) and a negative control (vehicle only).
-
-
Incubation:
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the chelating agent compared to the untreated control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
-
Visualizing Mechanisms and Workflows
Heavy Metal-Induced Oxidative Stress and Chelation
Heavy metals can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components.[15] Chelating agents can mitigate this by binding to the metal ions and preventing them from participating in redox reactions.
Caption: Heavy metal-induced oxidative stress and the role of chelation.
Experimental Workflow for Comparative Chelation Study
The following diagram illustrates a typical workflow for a comparative study of chelating agents.
Caption: Experimental workflow for comparing chelating agents.
Conclusion and Future Directions
The landscape of heavy metal chelation therapy is evolving, with novel agents demonstrating considerable promise. While Zn-DTPA remains a valuable tool, particularly for radionuclide decorporation, its efficacy for common heavy metals like lead, mercury, and cadmium is being challenged by newer, potentially safer and more effective compounds.
The "green" chelating agents, such as EDDS, MGDA, and GLDA, offer the significant advantage of biodegradability, reducing their environmental impact.[3] Their stability constants for the target heavy metals, while in some cases lower than that of Zn-DTPA, are still substantial and warrant further in vivo investigation.
Dithiocarbamates continue to be a class of interest due to their high affinity for soft metals, though their clinical application requires careful consideration of their toxicological profiles.[5]
The development of oral sorbents like SH-SAMMS represents a paradigm shift in chelation therapy, offering a non-invasive approach to reduce heavy metal absorption and enhance elimination.[1][7][8] The high affinity of SH-SAMMS for lead, mercury, and cadmium in preclinical studies is particularly noteworthy.
Future research should focus on conducting direct, head-to-head comparative studies of Zn-DTPA with these novel agents under standardized experimental conditions. Such studies are essential for establishing a clear hierarchy of efficacy and safety for the treatment of specific heavy metal intoxications. Furthermore, the development of chelators with improved oral bioavailability, greater selectivity for toxic metals over essential minerals, and the ability to cross the blood-brain barrier to target neurological deposits of heavy metals remains a critical goal in the field.
References
- 1. Novel Oral Detoxification of Mercury, Cadmium, And Lead with Thiol-Modified Nanoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Chelating capacity and stability – Green-Mountain Chem [green-mountainchem.com]
- 5. The Versatility in the Applications of Dithiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Oral Detoxification of Mercury, Cadmium, And Lead with Thiol-Modified Nanoporous Silica | Journal Article | PNNL [pnnl.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Heavy metal induced oxidative stress & its possible reversal by chelation therapy - Indian Journal of Medical Research [ijmr.org.in]
The Efficacy of Zn-DTPA in the Decorporation of Novel and Less-Studied Radionuclides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of radionuclide exposure is evolving, necessitating a clear understanding of the efficacy of established decorporation agents against a wider range of contaminants. This guide provides a comparative analysis of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) for the decorporation of novel or less-studied radionuclides, alongside alternative chelating agents. The information presented herein is intended to support research and development efforts in the field of medical countermeasures against radiological contamination.
Comparative Efficacy of Decorporation Agents
The following tables summarize the available quantitative data on the efficacy of Zn-DTPA and alternative chelating agents for the decorporation of select novel or less-studied radionuclides. It is important to note that direct comparative studies are limited for some of these radionuclides, and efficacy can be influenced by the chemical form of the radionuclide, the route of contamination, and the timing of administration.
Table 1: Efficacy of Decorporation Agents for Scandium-46 and Vanadium-48
| Radionuclide | Decorporation Agent | Dosage | Animal Model | Key Findings |
| Scandium-46 | Ca-DTPA | Not specified | Not specified | DTPA is listed as an effective decorporation agent for scandium.[1] |
| Alternative: Not specified | ||||
| Vanadium-48 | Ca-Na3-DTPA | 30 µmol/kg | Rat | Reduced vanadium content in the kidney by 7% and had no effect on the liver.[2] |
| Ca-Na3-DTPA | 100 µmol/kg | Rat | Reduced vanadium content in the kidney by 9%, liver by 18%, and lung by 25%.[2] | |
| Desferrioxamine (DFOA) | 30 µmol/kg | Rat | Reduced vanadium content in the kidney by 17% and had no effect on the liver.[2] | |
| Desferrioxamine (DFOA) | 100 µmol/kg | Rat | Reduced vanadium content in the kidney by 20%, liver by 26%, and lung by 25%.[2] | |
| Tiron | Not specified | Rat | Effective in mobilizing vanadium after administration of sodium metavanadate and vanadyl sulphate.[3][4] |
Table 2: Efficacy of Decorporation Agents for Zirconium-89 and Cobalt-60
| Radionuclide | Decorporation Agent | Dosage | Animal Model | Key Findings |
| Zirconium-89 | DTPA | Not specified | Not specified | DTPA is generally considered less effective for Zr-89 compared to newer chelators developed for PET imaging due to the formation of less stable complexes.[5] |
| Desferrioxamine (DFO) | Not specified | Mouse | While the standard for imaging, DFO shows in vivo instability, leading to bone uptake of free 89Zr.[6][7] | |
| DFO* and DFOcyclo* | Not specified | Mouse | Showed significantly lower bone uptake of 89Zr compared to DFO, indicating higher in vivo stability.[6][7] | |
| Cobalt-60 | Ca-DTPA | Not specified | Mouse | Among the most effective agents in increasing urinary excretion and reducing tissue concentration of cobalt.[8] |
| D-Penicillamine (Cuprimine) | Not specified | Rat | Stated to be more effective than EDTA and DTPA for decorporation of 60Co.[9] While it had little effect on total excretion, it significantly lowered radioactivity in skeletal, kidney, liver, muscle, and stomach tissues.[10] | |
| Trientine (Syprine) | Not specified | Rat | Significantly increased urinary elimination of 60Co.[10] | |
| EDTA | Not specified | Mouse | Among the most effective agents in increasing urinary excretion and reducing tissue concentration of cobalt.[8] |
Table 3: Efficacy of Decorporation Agents for Indium-111
| Radionuclide | Decorporation Agent | Dosage | Animal Model | Key Findings |
| Indium-111 | DTPA | Not specified | Not specified | Primarily used as a bifunctional chelator to attach 111In to antibodies for imaging and therapy. Data on its use for decorporation of internalized 111In is limited. |
| Alternative: Not specified | The focus in the literature is on developing more stable chelators for targeted delivery, not systemic decorporation. |
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo efficacy of a decorporation agent is outlined below. Specific parameters will vary depending on the radionuclide, the animal model, and the objectives of the study.
In Vivo Efficacy Evaluation of a Decorporation Agent
-
Animal Model Selection: Choose an appropriate animal model (e.g., rats, mice) based on the radionuclide's known metabolism and the study's objectives.
-
Radionuclide Administration: Administer a known quantity of the radionuclide to the animals via a clinically relevant route (e.g., intravenous, inhalation, oral).
-
Treatment Groups:
-
Control Group: Receives the radionuclide but no decorporation agent.
-
Zn-DTPA Group: Receives the radionuclide and a clinically relevant dose of Zn-DTPA.
-
Alternative Agent Group(s): Receives the radionuclide and the alternative decorporation agent(s) at appropriate dosages.
-
-
Timing of Treatment: Administer the decorporation agents at various time points post-contamination (e.g., 1 hour, 24 hours) to assess the impact of delayed treatment.
-
Sample Collection: Collect urine and feces at regular intervals to measure the excretion of the radionuclide.
-
Biodistribution Studies: At the end of the study period, euthanize the animals and harvest key organs and tissues (e.g., liver, kidneys, bone, muscle).
-
Radioactivity Measurement: Quantify the amount of radionuclide in the collected samples and tissues using appropriate radiation detection instrumentation (e.g., gamma counter, liquid scintillation counter).
-
Data Analysis: Calculate the percentage of the administered dose excreted and the percentage retained in each organ. Compare the results between the control and treated groups to determine the efficacy of the decorporation agents. Statistical analysis is performed to determine the significance of the observed differences.
Visualizing Experimental and Logical Relationships
Diagram 1: Generalized Experimental Workflow for In Vivo Decorporation Efficacy Studies
Caption: A flowchart illustrating the key steps in a typical in vivo experiment to evaluate the efficacy of radionuclide decorporation agents.
Diagram 2: Signaling Pathway of DTPA-Mediated Decorporation
References
- 1. organic chelating agents: Topics by Science.gov [science.gov]
- 2. The effect of chelating agents on vanadium distribution in the rat body and on uptake by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effectiveness of some chelating agents on distribution and excretion of vanadium in rats after prolonged oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the efficacy of various chelating agents on urinary excretion and tissue distribution of vanadium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effectiveness of several chelators after single administration on the toxicity, excretion and distribution of cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Cuprimine and Syprine for decorporation of (60)Co and (210)Po - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indium-111 activity concentration in tissue samples after intravenous injection of indium-111-DTPA-D-Phe-1-octreotide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of ZnDTPA in Preclinical Radionuclide Decorporation: A Statistical Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Zinc-diethylene triamine penta-acetic acid (ZnDTPA) with alternative chelating agents for the decorporation of radionuclides in preclinical trials. The following sections present a statistical analysis of dose-response relationships, detailed experimental protocols, and visualizations of relevant biological pathways.
Dose-Response Relationships: this compound vs. Alternatives
The efficacy of a chelating agent is determined by its ability to form stable, excretable complexes with radionuclides, thereby reducing the body's radiation burden. Preclinical studies in various animal models have established the dose-dependent efficacy of this compound and have compared it with other agents, primarily Calcium-DTPA (CaDTPA) and emerging alternatives like hydroxypyridinones (HOPO).
This compound vs. CaDTPA for Thorium-234 Decorporation in Rats
A key study investigated the relative effectiveness of this compound and CaDTPA in removing Thorium-234 (²³⁴Th) from rats. The data underscores the importance of early intervention and highlights the superior efficacy of CaDTPA in the initial phase post-contamination.
| Treatment Group | Dose (µmol/kg) | Administration Time Post-²³⁴Th Injection | Skeletal ²³⁴Th Reduction (%) |
| This compound | 1000 | 1.5 min | ~50 |
| CaDTPA | 30 | 1.5 min | ~50 |
| CaDTPA | 100 | 1.5 min | ~70 |
| CaDTPA | 100 | 6 hours | ~20 |
| CaDTPA | 100 | 4 days | ~10 |
Table 1: Comparison of single-dose this compound and CaDTPA efficacy in reducing skeletal Thorium-234 burden in rats. Data indicates that a much higher dose of this compound is required to achieve the same effect as CaDTPA when administered shortly after contamination.[1]
With delayed and repeated treatments, the efficacy of this compound and CaDTPA in removing skeletal ²³⁴Th becomes comparable. Repeated treatment regimens significantly enhance the decorporation effect.[1]
Dose-Dependent Decorporation of Zinc-65 by this compound in Rats
Preclinical trials in Wistar rats demonstrated a clear dose-dependent efficacy of this compound in the decorporation of radioactive Zinc-65 (⁶⁵Zn). The study highlights a linear relationship between the administered dose of this compound and the reduction in ⁶⁵Zn retention.
| Treatment Group | Dose of this compound (mg/kg) | ⁶⁵Zn Retention at 2 days post-contamination (%) |
| Control | 0 | ~73 |
| Low Dose | 33 | ~45 |
| High Dose | 50 | ~30 |
Table 2: Dose-dependent effect of this compound on the whole-body retention of ⁶⁵Zn in rats two days after contamination. A clear linear relationship is observed between the this compound dose and the reduction in ⁶⁵Zn retention.[2][3]
Oral NanoDTPA™ Capsules for Americium-241 Decorporation in Beagle Dogs
Recent advancements have focused on developing orally bioavailable formulations of DTPA to enhance its utility in mass casualty scenarios. A study in beagle dogs evaluated the efficacy of oral NanoDTPA™ capsules for the decorporation of Americium-241 (²⁴¹Am).
| Treatment Group | Daily Dose | Route | Outcome |
| Placebo | - | IV | - |
| IV this compound | 5 mg/kg | IV | Positive Control |
| NanoDTPA™ Capsules | 30 mg | Oral | Increased urinary and fecal excretion ~10-fold vs. untreated. |
| NanoDTPA™ Capsules | 60 mg | Oral | Liver ²⁴¹Am content decreased ~8-fold vs. untreated. |
| NanoDTPA™ Capsules | 180 mg | Oral | Efficacy comparable to IV this compound. |
Table 3: Efficacy of orally administered NanoDTPA™ capsules in Beagle dogs contaminated with Americium-241. The oral formulation demonstrated significant decorporation efficacy, comparable to intravenous this compound.[4]
Alternative Chelating Agents: Hydroxypyridinones (HOPO)
Research into alternative chelating agents has identified hydroxypyridinones (HOPO) as promising candidates with potentially higher efficacy and oral bioavailability compared to DTPA.
| Chelating Agent | Radionuclide | Animal Model | Efficacy Comparison with DTPA |
| 3,4,3-LI(1,2-HOPO) | Plutonium-238, Americium-241, Uranium-233, Neptunium-237 | Mouse | Significantly more efficacious than DTPA.[5] |
| 5-LIO(Me-3,2-HOPO) | Plutonium-238, Americium-241, Uranium-233, Neptunium-237 | Mouse | Significantly more efficacious than DTPA.[5] |
Table 4: Preclinical efficacy of hydroxypyridinone (HOPO) chelators compared to DTPA. Both 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) demonstrated superior decorporation of a range of actinides in a mouse model.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following outlines a general protocol for in vivo radionuclide decorporation studies.
General Protocol for Radionuclide Decorporation in a Rodent Model
-
Animal Model: Wistar rats (male, specific pathogen-free).
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to standard chow and water).
-
Radionuclide Administration:
-
The radionuclide (e.g., ⁶⁵ZnCl₂) is administered via intraperitoneal (i.p.) injection at a specified activity (e.g., 0.037 MBq per rat).
-
-
Chelating Agent Administration:
-
This compound is dissolved in sterile saline.
-
Different dose groups are established (e.g., 33 mg/kg and 50 mg/kg).
-
This compound is administered via i.p. injection at specified time points post-contamination (e.g., as a single dose before contamination, or single/multiple doses after contamination).
-
-
Whole-Body Counting:
-
The total body radioactivity is measured at regular intervals (e.g., daily for 10 days) using a whole-body counter with appropriate detectors (e.g., NaI(Tl) scintillation detectors).
-
-
Data Analysis:
-
The retention of the radionuclide is calculated as a percentage of the initial administered dose.
-
The area under the retention curve (AURC) is calculated to compare the overall efficacy between different treatment groups.
-
Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed differences.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the data. The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical experimental workflow.
Mechanism of Action of this compound
Caption: Mechanism of this compound in chelating radionuclides from the bloodstream, preventing tissue deposition and facilitating renal excretion.
Experimental Workflow for Preclinical Decorporation Study
Caption: A typical experimental workflow for evaluating the efficacy of a chelating agent in a preclinical animal model.
Heavy Metal Toxicity and Chelation: A Simplified Signaling Pathway
Heavy metals like cadmium and lead induce toxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Chelating agents like this compound can mitigate this toxicity by removing the heavy metal ions.
Caption: Simplified signaling cascade of heavy metal-induced toxicity and the intervention point of this compound.
References
- 1. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Evaluation of 65Zn Decorporation Kinetics Following Rapid and Delayed Zn-DTPA Interventions in Rats. Biphasic Compartmental and Square-Root Law Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Decorporation of systemically distributed americium by a novel orally administered diethylenetriaminepentaacetic acid (DTPA) formulation in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biomimetic Actinide Chelators: An Update on the Preclinical Development of the Orally Active Hydroxypyridonate Decorporation Agents 3,4,3-LI(1,2-HOPO) and 5-LIO(Me-3,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Long-term safety and efficacy comparison between ZnDTPA and Ca-DTPA maintenance therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term safety and efficacy of Zinc-Diethylenetriaminepentaacetic acid (Zn-DTPA) and Calcium-Diethylenetriaminepentaacetic acid (Ca-DTPA) as maintenance therapies for the decorporation of certain heavy metals. This document synthesizes available data to inform research and clinical development in the field of medical countermeasures to radionuclide exposure.
Executive Summary
Both Ca-DTPA and Zn-DTPA are effective chelating agents approved by the U.S. Food and Drug Administration (FDA) for treating internal contamination with plutonium, americium, or curium.[1][2] The primary distinction in their clinical use lies in the timing of administration and the duration of therapy. Ca-DTPA is recommended for the initial 24 hours post-contamination due to its higher initial efficacy.[2][3] However, for long-term maintenance therapy, Zn-DTPA is the preferred agent due to its superior safety profile, particularly concerning the depletion of essential endogenous minerals.[2][4]
Efficacy Comparison
While Ca-DTPA demonstrates a higher efficacy in the immediate aftermath of contamination, studies indicate that the therapeutic advantages diminish over time, and the efficacy of Zn-DTPA becomes comparable for long-term treatment.
Preclinical Efficacy Data
The following table summarizes findings from animal studies comparing the decorporation efficacy of Ca-DTPA and Zn-DTPA. It is important to note that conducting controlled efficacy studies in humans is not feasible or ethical.[2]
| Study Animal | Contaminant | Treatment Timing | Key Findings | Reference |
| Rat | Thorium-234 | Prompt (1.5 min post-injection) | Ca-DTPA was significantly more effective. 30 µmol/kg of Ca-DTPA was as effective as 1000 µmol/kg of Zn-DTPA. | [5] |
| Rat | Thorium-234 | Delayed (repeated doses starting at 4 days) | Ca-DTPA and Zn-DTPA were equally effective. | [5] |
| Beagle | Americium-241 | Delayed (2 weeks post-injection) | On an equimolar basis, Ca-DTPA was not more effective than Zn-DTPA. | [6] |
Safety and Tolerability Comparison
The most significant difference between the two formulations in the context of long-term therapy is their safety profiles. The primary concern with extended Ca-DTPA administration is the depletion of essential trace metals.
Adverse Effects
| Adverse Effect | Ca-DTPA | Zn-DTPA | Notes |
| Mineral Depletion | High risk , particularly of Zinc and Manganese.[2][4] | Minimal risk .[4] | This is the primary reason Zn-DTPA is preferred for maintenance therapy. |
| Nausea, Vomiting, Diarrhea | Reported | Reported | Common side effects for both. |
| Headache, Lightheadedness | Reported | Reported | Common side effects for both. |
| Metallic Taste | Reported | Reported | Common side effects for both. |
| Injection Site Reactions | Reported | Reported | Can occur with intravenous administration. |
A review of historical data indicated that life-threatening side effects are uncommon for both drugs, with no serious toxicity reported after thousands of administrations of Ca-DTPA and over a thousand of Zn-DTPA.[3]
Mechanism of Action
Both Ca-DTPA and Zn-DTPA are chelating agents that work by exchanging their calcium or zinc ion for a metal with a higher binding affinity, such as plutonium, americium, or curium.[7] This forms a stable, water-soluble complex that is then excreted from the body, primarily through urine.[3]
Caption: Mechanism of DTPA Chelation and Excretion.
Experimental Protocols
As ethically sound, long-term comparative clinical trials in humans for radionuclide decorporation are not feasible, the following represents a generalized protocol for a non-clinical (animal) study to compare the long-term safety and efficacy of Zn-DTPA and Ca-DTPA. This protocol is based on established principles for evaluating decorporation agents.
Title: A Long-Term Comparative Study of the Safety and Efficacy of Zn-DTPA and Ca-DTPA for Maintenance Decorporation Therapy in a Rodent Model of Internal Radionuclide Contamination.
1. Objective: To compare the long-term efficacy and safety of maintenance therapy with Zn-DTPA versus Ca-DTPA following a simulated internal contamination event.
2. Study Design: A randomized, controlled, long-term study in a validated animal model (e.g., Wistar rats).
3. Animal Model:
-
Species: Wistar rats
-
Sex: Male and Female
-
Age: 8-10 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
4. Experimental Groups:
-
Group A: Control (Saline)
-
Group B: Ca-DTPA Maintenance Therapy
-
Group C: Zn-DTPA Maintenance Therapy
5. Procedure:
-
Acclimatization: Animals will be acclimatized for 7 days.
-
Contamination: All animals (except a sham group) will receive a single intravenous injection of a soluble salt of the radionuclide of interest (e.g., Americium-241 citrate).
-
Initial Therapy: All contaminated animals will receive an initial standard dose of Ca-DTPA within 1-2 hours post-contamination to simulate emergency response.
-
Maintenance Therapy (starting 24 hours post-contamination):
-
Group A will receive daily injections of saline.
-
Group B will receive daily injections of Ca-DTPA.
-
Group C will receive daily injections of Zn-DTPA.
-
-
Duration: The maintenance therapy will continue for a pre-determined period (e.g., 90 days) to assess long-term effects.
6. Efficacy Endpoints:
-
Radionuclide Body Burden: Whole-body counting at regular intervals.
-
Excreta Analysis: 24-hour urine and feces collection at specified time points to measure radionuclide excretion.
-
Tissue Distribution: At the end of the study, key organs (liver, skeleton, kidneys) will be harvested to determine the final radionuclide concentration.
7. Safety Endpoints:
-
Clinical Observations: Daily monitoring for any signs of toxicity.
-
Body Weight: Measured weekly.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline, mid-point, and termination to assess blood cell counts, liver enzymes, kidney function, and electrolyte levels.
-
Mineral Analysis: Serum and tissue levels of essential minerals (e.g., zinc, manganese, magnesium) will be quantified.
-
Histopathology: Microscopic examination of key organs for any treatment-related pathological changes.
8. Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) will be used to compare the efficacy and safety data between the treatment groups.
Caption: Generalized Workflow for a Long-Term Comparative Study.
Conclusion
The available evidence from preclinical studies and extensive clinical use strongly supports the current treatment guidelines for internal contamination with plutonium, americium, or curium. While Ca-DTPA is the more potent agent for initial treatment, its long-term use is associated with a significant risk of essential mineral depletion. Zn-DTPA, demonstrating comparable efficacy to Ca-DTPA in delayed and repeated administration scenarios, offers a much safer profile for long-term maintenance therapy. Therefore, for any therapeutic regimen requiring extended chelation, Zn-DTPA is the superior choice to ensure patient safety while maintaining effective decorporation of radionuclides. Future research may focus on the development of orally bioavailable formulations of these agents to improve their utility in mass casualty scenarios.[2]
References
- 1. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 2. Medical Countermeasures against Nuclear Threats: Radionuclide Decorporation Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 5. Comparison of Ca-DTPA and Zn-DTPA in removing 234Th from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Search results [inis.iaea.org]
- 7. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
Safety Operating Guide
Proper Disposal of ZnDTPA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides essential safety and logistical information for the proper disposal of Zinc Diethylenetriaminepentaacetic Acid (ZnDTPA), a common chelating agent. Adherence to these procedures is vital for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, consult your institution's Environmental Health & Safety (EHS) department. Local regulations and institutional policies are the primary determinants for waste management protocols.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including:
-
Safety goggles or glasses
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
Waste Segregation and Storage:
-
Do not dispose of this compound solutions down the drain.[1][2] DTPA is not readily biodegradable and can persist in the environment.
-
Collect all this compound waste in a designated, leak-proof container that is compatible with the chemical. The original container is often a suitable choice.[3][4]
-
Ensure the waste container is clearly labeled with "Hazardous Waste," the full chemical name ("Zinc Diethylenetriaminepentaacetic Acid solution"), and the approximate concentration and volume.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a multi-step process, from initial collection to final removal by trained personnel.
Step 1: Waste Characterization
This compound waste is typically classified as hazardous waste. This is primarily due to the presence of zinc, as many regulatory bodies, including the U.S. Environmental Protection Agency (EPA), classify zinc-containing wastes as hazardous. For instance, some guidelines mandate that solutions with zinc concentrations greater than 1 ppm be managed as dangerous waste.[5]
Step 2: Waste Collection
-
Carefully pour or transfer all liquid this compound waste into the designated hazardous waste container.
-
Rinse any empty containers that held this compound with a small amount of a suitable solvent (e.g., water). This first rinse should be collected and added to the hazardous waste container.[2] Subsequent rinses of the emptied container may be permissible for drain disposal, but confirm this with your EHS department.[4]
-
For solid waste contaminated with this compound (e.g., paper towels, gloves), collect it in a separate, clearly labeled solid hazardous waste container.
Step 3: On-site Neutralization and Precipitation (if permissible by your institution)
For laboratories with the appropriate facilities and EHS approval, pre-treatment of this compound waste can reduce its hazard level. The primary goal is to precipitate the zinc out of the solution.
Experimental Protocol for Zinc Precipitation:
-
Preparation: Conduct this procedure in a fume hood.
-
pH Adjustment: While stirring the this compound waste solution, slowly add a 1 M solution of sodium hydroxide (NaOH).
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Target pH: Continue adding NaOH until the pH of the solution is between 9.5 and 10.5. Studies have shown that zinc precipitation is most effective in this pH range.[6]
-
Precipitation: As the pH increases, zinc hydroxide (Zn(OH)₂) will precipitate out as a solid.
-
Separation: Allow the precipitate to settle. The solid zinc hydroxide can then be separated from the liquid by filtration or decantation.
-
Waste Streams:
-
Solid Waste: The collected zinc hydroxide precipitate must be disposed of as hazardous solid waste.
-
Liquid Waste: The remaining liquid (supernatant) will still contain the DTPA and should be collected as hazardous liquid waste. While the immediate toxicity is reduced by removing the zinc, the DTPA remains an environmental concern.
-
Step 4: Final Disposal
-
Securely close the hazardous waste container.
-
Arrange for a hazardous waste pickup with your institution's EHS department or their designated waste management contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
Quantitative Data Summary
| Parameter | Value/Guideline | Source/Regulation |
| Hazardous Waste Threshold for Zinc | > 1 ppm in solution may be considered dangerous waste. | Example institutional guideline[5] |
| Optimal pH for Zinc Precipitation | 9.5 - 10.5 | Research on zinc removal from wastewater[6] |
| RCRA Regulated Heavy Metal | Zinc is a regulated heavy metal under the Resource Conservation and Recovery Act (RCRA). | U.S. EPA |
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and sustainability in research.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. media.neliti.com [media.neliti.com]
Essential Safety and Logistics for Handling ZnDTPA in a Research Setting
For researchers, scientists, and drug development professionals, ensuring laboratory safety and having clear operational and disposal plans are paramount when working with any chemical agent. This document provides essential guidance on the safe handling of Zinc Diethylenetriaminepentaacetate (ZnDTPA), a chelating agent used in various research applications.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, it is crucial to use appropriate personal protective equipment to minimize exposure. Although this compound has low acute toxicity, adherence to standard laboratory safety protocols is essential.[1]
Recommended PPE for Handling this compound Powder and Solutions:
-
Eye Protection: Chemical safety goggles should be worn to protect against splashes or airborne particles.
-
Hand Protection: Nitrile gloves are recommended. It is good practice to change gloves frequently, especially if they come into contact with the chemical.
-
Body Protection: A standard laboratory coat should be worn to protect skin and clothing from spills.
-
Respiratory Protection: When handling the powder form, especially if there is a risk of generating dust, it is advisable to work in a well-ventilated area or use a fume hood.
Quantitative Safety Data
The following table summarizes the key quantitative safety data for this compound based on preclinical studies.
| Parameter | Value | Species | Reference |
| Acute LD50 | > 10 g/kg | Mouse | [1] |
| Molecular Weight | 522.7 g/mol | N/A | [2][3][4] |
| Appearance | White Powder | N/A | [2][3][5] |
| Solubility | Soluble in water | N/A | [2][3][5] |
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines the steps for preparing a stock solution of this compound from its solid form in a laboratory setting.
Materials:
-
This compound powder
-
Deionized or distilled water
-
Appropriate glassware (beaker, graduated cylinder)
-
Magnetic stirrer and stir bar
-
Spatula and weighing paper/boat
-
Personal Protective Equipment (see above)
Procedure:
-
Preparation: Don all required personal protective equipment. Ensure the work area, preferably a fume hood or a well-ventilated benchtop, is clean and free of clutter.
-
Weighing: Carefully weigh the desired amount of this compound powder using a clean spatula and weighing paper/boat on an analytical balance. Avoid creating dust.
-
Dissolving: Place the weighed this compound powder into a beaker containing the appropriate volume of deionized or distilled water. Add a magnetic stir bar.
-
Mixing: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. This compound is soluble in water.[2][3][5]
-
Storage: Once fully dissolved, transfer the solution to a clearly labeled and sealed container. Store as appropriate for your experimental needs.
Operational and Disposal Plan
A clear plan for the entire lifecycle of the chemical in the laboratory, from receipt to disposal, is critical for safety and compliance.
Operational Workflow:
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, weighing paper), and PPE, should be collected as chemical waste. Do not mix with general laboratory trash.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers. The label should include the words "Hazardous Waste," the chemical name (Zinc Diethylenetriaminepentaacetate), and the associated hazards (if any are identified by your institution's safety office).
-
Storage of Waste: Store waste containers in a designated satellite accumulation area within the laboratory. Ensure that incompatible wastes are not stored together.
-
Disposal Request: When the waste container is full, or in accordance with your institution's guidelines, request a pickup from your Environmental Health and Safety (EHS) department for proper disposal. Do not dispose of this compound solutions down the drain unless specifically permitted by your local regulations and EHS office for non-hazardous materials.[6][7]
By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in the laboratory, fostering a secure and productive research environment.
References
- 1. heyl-berlin.de [heyl-berlin.de]
- 2. newalliance.co.in [newalliance.co.in]
- 3. edta-chelate.com [edta-chelate.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Diethylenetriaminepentaacetic Acid Zinc DTPA-Zn BP EP USP CAS 139-89-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. sfasu.edu [sfasu.edu]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
